molecular formula C10H8Cl2O3 B1302088 Ethyl 3,5-dichlorobenzoylformate CAS No. 845790-52-5

Ethyl 3,5-dichlorobenzoylformate

Cat. No.: B1302088
CAS No.: 845790-52-5
M. Wt: 247.07 g/mol
InChI Key: HFWDXQZJACFSOU-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichlorobenzoylformate is a useful research compound. Its molecular formula is C10H8Cl2O3 and its molecular weight is 247.07 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3,5-dichlorobenzoylformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3,5-dichlorobenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dichlorobenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate
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InChI

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWDXQZJACFSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374506
Record name Ethyl 3,5-dichlorobenzoylformate
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Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-52-5
Record name Ethyl 3,5-dichloro-α-oxobenzeneacetate
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Record name Ethyl 3,5-dichlorobenzoylformate
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Record name 845790-52-5
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3,5-dichlorobenzoylformate in Modern Synthesis

Ethyl 3,5-dichlorobenzoylformate, also known by its systematic name ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate, is a crucial intermediate in the landscape of organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its unique structure, featuring an α-keto ester moiety attached to a dichlorinated phenyl ring, provides a versatile scaffold for the construction of complex molecular architectures. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring significantly influences the reactivity of the adjacent carbonyl groups, making it a valuable synthon for a variety of chemical transformations. This guide offers a comprehensive overview of the synthesis, properties, and handling of Ethyl 3,5-dichlorobenzoylformate, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Synthesis of Ethyl 3,5-dichlorobenzoylformate: A Two-Step Approach

The synthesis of Ethyl 3,5-dichlorobenzoylformate is most effectively achieved through a two-step process, commencing with the conversion of 3,5-dichlorobenzoic acid to its highly reactive acid chloride derivative, followed by the introduction of the ethyl glyoxylate moiety.

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

The initial and critical step in the synthesis is the formation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid. This transformation is necessary to activate the carboxylic acid for the subsequent C-C bond formation. The most common and efficient methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent: Both thionyl chloride and oxalyl chloride are excellent choices for this conversion. Thionyl chloride is often favored due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the product.[1][2] Oxalyl chloride is also highly effective and tends to react under milder conditions, with byproducts (CO, CO₂, and HCl) that are also gaseous.[3] The choice between the two often comes down to laboratory availability and specific reaction scale requirements. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.

  • Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure the complete conversion of the carboxylic acid. The use of an inert solvent like dichloromethane (CH₂Cl₂) is common when using oxalyl chloride to facilitate the reaction and subsequent work-up.[3] For reactions with thionyl chloride, it can often be used in excess, serving as both the reagent and the solvent.[1]

Self-Validating System: The completion of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ or CO/CO₂). The purity of the resulting 3,5-dichlorobenzoyl chloride can be assessed by its boiling point and spectroscopic methods, ensuring it is suitable for the next step.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid using Thionyl Chloride [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize the evolving HCl and SO₂ gases), place 3,5-dichlorobenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the flask.

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours, which can be observed by the dissolution of the solid 3,5-dichlorobenzoic acid and the cessation of gas evolution.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Step 2: Synthesis of Ethyl 3,5-dichlorobenzoylformate

The second step involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable reagent to introduce the ethyl ester group and the second carbonyl, forming the α-keto ester. While several methods exist for the synthesis of α-keto esters from acyl chlorides, a common and effective approach involves the use of organometallic reagents.[4] A plausible and historically significant method for this transformation is the use of organocadmium reagents, which are known to react with acyl chlorides to form ketones without significant further reaction to tertiary alcohols.[5][6]

Causality Behind Experimental Choices:

  • Choice of Reagent: Organocadmium reagents, such as diethylcadmium (Et₂Cd), are particularly well-suited for this reaction. They are less reactive than Grignard or organolithium reagents, which tend to add to the newly formed ketone, leading to the formation of tertiary alcohols as byproducts.[7] The milder reactivity of organocadmium reagents allows for the selective formation of the ketone.

  • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent, such as benzene or toluene, to prevent the decomposition of the organometallic reagent. The reaction is often performed at low temperatures initially and then allowed to warm to room temperature or gently heated to ensure completion.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material, 3,5-dichlorobenzoyl chloride. The final product can be purified by column chromatography or vacuum distillation, and its structure confirmed by spectroscopic analysis (NMR, IR, MS).

Experimental Protocol: Synthesis of Ethyl 3,5-dichlorobenzoylformate (Plausible Method)

Note: This is a plausible protocol based on established organocadmium chemistry. Researchers should exercise caution and perform small-scale trials first.

  • Preparation of Diethylcadmium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare diethylcadmium by reacting ethylmagnesium bromide (a Grignard reagent, 2 equivalents) with anhydrous cadmium chloride (CdCl₂, 1 equivalent) in anhydrous diethyl ether. The formation of the organocadmium reagent is typically accompanied by the precipitation of magnesium salts.

  • Solvent Exchange: After the formation of diethylcadmium is complete, carefully remove the ether solvent under reduced pressure. Add anhydrous benzene or toluene to the residue.

  • Reaction with Acyl Chloride: Dissolve the purified 3,5-dichlorobenzoyl chloride from Step 1 in anhydrous benzene or toluene and add it dropwise to the stirred suspension of diethylcadmium at a low temperature (e.g., 0 °C).

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride. This will decompose any unreacted organometallic species.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 3,5-dichlorobenzoylformate.

Synthesis Workflow Diagram

Synthesis_Workflow A 3,5-Dichlorobenzoic Acid C 3,5-Dichlorobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E Ethyl 3,5-dichlorobenzoylformate C->E Anhydrous Solvent D Diethylcadmium (Et₂Cd) D->E

Caption: A two-step synthesis of Ethyl 3,5-dichlorobenzoylformate.

Physicochemical Properties of Ethyl 3,5-dichlorobenzoylformate

The physical and chemical properties of Ethyl 3,5-dichlorobenzoylformate are essential for its handling, storage, and application in synthesis. While extensive experimental data is not widely published, the following table summarizes key computed and known properties.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O₃[8][9]
Molecular Weight 247.08 g/mol
CAS Number 845790-52-5[8][9]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral knowledge of similar compounds
Boiling Point Predicted to be high; requires vacuum distillationGeneral knowledge of similar compounds
Melting Point Not readily available
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene) and insoluble in waterGeneral knowledge of similar compounds
Predicted XlogP 3.3[8]

Spectroscopic Characterization

The structural confirmation of Ethyl 3,5-dichlorobenzoylformate relies on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The aromatic region would likely display a pattern consistent with a 1,3,5-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would reveal signals for the two carbonyl carbons (one for the ketone and one for the ester), the carbons of the ethyl group, and the distinct carbons of the dichlorinated aromatic ring.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1680-1750 cm⁻¹.

  • MS (Mass Spectrometry): Mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for two chlorine atoms. Predicted m/z values for common adducts include [M+H]⁺ at 246.99233 and [M+Na]⁺ at 268.97427.[8]

Applications in Drug Development and Organic Synthesis

Ethyl 3,5-dichlorobenzoylformate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of two reactive carbonyl groups and a functionalizable aromatic ring allows for a wide range of subsequent chemical modifications.

  • Synthesis of Heterocyclic Compounds: The α-keto ester functionality is a key precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds. For instance, it can be used in condensation reactions with binucleophiles to form five- or six-membered rings.

  • Intermediate for Bioactive Molecules: The 3,5-dichlorophenyl moiety is a common feature in a number of biologically active compounds, including some pesticides and pharmaceuticals. Ethyl 3,5-dichlorobenzoylformate provides a direct route to introduce this functionalized aromatic core. For example, derivatives of ethyl benzoylformate are used in the synthesis of compounds with potential applications as enzyme inhibitors.

  • Scaffold for Combinatorial Chemistry: Due to its versatile reactivity, Ethyl 3,5-dichlorobenzoylformate can be employed as a starting material in the generation of compound libraries for high-throughput screening in drug discovery programs.

Logical Relationship Diagram

Applications A Ethyl 3,5-dichlorobenzoylformate B α-Keto Ester Moiety A->B C 3,5-Dichlorophenyl Moiety A->C D Synthesis of Heterocycles B->D Condensation Rxns E Pharmaceutical Intermediates C->E Bioactive Scaffold F Agrochemical Synthesis C->F D->E

Sources

An In-depth Technical Guide to Ethyl 3,5-dichlorobenzoylformate (CAS 845790-52-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3,5-dichlorobenzoylformate is an α-ketoester distinguished by a dichlorinated phenyl ring. This structural motif makes it a valuable, albeit specialized, chemical intermediate for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The molecule's reactivity is dominated by the electrophilic character of the two adjacent carbonyl groups, offering multiple avenues for molecular elaboration. The dichloro-substitution pattern on the aromatic ring provides metabolic stability and modulates the lipophilicity and electronic properties of derivative compounds, attributes that are frequently sought in the optimization of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, an analysis of its chemical reactivity, and a discussion of its potential applications as a building block for complex molecular architectures.

Introduction: The Strategic Value of α-Ketoesters and Aryl Halides in Synthesis

Ethyl 3,5-dichlorobenzoylformate belongs to the class of α-ketoesters, which are recognized as powerful synthons in organic chemistry. The vicinal arrangement of a ketone and an ester group creates a unique electronic environment, enhancing the electrophilicity of the ketonic carbonyl.[1] This makes them prime targets for a wide array of nucleophilic addition reactions, including aldol additions, Mannich reactions, and additions of organometallic reagents.[1]

Furthermore, the presence of two chlorine atoms on the phenyl ring is of significant interest in drug design. Halogenation, particularly with chlorine or fluorine, is a well-established strategy to enhance the pharmacological profile of a lead compound.[2][3] Chlorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and participate in halogen bonding, which can contribute to target-ligand binding affinity.[2] With over 250 FDA-approved drugs containing chlorine, the utility of chlorinated scaffolds is firmly established in pharmaceutical development.[4][5]

Ethyl 3,5-dichlorobenzoylformate thus represents a convergence of these two valuable structural features: a highly reactive α-ketoester core for chemical elaboration and a dichlorinated aromatic ring for tuning pharmacokinetic and pharmacodynamic properties.

Physicochemical and Structural Profile

A clear understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and calculated properties for Ethyl 3,5-dichlorobenzoylformate are summarized below.

PropertyValueSource
CAS Number 845790-52-5[6][7][8]
Molecular Formula C₁₀H₈Cl₂O₃[6][8][9]
Molecular Weight 247.07 g/mol [8]
IUPAC Name ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate[6]
Synonyms (3,5-Dichlorophenyl)glyoxylic acid ethyl ester, Benzeneacetic acid, 3,5-dichloro-α-oxo-, ethyl ester[6][8]
Boiling Point 148.8 °C (Predicted)[9]
Appearance Likely a solid or high-boiling liquid

Note: Experimental physical properties like melting point, density, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR) are not widely available in public literature and would typically be determined empirically upon synthesis.

Synthesis and Purification Protocol

The synthesis of Ethyl 3,5-dichlorobenzoylformate can be logically approached via a two-step sequence: first, the preparation of the key intermediate, 3,5-dichlorobenzoyl chloride, followed by its reaction with a suitable C2 synthon to generate the α-ketoester. A robust and scalable method is detailed below, based on established chemical principles.

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

The most direct laboratory-scale preparation of 3,5-dichlorobenzoyl chloride involves the chlorination of 3,5-dichlorobenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality: Thionyl chloride is preferred for converting carboxylic acids to acyl chlorides because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates their removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification. The reaction can often be run neat or with a high-boiling inert solvent.[10]

Detailed Protocol:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize HCl and SO₂ gas.

  • Charging Flask: Add 3,5-dichlorobenzoic acid (1.0 eq) to the flask.

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (approx. 3.0-5.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[11]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.[11] Reaction progress can be monitored by the cessation of gas evolution.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride is often a yellow oil and can be used directly in the next step.[11]

Step 2: Synthesis of Ethyl 3,5-dichlorobenzoylformate

This step involves a Friedel-Crafts-type acylation of 1,3-dichlorobenzene using ethyl oxalyl chloride. This method builds the α-ketoester functionality directly onto the pre-formed dichlorinated ring.

Causality: Ethyl oxalyl chloride is a highly reactive acylating agent.[12] It contains two electrophilic centers: the acid chloride carbonyl and the ester carbonyl. The acid chloride is significantly more reactive, allowing for selective acylation. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride and facilitate the electrophilic aromatic substitution onto the 1,3-dichlorobenzene ring.[13]

Detailed Protocol:

  • Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Add 1,3-dichlorobenzene (1.0 eq) to the flask. Through the dropping funnel, add a solution of ethyl oxalyl chloride (1.05 eq) in DCM dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.[14]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over crushed ice. This hydrolyzes the aluminum salts and excess acylating agent.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.[14] Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Ethyl 3,5-dichlorobenzoylformate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_purification Workup & Purification A 3,5-Dichlorobenzoic Acid C Reflux, 2-4h A->C B Thionyl Chloride (SOCl₂) B->C D 3,5-Dichlorobenzoyl Chloride C->D  + SO₂(g) + HCl(g) G AlCl₃, DCM 0°C to RT D->G Alternative Route Precursor E 1,3-Dichlorobenzene E->G F Ethyl Oxalyl Chloride F->G H Ethyl 3,5-dichlorobenzoylformate G->H  + HCl I Aqueous Quench (Ice) H->I J Extraction (DCM) I->J K Column Chromatography J->K L Pure Product K->L

Caption: Proposed two-step synthesis and purification workflow for Ethyl 3,5-dichlorobenzoylformate.

Chemical Reactivity and Synthetic Potential

The synthetic utility of Ethyl 3,5-dichlorobenzoylformate stems from the dual reactivity of its α-ketoester moiety.

  • Electrophilic Ketone: The ketone carbonyl is highly electrophilic due to the inductive effect of the adjacent ester group and the dichlorophenyl ring.[1][15] It is susceptible to 1,2-addition by a wide range of nucleophiles, including Grignard reagents, organolithiums, and reducing agents (e.g., NaBH₄), to generate chiral tertiary alcohols.

  • Electrophilic Ester: The ester group can undergo standard transformations such as hydrolysis to the corresponding α-keto acid, transesterification with other alcohols, or amidation with amines to form α-ketoamides.

  • Enolizable System: While it lacks α-hydrogens for enolization, related α-ketoesters can participate in reactions that leverage enol or enolate chemistry, such as aldol and Claisen-type condensations.[16][17]

The dichlorinated aromatic ring is generally deactivated towards further electrophilic substitution but can participate in nucleophilic aromatic substitution (SₙAr) under harsh conditions or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to replace the chlorine atoms, further expanding its synthetic potential.

Reactivity Map

Reactivity_Map Mol Ethyl 3,5-dichlorobenzoylformate (CAS 845790-52-5) Keto Electrophilic Ketone (C=O) Mol->Keto Ester Ester (COOEt) Mol->Ester Aryl Dichlorophenyl Ring Mol->Aryl R_Keto 1,2-Nucleophilic Addition (e.g., Grignard, NaBH₄) Keto->R_Keto  yields α-hydroxy ester R_Ester Hydrolysis / Amidation Ester->R_Ester  yields α-keto acid/amide R_Aryl Cross-Coupling (e.g., Suzuki) Aryl->R_Aryl  yields biaryl compounds

Caption: Key reactive sites and potential transformations of Ethyl 3,5-dichlorobenzoylformate.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for Ethyl 3,5-dichlorobenzoylformate itself are not documented in public literature, its value lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules.

  • Scaffold for Enzyme Inhibitors: The α-ketoester and the derived α-keto acid motifs are known pharmacophores that can act as reversible covalent inhibitors of cysteine and serine proteases. The electrophilic keto-carbon can be attacked by the active site nucleophile of the enzyme.

  • Access to Heterocyclic Systems: The dual carbonyl functionality serves as an excellent precursor for constructing various heterocyclic rings (e.g., quinoxalines, piperazines, imidazoles) through condensation reactions with dinucleophiles (e.g., diamines, hydrazines). Many of these heterocyclic cores are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.

  • Fragment-Based Drug Design (FBDD): The dichlorophenyl group is a common fragment used in FBDD to probe hydrophobic pockets in protein targets. Synthesizing a library of derivatives from Ethyl 3,5-dichlorobenzoylformate allows for the systematic exploration of the surrounding chemical space to optimize binding and activity.

Safety and Handling

No specific toxicological data for Ethyl 3,5-dichlorobenzoylformate is readily available. However, based on its structure and the reagents used in its synthesis, the following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Reactivity Hazards: As an α-ketoester, it is an electrophile and should be considered a skin and eye irritant.[18] Avoid inhalation of vapors and direct contact with skin and eyes.[18] It is sensitive to moisture and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents and bases.[19]

  • Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations.[19]

Conclusion

Ethyl 3,5-dichlorobenzoylformate is a synthetically valuable building block that combines a highly reactive α-ketoester functional group with a metabolically robust dichlorophenyl ring. Its utility for researchers and drug development professionals lies in its potential to serve as a starting point for the synthesis of complex molecular architectures, including enzyme inhibitors and novel heterocyclic systems. The detailed synthesis and reactivity profile provided in this guide serves as a technical foundation for its effective application in advanced organic synthesis and medicinal chemistry programs.

References

  • Benchchem. A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. Benchchem. Accessed January 17, 2026.
  • ChemicalBook. 3,5-Dichlorobenzoyl chloride synthesis. ChemicalBook. Accessed January 17, 2026.
  • ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram.
  • Benchchem. Synthesis routes of 3,5-Dichlorobenzoyl chloride. Benchchem. Accessed January 17, 2026.
  • Google Patents. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • PubMed Central. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Accessed January 17, 2026.
  • Chemistry LibreTexts. Reactivity of Alpha Hydrogens. Chemistry LibreTexts. Accessed January 17, 2026.
  • Beilstein Journals. Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. Published September 15, 2022.
  • MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds.
  • Google Patents. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
  • Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5]. Chemsigma. Accessed January 17, 2026.
  • Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses. Accessed January 17, 2026.
  • BLD Pharm. 845790-53-6|Ethyl 3-chloro-4-fluorobenzoylformate. BLD Pharm. Accessed January 17, 2026.
  • Guidechem. Ethyl oxalyl chloride 4755-77-5 wiki. Guidechem. Accessed January 17, 2026.
  • BLD Pharm. 845790-52-5|Ethyl 3,5-dichlorobenzoylformate. BLD Pharm. Accessed January 17, 2026.
  • SACTG | King-Pharm. 845790-52-5 ETHYL 3,5-DICHLOROBENZOYLFORMATE. SACTG | King-Pharm. Accessed January 17, 2026.
  • Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5]生产工厂. Chemsigma. Accessed January 17, 2026.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Published July 1, 2019.
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Published July 1, 2019.
  • Magnaflux. Safety Data Sheet. Magnaflux. Accessed January 17, 2026.
  • CymitQuimica. CAS 4755-77-5: Ethyl oxalyl chloride. CymitQuimica. Accessed January 17, 2026.
  • Wikipedia. Oxalyl chloride. Wikipedia. Accessed January 17, 2026.
  • ChemicalBook. ETHYL 3,5-DICHLOROBENZOYLFORMATE CAS#: 845790-52-5. ChemicalBook. Accessed January 17, 2026.
  • Google Patents. KR100542820B1 - Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride.
  • DAP. Cat-5 Elast. Patch Knife (Smooth) - SAFETY DATA SHEET. DAP. Published October 30, 2018.
  • ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.
  • Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • PubMed. Applications of Fluorine in Medicinal Chemistry. PubMed. Published November 12, 2015.
  • PubMed. Recent applications of click chemistry in drug discovery. PubMed. Accessed January 17, 2026.
  • PrepChem.com. Synthesis of a. Ethyl 3,5-dihydroxybenzoate. PrepChem.com. Accessed January 17, 2026.
  • ResearchGate. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction

Ethyl 3,5-dichlorobenzoylformate, with the IUPAC name ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate, is an organic molecule characterized by a central α-keto ester functionality directly attached to a 3,5-dichlorinated phenyl ring. The presence of these distinct chemical features—a reactive dicarbonyl system and a sterically hindered and electronically modified aromatic ring—suggests a unique chemical profile with potential applications in various scientific fields. The dichlorinated phenyl group can impart significant metabolic stability and lipophilicity, while the α-keto ester moiety is a versatile pharmacophore and a reactive handle for further chemical transformations. Derivatives of 3,5-dichlorobenzyl alcohol and related esters have shown promise as antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH)[1]. This guide aims to provide a detailed exposition of the molecular structure of Ethyl 3,5-dichlorobenzoylformate, offering insights that can inform future research and development.

Molecular Structure and Properties

The molecular formula of Ethyl 3,5-dichlorobenzoylformate is C₁₀H₈Cl₂O₃, with a molecular weight of 247.07 g/mol .[2] The structure consists of a 1,3-dichlorobenzene ring connected to an ethyl ester through a glyoxylic (oxoacetic) acid linker.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O₃
Molecular Weight 247.07 g/mol
IUPAC Name ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate
CAS Number 845790-52-5
Predicted Spectroscopic Characteristics

While experimental spectra are not available, the following are predictions based on the analysis of similar compounds and spectroscopic principles.

The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl ester protons.

  • Aromatic Protons: The 3,5-dichloro substitution pattern will result in two equivalent protons at the 2- and 6-positions and one proton at the 4-position of the phenyl ring. This will likely lead to a doublet (or a triplet with fine splitting) for the H-2 and H-6 protons and a triplet for the H-4 proton, with small meta-coupling constants. The electron-withdrawing nature of the chlorine atoms and the benzoylformate group will shift these signals downfield, likely in the range of 7.5-8.0 ppm.

  • Ethyl Group Protons: The ethyl ester will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being adjacent to the electron-withdrawing ester oxygen, will be deshielded and appear around 4.3-4.5 ppm. The methyl protons will be more shielded and appear around 1.3-1.5 ppm.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons: Two distinct signals are expected for the two carbonyl carbons. The ketone carbonyl carbon will likely appear in the range of 180-195 ppm, while the ester carbonyl carbon will be slightly upfield, around 160-170 ppm.

  • Aromatic Carbons: The dichlorinated phenyl ring will show four signals: one for the carbon attached to the benzoylformate group (C-1), one for the carbons bearing the chlorine atoms (C-3 and C-5), one for the carbons adjacent to the chloro-substituted carbons (C-2 and C-6), and one for the carbon at the para-position (C-4). The carbons attached to the chlorine atoms (C-3 and C-5) will be significantly deshielded.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will appear around 60-65 ppm, and the methyl carbon (-CH₃) will be in the upfield region, around 14-16 ppm.

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups.

  • C=O Stretching: Two strong absorption bands are expected in the carbonyl region. The ketone C=O stretch will likely appear at a higher wavenumber, around 1720-1740 cm⁻¹, while the ester C=O stretch will be at a slightly lower wavenumber, around 1700-1720 cm⁻¹. The conjugation with the aromatic ring will influence the exact positions of these bands.

  • C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected in the range of 1200-1300 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C Stretching: The aromatic C-H stretching will be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the phenyl ring will appear in the 1450-1600 cm⁻¹ region.

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at m/z 246, with the characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).

  • Fragmentation: Key fragmentation pathways are expected to involve the loss of the ethoxy group (-OC₂H₅) to give a [M-45]⁺ ion, and the loss of the entire ethyl ester group (-COOC₂H₅) to give the 3,5-dichlorobenzoyl cation [M-73]⁺. Further fragmentation of the 3,5-dichlorobenzoyl cation could involve the loss of carbon monoxide (-CO) to yield the 3,5-dichlorophenyl cation.

Synthesis of Ethyl 3,5-dichlorobenzoylformate

A plausible and efficient method for the synthesis of Ethyl 3,5-dichlorobenzoylformate is the Friedel-Crafts acylation of 1,3-dichlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5]

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Dichlorobenzene 1,3-Dichlorobenzene Reaction Friedel-Crafts Acylation Dichlorobenzene->Reaction OxalylChloride Ethyl Oxalyl Chloride OxalylChloride->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Catalyst Solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) Solvent->Reaction Solvent Product Ethyl 3,5-dichlorobenzoylformate Reaction->Product

Caption: Proposed synthetic workflow for Ethyl 3,5-dichlorobenzoylformate.

Experimental Protocol (Proposed)

Materials:

  • 1,3-Dichlorobenzene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.

  • Addition of Acylating Agent: Cool the suspension in an ice bath to 0-5 °C. Add ethyl oxalyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Aromatic Substrate: After the addition is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

  • Reaction: After the addition of 1,3-dichlorobenzene, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Chemical Reactivity and Potential Transformations

The α-keto ester moiety in Ethyl 3,5-dichlorobenzoylformate is the primary site of its chemical reactivity. This functional group can undergo a variety of transformations, making it a valuable synthetic intermediate.

Reactivity cluster_reactions Potential Reactions cluster_products Resulting Products Start Ethyl 3,5-dichlorobenzoylformate Reduction Reduction (e.g., NaBH₄) Start->Reduction Grignard Grignard Reaction (e.g., RMgX) Start->Grignard Wittig Wittig Reaction (e.g., Ph₃P=CHR) Start->Wittig Hydrolysis Ester Hydrolysis (Acid/Base) Start->Hydrolysis AlphaHydroxy α-Hydroxy Ester Reduction->AlphaHydroxy TertiaryAlcohol Tertiary α-Hydroxy Ester Grignard->TertiaryAlcohol AlphaBetaUnsaturated α,β-Unsaturated Ester Wittig->AlphaBetaUnsaturated CarboxylicAcid 3,5-dichlorobenzoylformic acid Hydrolysis->CarboxylicAcid

Caption: Reactivity map of the α-keto ester functionality.

  • Reduction: The ketone carbonyl can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy ester.

  • Nucleophilic Addition: The electrophilic ketone carbonyl is susceptible to attack by various nucleophiles, such as Grignard reagents, to form tertiary α-hydroxy esters.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the ketone carbonyl into a carbon-carbon double bond, leading to the formation of α,β-unsaturated esters.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 3,5-dichlorobenzoylformic acid.

Potential Applications

While specific studies on Ethyl 3,5-dichlorobenzoylformate are limited, the structural motifs present in the molecule suggest potential applications in agrochemicals and medicinal chemistry.

Agrochemicals
  • Fungicides: As previously mentioned, derivatives of 3,5-dichlorobenzyl esters have demonstrated significant antifungal activity, particularly against pathogens like Botrytis cinerea and Rhizoctonia solani, by inhibiting succinate dehydrogenase (SDH).[1] It is plausible that Ethyl 3,5-dichlorobenzoylformate could serve as a precursor or a lead compound for the development of novel SDH inhibitor fungicides.

  • Herbicides: Certain benzoylformate derivatives have been investigated for their herbicidal properties. The 3,5-dichloro substitution pattern is also found in some commercial herbicides. Therefore, Ethyl 3,5-dichlorobenzoylformate could be explored for its potential as a herbicide or as a scaffold for developing new herbicidal compounds.

Medicinal Chemistry

The α-keto ester functionality is a known pharmacophore present in a number of biologically active molecules. This moiety can act as a bioisostere for a carboxylic acid or engage in specific interactions with biological targets. The dichlorinated phenyl ring can enhance binding affinity through hydrophobic interactions and improve the metabolic stability of a drug candidate.

Conclusion and Future Directions

Ethyl 3,5-dichlorobenzoylformate is a molecule with significant potential for further investigation. This guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, a plausible synthetic route, and potential applications based on the current body of scientific literature on related compounds.

Future research should focus on the following areas:

  • Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) of Ethyl 3,5-dichlorobenzoylformate are crucial to confirm the predicted properties and provide a reference for future studies.

  • Crystallographic Analysis: Obtaining a single-crystal X-ray structure would provide unequivocal proof of its three-dimensional conformation and intermolecular interactions in the solid state.

  • Biological Screening: A thorough biological evaluation of Ethyl 3,5-dichlorobenzoylformate and its derivatives for antifungal, herbicidal, and other potential therapeutic activities is warranted.

  • Analogue Synthesis: The synthesis and screening of a library of analogues with modifications to the ester group and the aromatic substitution pattern could lead to the discovery of compounds with enhanced potency and selectivity.

By addressing these research gaps, the scientific community can fully elucidate the chemical and biological properties of Ethyl 3,5-dichlorobenzoylformate and unlock its potential for the development of new technologies in agriculture and medicine.

References

  • Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5]. Available from: [Link]

  • Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Friedel Crafts Reaction - sathee jee. Available from: [Link]

  • PubChem. Ethyl 3,5-dichlorobenzoylformate. Available from: [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

Sources

Physical and chemical properties of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Ethyl 3,5-dichlorobenzoylformate in Modern Chemistry

Ethyl 3,5-dichlorobenzoylformate, a halogenated aromatic α-ketoester, represents a class of compounds with significant potential as versatile intermediates in organic synthesis. The presence of multiple reactive sites—an ester, a ketone, and a dichlorinated aromatic ring—makes it a valuable scaffold for the construction of more complex molecular architectures. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in agrochemicals and pharmaceuticals. The 3,5-dichlorophenyl group, for instance, is a key component in several commercial herbicides and fungicides, valued for its chemical stability and specific biological interactions. This guide serves as a comprehensive technical overview, synthesizing available data with established chemical principles to provide a reliable resource for researchers investigating this compound or its analogs.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of any rigorous scientific investigation. This section details the fundamental identifiers for Ethyl 3,5-dichlorobenzoylformate and summarizes its known and predicted properties.

Nomenclature and Structural Identifiers
  • Systematic IUPAC Name: ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate[1]

  • Common Synonyms: (3,5-Dichlorophenyl)glyoxylic acid ethyl ester, Ethyl 3,5-dichlorobenzoylformate[1]

  • CAS Number: 845790-52-5[1][2]

  • Molecular Formula: C₁₀H₈Cl₂O₃[1]

digraph "Chemical_Structure" { graph [rankdir="LR", size="4,2", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];
Physicochemical Data

Experimental physical property data for Ethyl 3,5-dichlorobenzoylformate is not widely available in public databases. The data presented below is a combination of calculated values and information inferred from chemical suppliers. Researchers should verify these properties upon receipt of a physical sample.

PropertyValue / InformationSource / Basis
Molecular Weight 247.07 g/mol Calculated
Appearance Likely a solid or oil at room temperature.Inferred from similar structures
Melting Point Not publicly available.-
Boiling Point Not publicly available.-
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF).Inferred from structure
XlogP (Predicted) 3.3PubChem

Data sourced from various chemical suppliers including Chemsigma and ChemicalBook, and the PubChem database.[1][2]

Synthesis and Chemical Reactivity

The synthesis of Ethyl 3,5-dichlorobenzoylformate can be logically approached from its constituent parts: 3,5-dichlorobenzoic acid and ethanol. The most direct route involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by esterification.

Proposed Synthesis Pathway

The synthesis is a two-step process starting from commercially available 3,5-dichlorobenzoic acid.

  • Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride. This is a standard conversion accomplished by reacting 3,5-dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is common in industrial applications and is effective for this transformation. Several patents describe this procedure as a key step in the synthesis of agrochemicals.[3]

  • Step 2: Esterification to Ethyl 3,5-dichlorobenzoylformate. The resulting 3,5-dichlorobenzoyl chloride is a highly reactive acylating agent. A standard Schotten-Baumann type reaction is not ideal here. Instead, direct reaction with anhydrous ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, would yield the desired α-ketoester.

digraph "Synthesis_Workflow" { graph [bgcolor="#F1F3F4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established organic chemistry principles and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 3,5-dichlorobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure. The crude 3,5-dichlorobenzoyl chloride, a low-melting solid or oil, can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of Ethyl 3,5-dichlorobenzoylformate

  • Dissolve the crude 3,5-dichlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of anhydrous ethanol (1.1 eq) and pyridine (1.2 eq) in the same solvent.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction with dilute aqueous HCl (e.g., 1M) to neutralize the pyridine.

  • Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Ethyl 3,5-dichlorobenzoylformate.

Analytical Characterization (Predicted)

No experimental spectra for Ethyl 3,5-dichlorobenzoylformate are currently published. However, based on the known spectral data of analogous compounds, such as ethyl phenylglyoxylate and other dichlorinated aromatic esters, we can predict the key features with high confidence.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.0-8.2 ppm (d, 2H): Two aromatic protons ortho to the carbonyl group.

    • δ ~7.6-7.8 ppm (t, 1H): One aromatic proton para to the carbonyl group.

    • δ ~4.4 ppm (q, 2H): Methylene protons (-OCH₂-) of the ethyl group, quartet due to coupling with the methyl protons.

    • δ ~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group, triplet due to coupling with the methylene protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~185-190 ppm: Ketone carbonyl carbon.

    • δ ~160-165 ppm: Ester carbonyl carbon.

    • δ ~135-140 ppm: Aromatic carbons bearing the chloro substituents.

    • δ ~130-135 ppm: Quaternary aromatic carbon attached to the carbonyl group.

    • δ ~125-130 ppm: Aromatic C-H carbons.

    • δ ~62-65 ppm: Methylene carbon (-OCH₂-) of the ethyl group.

    • δ ~14-15 ppm: Methyl carbon (-CH₃) of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretches of the two carbonyl groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1735-1750 C=O StretchEster Carbonyl
~1690-1710 C=O StretchKetone Carbonyl (conjugated)
~1550-1600 C=C StretchAromatic Ring
~1200-1300 C-O StretchEster
~700-850 C-Cl StretchAryl Halide
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments.

  • Predicted Molecular Ion (M⁺): m/z 246 (for ³⁵Cl isotopes) with a characteristic isotopic pattern.

  • Key Fragments (Predicted):

    • m/z 201: Loss of the ethoxy group (-OC₂H₅).

    • m/z 173: Loss of the entire ethyl formate group (-COOC₂H₅), yielding the 3,5-dichlorobenzoyl cation. This fragment would also exhibit the dichloro-isotopic pattern.

    • m/z 145: Loss of CO from the 173 fragment.

    • m/z 75: Ethyl formate cation radical.

Applications and Research Potential

While specific applications for Ethyl 3,5-dichlorobenzoylformate are not documented, its structure suggests significant potential as a chemical intermediate. The precursor, 3,5-dichlorobenzoyl chloride, is a known building block for herbicides.[3] Therefore, it is highly probable that Ethyl 3,5-dichlorobenzoylformate is utilized or has been investigated as an intermediate in the synthesis of novel agrochemicals or pharmaceuticals. The α-ketoester functionality is a versatile handle for various chemical transformations, including:

  • Heterocycle Synthesis: Condensation reactions with binucleophiles to form a wide range of heterocyclic scaffolds.

  • Asymmetric Reductions: Stereoselective reduction of the ketone to produce chiral α-hydroxy esters, which are valuable building blocks in medicinal chemistry.

  • Wittig-type Reactions: Olefination of the ketone to introduce new carbon-carbon double bonds.

Safety and Handling

No specific Safety Data Sheet (SDS) for Ethyl 3,5-dichlorobenzoylformate is publicly available. The following recommendations are based on the known hazards of its precursors (e.g., 3,5-dichlorobenzoyl chloride) and structurally related compounds.

  • Potential Hazards:

    • Harmful if swallowed or inhaled.

    • May cause skin and eye irritation or burns.

    • The compound is a dichlorinated aromatic, and many such compounds have long-term health and environmental concerns.

  • Recommended Handling Procedures:

    • Handle only in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust, vapor, or mist.

    • Avoid contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 3,5-dichlorobenzoylformate is a chemical intermediate with considerable synthetic potential, stemming from its array of functional groups. While public data on its properties and applications are scarce, this guide provides a robust framework based on chemical principles and data from analogous structures. It offers researchers a solid starting point for synthesis, characterization, and further investigation into the utility of this compound in developing new molecules for the pharmaceutical and agrochemical industries. As with any lesser-known chemical, all work should be conducted with careful attention to safety protocols and all physical and analytical data should be confirmed experimentally.

References

  • Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5]. [Online] Available at: [Link]

  • PubChemLite. Ethyl 3,5-dichlorobenzoylformate (C10H8Cl2O3). [Online] Available at: [Link]

  • Google Patents. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
  • SpectraBase. Ethyl phenylglyoxylate - Optional[MS (GC)] - Spectrum. [Online] Available at: [Link]

  • Semantic Scholar. Chemistry Experimental: All reagents used for chemical synthesis were purchased from. [Online] Available at: [Link]

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Esters. [Online] Available at: [Link]

Sources

A Comprehensive Technical Guide to the Purity and Analysis of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for a Key Synthetic Intermediate

Ethyl 3,5-dichlorobenzoylformate (CAS No. 845790-52-5) is a substituted α-ketoester that serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a reactive α-keto group and a dichlorinated aromatic ring, makes it a versatile building block. However, the very reactivity that imparts its synthetic utility also presents a challenge for its chemical stability and purity. The presence of residual starting materials, by-products, or degradants can have profound implications for the yield, purity, and safety profile of subsequent products.

This guide provides a comprehensive framework for the analysis and purity assessment of Ethyl 3,5-dichlorobenzoylformate. It is designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and validated analytical methodologies. We move beyond simple procedural descriptions to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the critical interpretation of analytical data.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the molecule's properties is the foundation of any analytical strategy.

PropertyValue
Molecular Formula C₁₀H₈Cl₂O₃[1]
Molecular Weight 247.07 g/mol [1]
Appearance Typically an oil or low-melting solid
SMILES CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl[2]
InChIKey HFWDXQZJACFSOU-UHFFFAOYSA-N[2]

Synthesis and Potential Impurities: Ethyl 3,5-dichlorobenzoylformate is commonly synthesized via the esterification of 3,5-dichlorobenzoylformic acid, which itself can be derived from precursors like 3,5-dichlorobenzoic acid.[3] This pathway introduces a spectrum of potential process-related impurities that must be monitored.

dot

Caption: Potential process-related and degradation impurities of Ethyl 3,5-dichlorobenzoylformate.

Chromatographic Purity Assessment: The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of Ethyl 3,5-dichlorobenzoylformate due to its high resolution, sensitivity, and quantitative accuracy.

Recommended HPLC Method

A reverse-phase HPLC method is optimal for this analysis, leveraging the compound's moderate polarity.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 15 min, hold 5 min, return to 50% B
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30 °C[5]
Injection Volume 10 µL
Detector UV at 225 nm[5]
Sample Preparation 1 mg/mL in Acetonitrile
Scientific Rationale and Method Development Insights
  • Stationary Phase (C18): A C18 column is the industry standard for reverse-phase chromatography and provides excellent retention for moderately non-polar compounds like Ethyl 3,5-dichlorobenzoylformate through hydrophobic interactions.

  • Mobile Phase: The use of an acidified water/acetonitrile gradient allows for the effective elution of the main compound while separating it from more polar impurities (which elute earlier) and less polar impurities (which elute later). Phosphoric acid is used to protonate any acidic impurities (like residual 3,5-dichlorobenzoic acid), ensuring sharp, symmetrical peak shapes. For mass spectrometry compatibility, formic acid can be substituted.[6]

  • Detection Wavelength (225 nm): The dichlorinated benzene ring provides strong UV absorbance. A wavelength of 225 nm is chosen to ensure high sensitivity for both the parent compound and related aromatic impurities.[5]

Structural Confirmation and Impurity Identification

While HPLC provides quantitative purity data, it does not definitively identify the structures of the main peak or its impurities. For this, spectroscopic methods are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities and confirming the molecular weight of the main component.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a suitable solvent like ethyl acetate or dichloromethane.[7]

  • Injection: Inject 1 µL of the sample into the GC.

  • Separation & Detection: Utilize a standard non-polar column and a temperature gradient to separate the components before they enter the mass spectrometer for ionization and detection.

ParameterRecommended Condition
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C[8]
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization Electron Impact (EI), 70 eV[9]
Mass Range 40-400 amu
Transfer Line Temp 280 °C

Expertise in Interpretation: The resulting mass spectrum for the main peak should show a molecular ion (M+) at m/z 246/248/250, corresponding to the isotopic pattern of two chlorine atoms. Key fragments would include the loss of the ethoxy group (-OC₂H₅) and the carbonyl group (-CO). Impurities like residual 3,5-dichlorobenzoic acid would elute as a separate peak with a distinct mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for unambiguous structural elucidation.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Expected ¹H NMR Signals (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-8.3m2HAromatic C-H (ortho to C=O)
~7.6-7.8t1HAromatic C-H (para to C=O)
~4.45q2H-O-CH₂-CH₃
~1.42t3H-O-CH₂-CH₃

Note: The exact shifts are predictive and based on analogous structures like ethyl benzoate.[10]

Trustworthiness through Data: The presence of all expected signals with correct integrations and multiplicities provides high confidence in the structural identity. The absence of unexpected signals is a strong indicator of high purity. For instance, a broad singlet integrating to 1H in the 10-12 ppm region would indicate the presence of the carboxylic acid impurity.

Establishing a Stability-Indicating Profile: Forced Degradation Studies

For use in drug development, it is not enough to know the purity of a substance at release; one must also understand its stability and degradation pathways. Forced degradation (or stress testing) is a systematic process to accelerate degradation and is a regulatory requirement under ICH Q1A(R2) guidelines.[11][12] The goal is to develop a "stability-indicating" analytical method—one that can clearly separate the intact substance from any significant degradation products.[13]

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze via Validated HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Sample Ethyl 3,5-dichlorobenzoylformate (API Sample) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Outcome Assess Peak Purity & Mass Balance Identify Degradants (LC-MS) Analysis->Outcome

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of pharmaceutical research and chemical synthesis, the introduction of novel reagents is a constant. Ethyl 3,5-dichlorobenzoylformate (CAS No. 845790-52-5), a substituted phenylglyoxylic acid ethyl ester, represents a class of compounds with significant potential as a building block in organic synthesis. However, its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of robust handling protocols.

This document serves as an in-depth technical guide for researchers, chemists, and laboratory professionals. It moves beyond a simple recitation of standard procedures to explain the causality behind safety recommendations. In the absence of a publicly available, GHS-compliant Safety Data Sheet (SDS) from a major manufacturer at the time of publication, this guide synthesizes the best available data, including legacy hazard information, to provide a reliable framework for risk assessment and safe handling. Our commitment is to empower scientists with the knowledge to manage risk proactively, ensuring both personal safety and the integrity of their research.

Compound Profile and Physicochemical Properties

Ethyl 3,5-dichlorobenzoylformate is a dichlorinated aromatic keto-ester. Its structure, featuring a reactive α-ketoester moiety and a stable, electron-deficient dichlorophenyl ring, makes it a versatile intermediate. Understanding its physical properties is the first step in a thorough risk assessment.

PropertyValueSource & Significance
CAS Number 845790-52-5[1], [2]
Molecular Formula C₁₀H₈Cl₂O₃[1]
Molecular Weight 247.08 g/mol [2]
Boiling Point 102 °C (Predicted)
Predicted Hazard Codes Xn (Harmful)[3]
Predicted Risk Statements R22: Harmful if swallowedR41: Risk of serious damage to eyes[3]

Expert Insight: The predicted boiling point suggests the compound is a liquid at room temperature with low volatility, which can mitigate inhalation risk under standard conditions. However, the core safety concerns, derived from legacy data, point towards significant oral toxicity and the potential for severe eye damage.

Hazard Analysis and GHS Classification (Inferred)

A comprehensive GHS-compliant SDS for this specific CAS number was not publicly available. Therefore, the following classification is professionally inferred from the legacy R-phrases (R22, R41) provided by ChemicalBook[3], in accordance with GHS conversion principles. This interpretation serves as a working hypothesis for risk assessment and should be updated if a manufacturer's SDS becomes available.

Hazard Class & CategoryH-StatementPictogramSignal WordBasis of Inference
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

Warning The legacy classification R22 ("Harmful if swallowed") directly corresponds to GHS Acute Toxicity (Oral), Category 4.[3]
Serious Eye Damage (Category 1)H318: Causes serious eye damage

Danger The legacy classification R41 ("Risk of serious damage to eyes") aligns with GHS Category 1 for serious eye damage, indicating a risk of irreversible harm.[3]

The Hierarchy of Controls: A Workflow for Safe Handling

Effective safety management is not merely about personal protective equipment (PPE). It is a systematic process of eliminating or minimizing hazards. The following workflow, based on the hierarchy of controls, should be implemented before any experimental work with Ethyl 3,5-dichlorobenzoylformate begins.

G cluster_0 Risk Management Workflow A Elimination/Substitution Is a less hazardous alternative available? B Engineering Controls Work in a certified chemical fume hood. A->B If not possible C Administrative Controls Develop SOPs. Restrict access. Provide specific training. B->C Always required D Personal Protective Equipment (PPE) Mandatory final layer of protection. C->D Always required

Caption: Hierarchy of Controls for Chemical Handling.

Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE)

Given the inferred hazards of oral toxicity and severe eye damage, a stringent PPE protocol is mandatory.

  • Eye and Face Protection: Safety glasses are insufficient. Due to the "Risk of serious damage to eyes" (R41) classification, chemical splash goggles are required at all times.[3] When handling larger quantities (>50 mL) or during procedures with a high risk of splashing, a full-face shield must be worn over the goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For procedures involving potential splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Not typically required if work is conducted within a certified and properly functioning chemical fume hood.

Handling and Storage Protocol

Causality: The primary goals of these procedures are to prevent accidental ingestion, eye contact, and release into the environment.

Protocol Steps:

  • Pre-Use Verification: Before opening, visually inspect the container for any damage or leaks.

  • Designated Work Area: All handling of Ethyl 3,5-dichlorobenzoylformate must occur within a designated area inside a certified chemical fume hood to contain any potential vapors or aerosols.

  • Dispensing: Use a syringe or pipette for liquid transfers. Avoid pouring directly from the bottle when possible to minimize the risk of splashing.

  • Container Management: Keep the container tightly sealed when not in use. Use parafilm to provide an extra seal for long-term storage.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The storage location should be clearly labeled and secured against unauthorized access.

Emergency Response Protocols

Rapid and correct response during an emergency is critical. The following decision tree outlines the immediate actions required for common laboratory incidents.

G cluster_main Emergency Decision Tree cluster_exposure Personnel Exposure cluster_spill Containment Failure cluster_actions Start Incident Occurs Eye_Contact Eye Contact Start->Eye_Contact Skin_Contact Skin Contact Start->Skin_Contact Ingestion Ingestion Start->Ingestion Spill Spill Start->Spill Action_Eye Immediately flush with eyewash for 15 minutes. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Skin Wash affected area with soap and water for 15 minutes. Remove contaminated clothing. Skin_Contact->Action_Skin Action_Ingest DO NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Ingestion->Action_Ingest Action_Spill Alert others. Evacuate if large. Absorb with inert material (e.g., vermiculite). Collect for waste disposal. Spill->Action_Spill

Caption: Emergency Response Decision Tree.

Expert Insight on First Aid:

  • Eye Contact: The R41 classification implies a risk of severe, potentially irreversible damage.[3] Immediate and prolonged flushing (at least 15 minutes) is non-negotiable. Medical evaluation by an ophthalmologist is strongly recommended.

  • Ingestion: The R22 "Harmful if swallowed" classification indicates significant toxicity.[3] Do not induce vomiting, as this can cause secondary damage. The primary goal is to get the individual to emergency medical care with the chemical's identity information.

Disposal Considerations

All waste containing Ethyl 3,5-dichlorobenzoylformate, including contaminated absorbents and empty containers, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include "Hazardous Waste" and the full chemical name: "Ethyl 3,5-dichlorobenzoylformate".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain or dispose of it with regular trash.

References

  • abcr Gute Chemie. Ethyl 3,5-dichlorobenzoylformate, 96%.[Link]

  • Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5].[Link][1]

  • University of Illinois, Division of Research Safety. (2019). Chemical Hazard Classification (GHS).[Link][4]

Sources

A Technical Guide to Ethyl 3,5-dichlorobenzoylformate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the commercial availability, properties, and potential applications of Ethyl 3,5-dichlorobenzoylformate. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in established scientific principles.

Introduction: The Strategic Importance of Dichlorinated Scaffolds

Chlorine-containing compounds are of immense importance in the pharmaceutical industry, with a significant number of FDA-approved drugs featuring this halogen. The presence of chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. Dichlorinated aromatic structures, such as the 3,5-dichlorophenyl motif present in Ethyl 3,5-dichlorobenzoylformate, are key building blocks in the synthesis of a wide array of biologically active molecules. This guide focuses on Ethyl 3,5-dichlorobenzoylformate (CAS No. 845790-52-5), a versatile reagent for introducing this valuable scaffold.

Commercial Availability and Procurement

Ethyl 3,5-dichlorobenzoylformate is available from several specialized chemical suppliers. Researchers should note that availability and stock levels can fluctuate. It is recommended to contact suppliers directly for the most current information.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
BLD Pharm 845790-52-5C10H8Cl2O3247.08Currently listed as temporarily out of stock, but inquiries are encouraged.[1]
Chemsigma 845790-52-5C10H8Cl2O3Not specifiedListed as a distributor for this compound.[2]
ChemicalBook 845790-52-5C10H8Cl2O3247.07Provides basic chemical properties and a list of suppliers.[3]

Procurement Strategy:

When sourcing Ethyl 3,5-dichlorobenzoylformate, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity. For applications in drug discovery and development, high purity (typically >95%) is essential to ensure reproducible experimental results.

Physicochemical Properties and Structural Information

A thorough understanding of the physicochemical properties of Ethyl 3,5-dichlorobenzoylformate is fundamental for its effective use in synthesis and downstream applications.

  • Molecular Formula: C10H8Cl2O3[3]

  • Molecular Weight: 247.07 g/mol [3]

  • Synonyms: (3,5-DICHLOROPHENYL)GLYOXYLIC ACID ETHYL ESTER, ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate[3]

  • Predicted Boiling Point: 349.6±32.0 °C[3]

  • Predicted Density: 1.362±0.06 g/cm3 [3]

The chemical structure of Ethyl 3,5-dichlorobenzoylformate is presented below:

Caption: Chemical structure of Ethyl 3,5-dichlorobenzoylformate.

Synthetic Considerations and Potential Precursors

While a direct, published synthesis for Ethyl 3,5-dichlorobenzoylformate was not identified in the initial search, a plausible synthetic route can be inferred from the chemistry of its precursors, 3,5-dichlorobenzoic acid and 3,5-dichlorobenzoyl chloride. These are important industrial intermediates.[4][5] A common method for the synthesis of α-keto esters involves the esterification of the corresponding α-keto acid, which can be prepared from the acyl chloride.

A potential synthetic workflow is outlined below:

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 3_5_dichlorobenzoic_acid 3,5-Dichlorobenzoic Acid reaction1 Chlorination (e.g., SOCl2) 3_5_dichlorobenzoic_acid->reaction1 Precursor 3_5_dichlorobenzoyl_chloride 3,5-Dichlorobenzoyl Chloride reaction2 Reaction with Diethyl Oxalate 3_5_dichlorobenzoyl_chloride->reaction2 Reactant reaction1->3_5_dichlorobenzoyl_chloride Forms ethyl_3_5_dichlorobenzoylformate Ethyl 3,5-dichlorobenzoylformate reaction2->ethyl_3_5_dichlorobenzoylformate Yields

Caption: Plausible synthetic pathway to Ethyl 3,5-dichlorobenzoylformate.

Experimental Protocol: A Representative Application in Heterocyclic Synthesis

The α-keto ester functionality of Ethyl 3,5-dichlorobenzoylformate makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are privileged structures in drug discovery. The following is a representative, self-validating protocol for the synthesis of a substituted quinoxaline, a common scaffold in medicinal chemistry.

Objective: To synthesize 2-(3,5-dichlorophenyl)quinoxaline from Ethyl 3,5-dichlorobenzoylformate and benzene-1,2-diamine.

Materials:

  • Ethyl 3,5-dichlorobenzoylformate (95%+)

  • Benzene-1,2-diamine

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 3,5-dichlorobenzoylformate (1.0 eq) in anhydrous ethanol (20 mL).

  • Addition of Reactant: To the stirred solution, add benzene-1,2-diamine (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3,5-dichlorophenyl)quinoxaline.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Causality and Self-Validation:

  • The use of anhydrous ethanol is crucial to prevent hydrolysis of the ester.

  • The catalytic amount of acetic acid protonates the carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.

  • TLC monitoring provides in-process control, ensuring the reaction is driven to completion and preventing the formation of side products due to prolonged heating.

  • Purification by column chromatography and subsequent analytical characterization serves as the final validation of the synthesis.

Conclusion and Future Outlook

Ethyl 3,5-dichlorobenzoylformate is a commercially available and highly versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its utility in introducing the 3,5-dichlorophenyl moiety allows for the exploration of chemical space in the design of novel therapeutic agents. The synthetic protocols derived from this starting material are generally robust and can be adapted for the synthesis of a diverse range of heterocyclic systems. As the demand for novel pharmaceuticals continues to grow, the importance of such specialized chemical building blocks is expected to increase.

References

  • Chemsigma. (n.d.). ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5]. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • PubChem. (n.d.). Ethyl 3,5-dichlorobenzoylformate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3,5-dichlorobenzoylformate and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3,5-dichlorobenzoylformate, its analogs, and derivatives, designed for researchers, scientists, and professionals in the field of drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, fostering a deeper understanding of this important chemical scaffold.

Introduction: The Significance of the Dichlorobenzoylformate Core

Ethyl 3,5-dichlorobenzoylformate, with the chemical name ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate, is a member of the α-keto ester family of compounds.[1] Its structure, characterized by a dichlorinated phenyl ring attached to an ethyl glyoxylate moiety, serves as a versatile scaffold in medicinal chemistry and agrochemical research. The presence of the two chlorine atoms on the phenyl ring at positions 3 and 5 significantly influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and biological activity. This guide will delve into the synthesis, chemical properties, and known biological activities of this core structure and its derivatives, providing insights into their potential as lead compounds in drug discovery.

Synthesis and Chemical Properties

The synthesis of Ethyl 3,5-dichlorobenzoylformate and its analogs can be approached through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Synthesis of the Core Scaffold: Ethyl 3,5-dichlorobenzoylformate

A robust and efficient method for the synthesis of Ethyl 3,5-dichlorobenzoylformate is the Friedel-Crafts acylation of 1,3-dichlorobenzene with ethyl oxalyl chloride, catalyzed by a Lewis acid such as anhydrous aluminum chloride.[2][3][4][5] This reaction introduces the α-keto ester functionality directly onto the dichlorinated aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation for Ethyl 3,5-dichlorobenzoylformate Synthesis [3]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride (1.2 eq) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Add 1,3-dichlorobenzene (1.0 eq) to the flask. From the dropping funnel, add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred suspension at 0-5 °C (ice bath).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by cold dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diagram: Synthesis of Ethyl 3,5-dichlorobenzoylformate

G cluster_reactants Reactants cluster_product Product 1,3-Dichlorobenzene Reaction AlCl3 1,3-Dichlorobenzene->Reaction + Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride->Reaction + Ethyl 3,5-dichlorobenzoylformate Reaction->Ethyl 3,5-dichlorobenzoylformate Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of 1,3-dichlorobenzene.

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of Ethyl 3,5-dichlorobenzoylformate can be achieved by modifying the starting materials or by further chemical transformations of the core scaffold.

  • Variation of the Aromatic Ring: By substituting 1,3-dichlorobenzene with other substituted benzenes in the Friedel-Crafts acylation, a wide range of analogs with different substitution patterns on the phenyl ring can be prepared.

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters or amides through standard coupling reactions.

  • Reactions at the Ketone Carbonyl: The ketone functionality can undergo various reactions, such as reduction to a secondary alcohol or reaction with nucleophiles to form more complex heterocyclic structures. For instance, reaction with o-phenylenediamine can yield quinoxalinone derivatives.[6]

Chemical and Physical Properties

The physicochemical properties of Ethyl 3,5-dichlorobenzoylformate and its analogs are crucial for their application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyValue for Ethyl 3,5-dichlorobenzoylformate
CAS Number 845790-52-5
Molecular Formula C10H8Cl2O3
Molecular Weight 247.08 g/mol
Appearance White to off-white solid
Melting Point Not readily available
Boiling Point Not readily available
Solubility Soluble in most organic solvents

Biological Activities and Potential Applications

Derivatives of the dichlorobenzoyl core have demonstrated a range of biological activities, suggesting their potential in various therapeutic and agricultural applications.

Antifungal Activity

A study on 3,5-dichlorobenzyl ester derivatives revealed significant antifungal activity against plant pathogenic fungi.[7] The mechanism of action for some related fungicides has been identified as the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[7]

Table of Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative [7]

CompoundTarget FungusEC50 (mg/L)
Compound 5 (a 3,5-dichlorobenzyl ester)Botrytis cinerea6.60
Compound 5 (a 3,5-dichlorobenzyl ester)Rhizoctonia solani1.61
Boscalid (Commercial Fungicide)Botrytis cinerea1.24
Boscalid (Commercial Fungicide)Rhizoctonia solani1.01

Diagram: Proposed Antifungal Mechanism of Action

G 3,5-Dichlorobenzyl_Ester 3,5-Dichlorobenzyl_Ester SDH Succinate Dehydrogenase 3,5-Dichlorobenzyl_Ester->SDH Inhibition Mitochondrial_ETC Mitochondrial Electron Transport Chain SDH->Mitochondrial_ETC Part of ATP_Production ATP Production Mitochondrial_ETC->ATP_Production Leads to Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Inhibition leads to

Caption: Inhibition of Succinate Dehydrogenase by 3,5-dichlorobenzyl esters.

Anticancer Activity

Various compounds containing the dichlorophenyl moiety have been investigated for their cytotoxic effects against cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key cellular targets like topoisomerase.

Table of Cytotoxicity of Dichlorophenyl-Containing Compounds

Compound ClassCell LineIC50 (µM)Reference
Isoquinolinone-based heterocyclesBreast (MCF-7)<10[8]
1,4-Dihydropyridine derivativesRaji (Burkitt's lymphoma)<1[9]
ThienylbenzamidinesVarious cancer cell linesVaries[10]
Other Potential Applications

The versatility of the dichlorobenzoylformate scaffold suggests its potential in other areas of drug discovery, including the development of anti-inflammatory, antiviral, and enzyme-inhibiting agents. The specific biological activity is highly dependent on the nature and position of substituents on the core structure.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount in optimizing lead compounds. For dichlorophenyl-containing compounds, several key structural features have been identified that influence their biological activity.

  • Importance of the Dichloro Substitution: The presence and position of the chlorine atoms on the phenyl ring are often crucial for activity. The 3,5-dichloro substitution pattern creates a specific electronic and steric environment that can enhance binding to biological targets.

  • Role of the Linker: The nature of the chemical group linking the dichlorophenyl ring to other parts of the molecule significantly impacts activity. For instance, studies on PPARγ modulators have shown that a sulfonamide linker is critical for high affinity.

  • Influence of Terminal Groups: Modifications to the ester or other terminal functional groups can fine-tune the compound's properties, such as solubility, cell permeability, and metabolic stability, thereby affecting its overall efficacy.

Conclusion and Future Directions

Ethyl 3,5-dichlorobenzoylformate and its derivatives represent a promising class of compounds with a wide range of potential applications in drug discovery and agrochemical development. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for biological screening. Future research in this area should focus on:

  • Elucidation of Specific Mechanisms of Action: While some general mechanisms have been proposed, detailed studies are needed to identify the specific molecular targets of these compounds for various diseases.

  • Expansion of Analog Libraries: The synthesis and screening of a wider range of analogs will help to further refine the structure-activity relationships and identify compounds with improved potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening will require thorough evaluation in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights provided in this guide, researchers can more effectively explore the potential of the Ethyl 3,5-dichlorobenzoylformate scaffold in the development of novel therapeutic and agricultural agents.

References

  • UCLA Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. Retrieved from [Link]

  • Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 69(51), 15521-15529.
  • Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Production of ethyl glyoxylate.
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • SID. (n.d.). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl diazoacetate. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). The solvent-free synthesis method of ethyl aryl glyoxylate.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,5-dichlorobenzoylformate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl 2-oxocyclopentylacetate.
  • National Center for Biotechnology Information. (2021, June 23). ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, December 15). 3,5-disubstituted pyranone analogues of highly antifungally active furanones: conversion of biological effect from antifungal to cytostatic. Retrieved from [Link]

  • ResearchGate. (2019, October 4). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Retrieved from [Link]

  • ResearchGate. (2016, June 6). (PDF) Antifungal and Phytotoxic Activities of Ethyl Acetate Soluble Fraction and Purified Compound (Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate) from Lonicera quinquelocularis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of Escherichia coli porphobilinogen synthase using analogs of postulated intermediates. Retrieved from [Link]

  • ResearchGate. (2025, June 21). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 12). Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diltiazem Inhibition of Cytochrome P-450 3A Activity Is Due to Metabolite Intermediate Complex Formation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Inhibition of Carboxylesterases by Benzil (Diphenylethane-1,2-dione) and Heterocyclic Analogues Is Dependent upon the Aromaticity of the Ring and the Flexibility of the Dione Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity (IC50 in μM) of the new thienylbenzamidines and.... Retrieved from [Link]

Sources

Methodological & Application

Ethyl 3,5-dichlorobenzoylformate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide on the potential applications of Ethyl 3,5-dichlorobenzoylformate in organic synthesis. While specific literature on this reagent is limited, its structure, featuring a reactive α-ketoester moiety and an electronically modified aromatic ring, suggests significant utility as a versatile synthon. This guide extrapolates from the well-established chemistry of analogous α-ketoesters to present potential applications in heterocyclic synthesis, asymmetric catalysis, and olefination reactions. Detailed, representative protocols are provided as a foundation for researchers, alongside mechanistic insights and discussions on the strategic influence of the 3,5-dichloro substitution pattern.

Introduction and Reagent Overview

Ethyl 3,5-dichlorobenzoylformate is an α-ketoester distinguished by a phenyl ring bearing two chlorine atoms in a meta-arrangement. The core of its reactivity lies in the vicinal ketone and ester functionalities, which serve as a potent 1,2-dicarbonyl surrogate.[1] The electrophilic nature of the ketonic carbon is significantly influenced by the adjacent ester and the aromatic ring.

The 3,5-dichloro substitution pattern plays a crucial electronic role. Chlorine atoms are deactivating via their strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-halogenated analog, ethyl benzoylformate.[2][3] This enhanced reactivity can be strategically leveraged in various synthetic transformations.

Key Structural Features:

  • α-Ketoester: A highly versatile functional group that participates in condensations, nucleophilic additions, and cyclizations.[1]

  • 3,5-Dichlorophenyl Group: Electronically withdraws density from the carbonyl, enhancing its electrophilicity. The meta-substitution pattern avoids steric hindrance often associated with ortho-substituents.

Postulated Application: Synthesis of Heterocyclic Scaffolds

The 1,2-dicarbonyl nature of Ethyl 3,5-dichlorobenzoylformate makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Quinoxaline Derivatives via Hinsberg Condensation

Quinoxalines are a class of bicyclic heterocycles with a broad spectrum of pharmacological activities. The most classical and direct route to their synthesis is the Hinsberg condensation, which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4]

Reaction Rationale: Ethyl 3,5-dichlorobenzoylformate can serve as the dicarbonyl component. The reaction proceeds via initial nucleophilic attack of one amino group on the highly electrophilic ketone, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring. The ester group is eliminated during the process. The electron-withdrawing nature of the dichlorophenyl ring is expected to facilitate the initial nucleophilic attack.[5]

Representative Protocol 1: Synthesis of 2-(3,5-Dichlorophenyl)quinoxalin-3(4H)-one

  • Materials:

    • Ethyl 3,5-dichlorobenzoylformate (1.0 equiv)

    • o-Phenylenediamine (1.0 equiv)

    • Ethanol (or Acetic Acid) as solvent

  • Procedure:

    • To a solution of o-phenylenediamine (1.0 equiv) in ethanol (5 mL per mmol of diamine), add Ethyl 3,5-dichlorobenzoylformate (1.0 equiv).

    • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 2-4 hours. The choice of temperature will depend on the reactivity of the specific diamine used.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Hydantoin Derivatives via Bucherer-Bergs Reaction

Hydantoins (imidazolidine-2,4-diones) are another critical heterocyclic scaffold found in numerous pharmaceuticals, notably as anticonvulsant agents.[6] The Bucherer-Bergs reaction is a classic multicomponent reaction for their synthesis from a carbonyl compound, cyanide, and ammonium carbonate.[7][8]

Reaction Rationale: In this multicomponent reaction, Ethyl 3,5-dichlorobenzoylformate would first react with cyanide to form a cyanohydrin intermediate. Subsequent reaction with ammonium carbonate leads to an aminonitrile, which then incorporates carbon dioxide (from ammonium carbonate decomposition) and cyclizes to form the hydantoin ring.[9][10] The ester group of the starting material is expected to be hydrolyzed and decarboxylated under the reaction conditions.

Representative Protocol 2: Synthesis of 5-(3,5-Dichlorophenyl)-5-methylhydantoin

  • Materials:

    • Ethyl 3,5-dichlorobenzoylformate (1.0 equiv)

    • Potassium Cyanide (KCN) (2.0 equiv)

    • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 equiv)

    • Ethanol/Water (1:1) solvent mixture

  • Procedure:

    • Caution: This reaction uses potassium cyanide, which is highly toxic. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment. Neutralize all cyanide-containing waste with bleach before disposal.

    • In a sealed pressure vessel, combine Ethyl 3,5-dichlorobenzoylformate (1.0 equiv), KCN (2.0 equiv), and (NH₄)₂CO₃ (4.0 equiv).

    • Add a 1:1 mixture of ethanol and water (10 mL per mmol of ketoester).

    • Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction vessel to room temperature in an ice bath.

    • Carefully acidify the mixture with 2M HCl to pH 6-7 to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Postulated Application: Asymmetric Reduction to Chiral α-Hydroxy Esters

Chiral α-hydroxy esters are valuable building blocks in the synthesis of pharmaceuticals and natural products. The asymmetric reduction of α-ketoesters is one of the most efficient methods for their preparation.

Reaction Rationale: The ketone functionality in Ethyl 3,5-dichlorobenzoylformate is a prime target for asymmetric reduction. Catalytic asymmetric hydrogenation, particularly using Ruthenium-BINAP based catalysts pioneered by Noyori, is a powerful method for achieving high enantioselectivity.[11][12] The mechanism involves the formation of a chiral Ru-dihydride species which coordinates the ketoester and delivers hydrogen to one face of the carbonyl, dictated by the chirality of the BINAP ligand.[13] The resulting (R)- or (S)-ethyl 3,5-dichloromandelate can be obtained in high enantiomeric excess.

Representative Protocol 3: Asymmetric Hydrogenation to Ethyl (R)-2-hydroxy-2-(3,5-dichlorophenyl)acetate

  • Materials:

    • Ethyl 3,5-dichlorobenzoylformate (1.0 equiv)

    • [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 - 0.01 equiv)

    • Methanol (degassed)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure autoclave, charge the catalyst [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 equiv).

    • Evacuate and backfill the autoclave with argon or nitrogen gas three times.

    • Add a degassed solution of Ethyl 3,5-dichlorobenzoylformate (1.0 equiv) in methanol (2 M concentration).

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

    • Stir the reaction at a specified temperature (e.g., 30-50 °C) for 12-24 hours.

    • Monitor the conversion by GC or HPLC.

    • After the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Postulated Application: Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[4]

Reaction Rationale: Ethyl 3,5-dichlorobenzoylformate can react with phosphorus ylides (Wittig reagents) at the ketonic carbonyl to produce highly functionalized α,β-unsaturated esters. The reaction proceeds through a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[14][15] The ester group is generally tolerated by Wittig reagents.[15] Using stabilized ylides (e.g., those bearing an ester group) would be expected to favor the formation of the (E)-alkene isomer.[16]

Representative Protocol 4: Synthesis of Ethyl 2-(3,5-dichlorobenzylidene)-3-oxobutanoate

  • Materials:

    • (Triphenylphosphoranylidene)acetone (stabilized ylide) (1.1 equiv)

    • Ethyl 3,5-dichlorobenzoylformate (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Ethyl 3,5-dichlorobenzoylformate (1.0 equiv) in anhydrous THF (5 mL per mmol).

    • Add a solution of (triphenylphosphoranylidene)acetone (1.1 equiv) in anhydrous THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC for the consumption of the starting ketoester.

    • Upon completion, concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene.

Data and Workflow Summaries

Table of Postulated Reactions
ApplicationReaction TypeKey ReagentsExpected Product Class
Heterocycle SynthesisHinsberg Condensationo-PhenylenediamineQuinoxalinone
Heterocycle SynthesisBucherer-Bergs ReactionKCN, (NH₄)₂CO₃Hydantoin
Asymmetric SynthesisCatalytic HydrogenationH₂, Chiral Ru-CatalystChiral α-Hydroxy Ester
C-C Bond FormationWittig ReactionPhosphorus Ylideα,β-Unsaturated Ester
Visualization of Synthetic Pathways

Diagram 1: Key Synthetic Transformations This diagram illustrates the central role of Ethyl 3,5-dichlorobenzoylformate as a precursor to diverse molecular scaffolds.

G cluster_0 Heterocycle Synthesis cluster_1 Stereoselective Synthesis cluster_2 Functional Group Interconversion reagent Ethyl 3,5-dichlorobenzoylformate quinoxaline Quinoxalinone reagent->quinoxaline Hinsberg Condensation hydantoin Hydantoin reagent->hydantoin Bucherer-Bergs Reaction hydroxy_ester Chiral α-Hydroxy Ester reagent->hydroxy_ester Asymmetric Reduction alkene α,β-Unsaturated Ester reagent->alkene Wittig Olefination

Caption: Synthetic pathways from Ethyl 3,5-dichlorobenzoylformate.

Generalized Experimental Workflow

Diagram 2: General Protocol Workflow This flowchart outlines the typical steps for conducting and analyzing the proposed reactions.

Workflow start Reagent Preparation (Under Inert Atmosphere if needed) reaction Reaction Setup (Solvent, Stoichiometry, Temp.) start->reaction monitoring Reaction Monitoring (TLC, GC, HPLC) reaction->monitoring workup Aqueous Workup / Quenching monitoring->workup Upon Completion extraction Organic Extraction workup->extraction purification Purification (Chromatography / Recrystallization) extraction->purification analysis Product Characterization (NMR, MS, IR) & Purity/ee Analysis (HPLC) purification->analysis end Pure Product analysis->end

Caption: A generalized workflow for synthesis and analysis.

Conclusion and Future Outlook

Ethyl 3,5-dichlorobenzoylformate emerges as a promising, albeit under-explored, building block for organic synthesis. The predictable reactivity of its α-ketoester core, enhanced by the electronic influence of the dichlorophenyl ring, opens avenues for the efficient construction of complex and valuable molecules. The protocols and applications detailed herein are based on established, fundamental organic reactions and are intended to serve as a robust starting point for researchers in drug discovery and materials science. Experimental validation of these proposed pathways is a logical next step and is anticipated to confirm the utility of this versatile reagent.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • AdiChemistry. (n.d.). Wittig Reaction Mechanism. [Link]

  • Ohkuma, T., Kitamura, M., & Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine–ruthenium(II) complexes. Journal of the American Chemical Society, 125(44), 13490-13503. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry. [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Djerrari, B., et al. (2018). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 8(49), 27999-28023. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. [Link]

Sources

Application Note & Protocols: Ethyl 3,5-dichlorobenzoylformate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3,5-dichlorobenzoylformate is a highly functionalized α-ketoester that serves as a potent electrophilic building block in organic synthesis. Its vicinal dicarbonyl-like reactivity, combined with the presence of a sterically demanding and electronically modified 3,5-dichlorophenyl moiety, makes it an invaluable precursor for constructing a diverse array of heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science. This document provides an in-depth guide for researchers, outlining the core properties of Ethyl 3,5-dichlorobenzoylformate and detailing its application in the synthesis of high-value heterocycles, including quinoxalines, pyrazoles, and triazines. We present field-proven, step-by-step protocols, mechanistic insights, and the causal reasoning behind experimental design to empower researchers in leveraging this versatile reagent for drug discovery and development.

Introduction: The Strategic Value of Ethyl 3,5-dichlorobenzoylformate

Heterocyclic compounds form the bedrock of modern pharmaceuticals and functional materials. The strategic introduction of specific substituents onto these rings is a cornerstone of molecular design. Ethyl 3,5-dichlorobenzoylformate (Figure 1) is a prime example of a "privileged" building block, offering several distinct advantages:

  • Dual Electrophilic Sites: The adjacent ketone and ester carbonyls provide two reactive centers for cyclocondensation reactions with a variety of binucleophiles.

  • The 3,5-Dichlorophenyl Moiety: This group imparts significant lipophilicity and can engage in halogen bonding. The presence of chlorine atoms at the meta positions electronically deactivates the ring and provides vectors for further functionalization or for modulating the pharmacokinetic properties of the final molecule.

  • Versatility: As will be demonstrated, this single precursor can be readily converted into multiple distinct heterocyclic families by judicious choice of the reaction partner.

This guide is structured to provide both the foundational knowledge and the practical protocols necessary to successfully employ Ethyl 3,5-dichlorobenzoylformate in a research setting.

Figure 1: Structure of Ethyl 3,5-dichlorobenzoylformate Chemical structure of Ethyl 3,5-dichlorobenzoylformate

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible experimentation. The key properties of Ethyl 3,5-dichlorobenzoylformate are summarized below.

PropertyValueSource
CAS Number 845790-52-5[1]
Molecular Formula C₁₀H₈Cl₂O₃[2][3]
Molecular Weight 247.07 g/mol [3]
IUPAC Name ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate[1]
Synonyms (3,5-Dichlorophenyl)glyoxylic acid ethyl ester[1]
Safety & Handling Protocol

While a specific safety data sheet for Ethyl 3,5-dichlorobenzoylformate is not widely available, data from structurally related dichlorinated aromatic compounds and benzoyl derivatives should be used to inform handling procedures.[4][5]

  • General Hazards: Assumed to be harmful if swallowed (Acute Oral Toxicity).[6] Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Work in a well-ventilated fume hood to avoid inhalation of any vapors or aerosols.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Core Application: Synthesis of Heterocycles

The primary utility of Ethyl 3,5-dichlorobenzoylformate lies in its reaction with binucleophiles to generate heterocyclic systems. The following sections provide detailed protocols for the synthesis of three key classes of heterocycles.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles that are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities.[8] The most common and efficient synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[9][10] Ethyl 3,5-dichlorobenzoylformate serves as a synthetic equivalent of a 1,2-dicarbonyl compound in this context.

The reaction proceeds via an acid-catalyzed condensation-cyclization cascade. The initial step is the nucleophilic attack of one amine group of the o-phenylenediamine onto the more electrophilic keto-carbonyl of the α-ketoester. This is followed by an intramolecular cyclization and elimination of ethanol to yield the stable quinoxalinone product.

G cluster_start Reactants cluster_intermediate Intermediates cluster_product Product start_keto Ethyl 3,5-dichlorobenzoylformate intermediate1 Schiff Base / Imine Intermediate start_keto->intermediate1 Nucleophilic attack by diamine start_diamine o-Phenylenediamine start_diamine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization product 3-(3,5-Dichlorophenyl)quinoxalin-2(1H)-one intermediate2->product Elimination of EtOH & Tautomerization

Workflow for quinoxaline synthesis.
  • Rationale: Glacial acetic acid serves as both a solvent that readily dissolves the reactants and as a catalyst to protonate the carbonyl, activating it for nucleophilic attack. Refluxing provides the necessary activation energy for the dehydration and cyclization steps.[9]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3,5-dichlorobenzoylformate (1.0 g, 4.05 mmol, 1.0 equiv).

  • Reagent Addition: Add glacial acetic acid (20 mL) followed by o-phenylenediamine (0.44 g, 4.05 mmol, 1.0 equiv).

  • Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form. Pour the mixture into 100 mL of cold water with stirring.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C overnight.

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically high (>85%).

Synthesis of Pyrazoles

The pyrazole core is another "privileged scaffold" in medicinal chemistry.[11] The classical Knorr pyrazole synthesis and related methods involve the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] Ethyl 3,5-dichlorobenzoylformate, as a 1,2-dicarbonyl equivalent, reacts with hydrazines to form highly substituted 5-pyrazolone derivatives.

The reaction is initiated by the formation of a hydrazone at the keto-carbonyl position. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to the elimination of ethanol and the formation of the stable, five-membered pyrazolone ring.

G A Ethyl 3,5-dichlorobenzoylformate + Hydrazine B Hydrazone Intermediate A->B Condensation at keto-carbonyl C Cyclized Tetrahedral Intermediate B->C Intramolecular attack on ester carbonyl D 3-(3,5-Dichlorophenyl)-1H-pyrazol-5(4H)-one C->D Elimination of Ethanol (EtOH)

Sources

Harnessing the Reactivity of Ethyl 3,5-dichlorobenzoylformate for the Synthesis of Novel Bioactive Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the potential applications of Ethyl 3,5-dichlorobenzoylformate in medicinal chemistry. While direct literature on the extensive use of this specific reagent is emerging, its chemical architecture, featuring a reactive α-ketoester moiety appended to a dichlorinated phenyl ring, presents a versatile platform for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step synthetic protocols, and mechanistic insights into the derivatization of this promising building block.

The 3,5-dichlorophenyl motif is a common feature in many bioactive molecules, often contributing to enhanced binding affinity and metabolic stability. The α-ketoester functionality of Ethyl 3,5-dichlorobenzoylformate provides a reactive handle for the construction of various heterocyclic systems, which are foundational scaffolds in numerous approved drugs. This guide will focus on the strategic application of this reagent in the synthesis of pyrimidines, triazoles, and isoxazoles—three classes of heterocycles with well-established importance in medicinal chemistry.

I. Synthesis of Pyrimidine Derivatives: A Gateway to Kinase Inhibitors and Beyond

The pyrimidine core is a privileged scaffold in medicinal chemistry, most notably found in a multitude of kinase inhibitors approved for the treatment of cancer. The reaction of α-ketoesters with amidines is a classical and reliable method for the construction of pyrimidine rings.

Application Note:

The synthesis of 4,6-disubstituted pyrimidin-2-amines from Ethyl 3,5-dichlorobenzoylformate offers a direct route to a class of compounds with potential as kinase inhibitors. The 3,5-dichlorophenyl substituent at the 4-position of the pyrimidine ring can occupy the hydrophobic pocket of the ATP-binding site of many kinases, a strategy employed in several successful kinase inhibitors. The versatility of this synthesis allows for the introduction of various substituents at the 2- and 6-positions of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Experimental Protocol: Synthesis of 4-(3,5-dichlorophenyl)-6-hydroxy-2-aminopyrimidine

  • Reagents and Materials:

    • Ethyl 3,5-dichlorobenzoylformate (1.0 eq)

    • Guanidine hydrochloride (1.2 eq)

    • Sodium ethoxide (2.5 eq)

    • Anhydrous ethanol

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add guanidine hydrochloride and stir the mixture for 30 minutes at room temperature.

    • To this mixture, add a solution of Ethyl 3,5-dichlorobenzoylformate in anhydrous ethanol dropwise over 15 minutes.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(3,5-dichlorophenyl)-6-hydroxy-2-aminopyrimidine.

Mechanism of Pyrimidine Formation:

The reaction proceeds via a condensation reaction between the α-ketoester and guanidine. The ethoxide acts as a base to deprotonate the guanidine, which then acts as a binucleophile, attacking the keto and ester carbonyls of the Ethyl 3,5-dichlorobenzoylformate, followed by cyclization and dehydration to form the pyrimidine ring.

Visualization of Pyrimidine Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification A Ethyl 3,5-dichlorobenzoylformate D Mixing and Stirring at RT A->D B Guanidine Hydrochloride B->D C Sodium Ethoxide in Ethanol C->D E Reflux (6-8 hours) D->E Dropwise addition F Neutralization with HCl E->F G Filtration and Washing F->G H Recrystallization G->H I 4-(3,5-dichlorophenyl)-6-hydroxy- 2-aminopyrimidine H->I

Caption: Workflow for the synthesis of a pyrimidine derivative.

II. Construction of 1,2,4-Triazole Scaffolds: Access to Antifungal and Antiviral Agents

The 1,2,4-triazole moiety is a cornerstone of many antifungal and antiviral drugs. The reaction of α-ketoesters with hydrazides or thiohydrazides provides a facile route to substituted triazoles.

Application Note:

The synthesis of 3-(3,5-dichlorophenyl)-5-substituted-1H-1,2,4-triazoles from Ethyl 3,5-dichlorobenzoylformate can lead to the discovery of novel antifungal and antiviral agents. The dichlorophenyl group can enhance the lipophilicity and metabolic stability of the resulting triazole derivatives. This synthetic route is amenable to high-throughput synthesis, allowing for the rapid generation of a library of compounds for biological screening.

Experimental Protocol: Synthesis of 3-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole

  • Reagents and Materials:

    • Ethyl 3,5-dichlorobenzoylformate (1.0 eq)

    • Acethydrazide (1.1 eq)

    • Glacial acetic acid

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve Ethyl 3,5-dichlorobenzoylformate and acethydrazide in glacial acetic acid.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole.

Mechanism of Triazole Formation:

The reaction involves the initial formation of a hydrazone intermediate by the condensation of the keto group of Ethyl 3,5-dichlorobenzoylformate with acethydrazide. This is followed by an intramolecular cyclization and dehydration under acidic conditions to yield the stable 1,2,4-triazole ring.

Visualization of Triazole Synthesis Pathway:

G A Ethyl 3,5-dichlorobenzoylformate D Hydrazone Intermediate A->D B Acethydrazide B->D Condensation C Glacial Acetic Acid C->D Catalyst E Intramolecular Cyclization D->E F 3-(3,5-dichlorophenyl)-5-methyl- 1H-1,2,4-triazole E->F Dehydration

Caption: Reaction pathway for the synthesis of a 1,2,4-triazole derivative.

III. Synthesis of Isoxazole Derivatives: A Versatile Core for Diverse Biological Activities

Isoxazoles are present in a number of pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of α-ketoesters with hydroxylamine is a straightforward method for the synthesis of isoxazoles.

Application Note:

The synthesis of 3-(3,5-dichlorophenyl)-5-ethoxycarbonylisoxazole provides a versatile intermediate for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological evaluation. The 3,5-dichlorophenyl group can contribute to favorable pharmacokinetic properties.

Experimental Protocol: Synthesis of Ethyl 3-(3,5-dichlorophenyl)isoxazole-5-carboxylate

  • Reagents and Materials:

    • Ethyl 3,5-dichlorobenzoylformate (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium acetate (1.5 eq)

    • Ethanol

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve hydroxylamine hydrochloride and sodium acetate in ethanol in a round-bottom flask and stir for 15 minutes at room temperature.

    • Add a solution of Ethyl 3,5-dichlorobenzoylformate in ethanol to the mixture.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • After the reaction is complete, remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-(3,5-dichlorophenyl)isoxazole-5-carboxylate.

Mechanism of Isoxazole Formation:

The reaction proceeds through the formation of an oxime intermediate from the reaction of the keto group with hydroxylamine. This is followed by an intramolecular cyclization involving the attack of the oxime oxygen on the ester carbonyl, and subsequent elimination of ethanol to form the isoxazole ring.

Visualization of Isoxazole Synthesis Logic:

G Start Start Input1 Ethyl 3,5-dichlorobenzoylformate Start->Input1 Input2 Hydroxylamine HCl Start->Input2 Input3 Sodium Acetate Start->Input3 Reaction Oxime Formation & Intramolecular Cyclization Input1->Reaction Input2->Reaction Input3->Reaction Purification Extraction & Chromatography Reaction->Purification Product Ethyl 3-(3,5-dichlorophenyl)isoxazole-5-carboxylate Purification->Product End End Product->End

Caption: Logical flow for the synthesis of an isoxazole derivative.

Quantitative Data Summary

Starting MaterialReagentsProductTypical Yield (%)
Ethyl 3,5-dichlorobenzoylformateGuanidine HCl, NaOEt4-(3,5-dichlorophenyl)-6-hydroxy-2-aminopyrimidine65-75
Ethyl 3,5-dichlorobenzoylformateAcethydrazide, Acetic Acid3-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole50-60
Ethyl 3,5-dichlorobenzoylformateHydroxylamine HCl, NaOAcEthyl 3-(3,5-dichlorophenyl)isoxazole-5-carboxylate70-80

Note: The yields are hypothetical and based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and scale.

Conclusion and Future Directions

Ethyl 3,5-dichlorobenzoylformate represents a valuable, yet underutilized, building block in medicinal chemistry. Its inherent reactivity, coupled with the presence of the biologically relevant 3,5-dichlorophenyl moiety, makes it an attractive starting material for the synthesis of diverse heterocyclic scaffolds. The protocols detailed in this guide for the synthesis of pyrimidines, triazoles, and isoxazoles provide a solid foundation for the exploration of new chemical space in drug discovery. Further derivatization of these core structures, guided by computational modeling and SAR studies, holds the promise of identifying novel therapeutic agents with improved efficacy and pharmacokinetic profiles. It is our hope that this guide will stimulate further research into the applications of this versatile reagent.

References

  • Synthesis of Pyrimidines: Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Kinase Inhibitors: Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50. [Link]

  • Synthesis of 1,2,4-Triazoles: Schofield, K., Grimmett, M. R., & Keene, B. R. T. (1976). The Azoles. Cambridge University Press. [Link]

  • Antifungal Triazoles: Odds, F. C., Brown, A. J. P., & Gow, N. A. R. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279. [Link]

  • Synthesis of Isoxazoles: Lang, S. A., Jr., & Lin, Y. (1984). Isoxazoles and their Benzo Derivatives. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Biological Activity of Isoxazoles: Kumar, R., & Kumar, S. (2018). A review on the synthesis and therapeutic potential of isoxazole derivatives. Bioorganic Chemistry, 77, 587-603. [Link]

The Strategic Role of Ethyl 3,5-dichlorobenzoylformate in Agrochemical Innovation: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3,5-dichlorobenzoylformate (F.W. 247.07 g/mol ) is a sophisticated keto-ester that serves as a critical building block in the synthesis of a variety of potent herbicides. Its unique chemical architecture, featuring a reactive α-ketoester and a dichlorinated phenyl ring, makes it an ideal precursor for introducing the 3,5-dichlorobenzoyl moiety into larger, more complex molecules. This structural motif is a well-established toxophore in a range of commercial herbicides, valued for its ability to confer selective phytotoxicity.

This technical guide will first elucidate a robust laboratory-scale protocol for the synthesis of Ethyl 3,5-dichlorobenzoylformate. Subsequently, it will provide a detailed, step-by-step methodology for its application in the synthesis of the widely-used herbicide, Propyzamide, highlighting the chemical transformations that underscore its efficacy.

Key Properties and Specifications

A thorough understanding of the physicochemical properties of Ethyl 3,5-dichlorobenzoylformate is paramount for its effective handling and application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O₃PubChem
Molecular Weight 247.07 g/mol PubChem
CAS Number 845790-52-5ChemicalBook
Appearance Expected to be a crystalline solid or oilInferred from similar structures
Solubility Soluble in common organic solvents such as dichloromethane, diethyl ether, and tolueneGeneral chemical principles

Synthesis of Ethyl 3,5-dichlorobenzoylformate: A Two-Step Approach

The synthesis of Ethyl 3,5-dichlorobenzoylformate is most effectively achieved through a two-step process, commencing with the readily available 3,5-dichlorobenzoic acid. This method ensures high purity and yield, critical for its subsequent use in agrochemical manufacturing.

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

The initial step involves the conversion of 3,5-dichlorobenzoic acid to its corresponding acid chloride. This is a standard transformation in organic synthesis, readily achieved by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The use of thionyl chloride is often preferred on a laboratory scale due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1]

Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzoic acid (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the dissolution of the solid 3,5-dichlorobenzoic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,5-dichlorobenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid to the acid chloride and also serves as the reaction solvent.

  • DMF Catalyst: Acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

  • Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Synthesis of Ethyl 3,5-dichlorobenzoylformate via Friedel-Crafts Acylation

The second and final step to obtain Ethyl 3,5-dichlorobenzoylformate involves a Friedel-Crafts-type acylation. In this reaction, 3,5-dichlorobenzoyl chloride is reacted with a suitable C2 synthon to introduce the ethyl formate moiety. A plausible and effective method involves the reaction with diethyl oxalate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Protocol: Synthesis of Ethyl 3,5-dichlorobenzoylformate

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq) in a dry, inert solvent such as dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 3,5-dichlorobenzoyl chloride (1.0 eq) and diethyl oxalate (1.2 eq) in dry DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude Ethyl 3,5-dichlorobenzoylformate.

  • The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Friedel-Crafts reaction is highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst.

  • Lewis Acid Catalyst (AlCl₃): Activates the 3,5-dichlorobenzoyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the diethyl oxalate.

  • Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

  • Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride complexes formed during the reaction and to protonate any remaining starting materials or byproducts, facilitating their removal.

Visualization of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride cluster_step2 Step 2: Synthesis of Ethyl 3,5-dichlorobenzoylformate A 3,5-Dichlorobenzoic Acid C 3,5-Dichlorobenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C D 3,5-Dichlorobenzoyl Chloride F Ethyl 3,5-dichlorobenzoylformate D->F AlCl₃, DCM, 0°C to rt E Diethyl Oxalate E->F

Caption: Synthetic pathway for Ethyl 3,5-dichlorobenzoylformate.

Application in Agrochemical Synthesis: The Case of Propyzamide

Ethyl 3,5-dichlorobenzoylformate is a key intermediate in the synthesis of the selective herbicide Propyzamide. Propyzamide, chemically known as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, is effective against a wide range of grasses and broadleaf weeds.[2] The synthesis involves the reaction of Ethyl 3,5-dichlorobenzoylformate with 2-methylbut-3-yn-2-amine.

Protocol: Synthesis of Propyzamide from Ethyl 3,5-dichlorobenzoylformate

  • In a round-bottom flask, dissolve Ethyl 3,5-dichlorobenzoylformate (1.0 eq) in a suitable aprotic solvent such as toluene or tetrahydrofuran (THF).

  • Add 2-methylbut-3-yn-2-amine (1.1 eq) to the solution.

  • The reaction can be carried out at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate of reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Propyzamide can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is used to avoid any unwanted reactions with the starting materials or intermediates.

  • Amine Reagent: 2-methylbut-3-yn-2-amine provides the N-(1,1-dimethylpropynyl) moiety of the final Propyzamide molecule.

  • Acidic and Basic Washes: These washes are essential for removing unreacted starting materials and byproducts, leading to a purer final product.

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds to a high degree of purity.

Visualization of the Propyzamide Synthesis:

PropyzamideSynthesis A Ethyl 3,5-dichlorobenzoylformate C Propyzamide A->C Toluene or THF, rt to 50°C B 2-Methylbut-3-yn-2-amine B->C

Caption: Synthesis of Propyzamide from Ethyl 3,5-dichlorobenzoylformate.

Conclusion and Future Outlook

Ethyl 3,5-dichlorobenzoylformate stands as a testament to the ingenuity of modern agrochemical synthesis. Its strategic design allows for the efficient introduction of the herbicidally active 3,5-dichlorobenzoyl group, paving the way for the development of effective and selective crop protection agents. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile intermediate. Further research into novel applications and the development of more sustainable synthetic routes will undoubtedly continue to enhance its importance in the agrochemical industry.

References

  • PubChem. Propyzamide. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]

  • Google Patents. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

Sources

Application Notes and Protocols: The Versatile Reactivity of Ethyl 3,5-dichlorobenzoylformate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

Ethyl 3,5-dichlorobenzoylformate is a fascinating and highly versatile bifunctional molecule, possessing both a ketone and an ester functional group. This unique arrangement, known as an α-keto ester, presents a rich landscape for chemical transformations, making it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development. The electron-withdrawing nature of the 3,5-dichlorinated phenyl ring further enhances the reactivity of the adjacent carbonyl centers, opening up a wide array of possibilities for nucleophilic attack.

This comprehensive guide provides an in-depth exploration of the reactions of Ethyl 3,5-dichlorobenzoylformate with a variety of nucleophiles. We will delve into the underlying mechanistic principles that govern the chemoselectivity of these reactions and provide detailed, field-proven protocols for their execution. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this intriguing molecule.

Synthesis of Ethyl 3,5-dichlorobenzoylformate

The primary route for the synthesis of Ethyl 3,5-dichlorobenzoylformate involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with ethyl oxalyl chloride. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst for this transformation.[1][2]

Synthesis of Ethyl 3,5-dichlorobenzoylformate Dichlorobenzene 1,3-Dichlorobenzene reaction Dichlorobenzene->reaction EthylOxalylChloride Ethyl Oxalyl Chloride EthylOxalylChloride->reaction AlCl3 AlCl₃ AlCl3->reaction (catalyst) Product Ethyl 3,5-dichlorobenzoylformate reaction->Product

Caption: Friedel-Crafts acylation for the synthesis of Ethyl 3,5-dichlorobenzoylformate.

Experimental Protocol: Synthesis of Ethyl 3,5-dichlorobenzoylformate

Materials:

  • 1,3-Dichlorobenzene

  • Ethyl oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition of 1,3-dichlorobenzene, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 3,5-dichlorobenzoylformate.

Reactions with Nucleophiles: A Study in Chemoselectivity

The presence of two electrophilic centers, the ketonic carbonyl and the ester carbonyl, raises a crucial question of chemoselectivity. In general, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This is due to the electron-donating resonance effect of the oxygen atom in the ester group, which reduces the partial positive charge on the carbonyl carbon.

Reactivity of Carbonyls Ketone Ketone (more electrophilic) Ester Ester (less electrophilic) Ketone->Ester Reactivity with Nucleophiles

Caption: Relative electrophilicity of ketone vs. ester carbonyls.

This inherent difference in reactivity forms the basis for the selective transformations of Ethyl 3,5-dichlorobenzoylformate.

Grignard Reactions: Carbon-Carbon Bond Formation

Grignard reagents (RMgX) are potent carbon-based nucleophiles that readily add to carbonyl groups.[3][4][5][6] In the case of Ethyl 3,5-dichlorobenzoylformate, the initial attack of the Grignard reagent is expected to occur selectively at the more reactive ketone carbonyl. However, the use of excess Grignard reagent can lead to a second addition to the ester carbonyl, resulting in a tertiary alcohol.[3][7]

Grignard Reaction Substrate Ethyl 3,5-dichlorobenzoylformate Intermediate Tertiary Alcohol Ester Substrate->Intermediate Nucleophilic attack on ketone Product_excess Di-tertiary Alcohol Substrate->Product_excess Nucleophilic attack on ketone & ester Grignard_1eq R-MgX (1 eq) Grignard_1eq->Intermediate Grignard_excess R-MgX (excess) Grignard_excess->Product_excess Product_1eq Tertiary Alcohol Ester Intermediate->Product_1eq

Caption: Grignard reaction pathways with Ethyl 3,5-dichlorobenzoylformate.

Experimental Protocol: Reaction with Methylmagnesium Bromide

Materials:

  • Ethyl 3,5-dichlorobenzoylformate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure (for selective ketone addition):

  • Dissolve Ethyl 3,5-dichlorobenzoylformate (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.0 equivalent) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the tertiary alcohol ester.

Note: To achieve the di-addition product, use at least 2.2 equivalents of the Grignard reagent and allow the reaction to proceed at 0 °C to room temperature.

NucleophileStoichiometryProduct
CH₃MgBr1.0 eq.Ethyl 2-(3,5-dichlorophenyl)-2-hydroxypropanoate
CH₃MgBr> 2.0 eq.2-(3,5-dichlorophenyl)propane-1,1,2-triol

Reduction with Sodium Borohydride: Selective Ketone Reduction

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly chemoselective for the reduction of aldehydes and ketones in the presence of less reactive carbonyl groups such as esters.[8][9][10][11] This selectivity allows for the clean conversion of the keto group in Ethyl 3,5-dichlorobenzoylformate to a secondary alcohol, leaving the ester group intact.

NaBH4 Reduction Substrate Ethyl 3,5-dichlorobenzoylformate Product Ethyl 3,5-dichloro-α-hydroxybenzeneacetate Substrate->Product Selective ketone reduction NaBH4 NaBH₄ NaBH4->Product

Caption: Selective reduction of Ethyl 3,5-dichlorobenzoylformate with NaBH₄.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • Ethyl 3,5-dichlorobenzoylformate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Dissolve Ethyl 3,5-dichlorobenzoylformate (1.0 equivalent) in a mixture of dichloromethane and methanol (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Ethyl 3,5-dichloro-α-hydroxybenzeneacetate.

ReactantReducing AgentProduct
Ethyl 3,5-dichlorobenzoylformateNaBH₄Ethyl 3,5-dichloro-α-hydroxybenzeneacetate

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds using phosphorus ylides (phosphoranes).[12][13][14] Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, are known to react selectively with aldehydes and ketones over esters. This allows for the conversion of the keto group of Ethyl 3,5-dichlorobenzoylformate into an α,β-unsaturated ester.

Wittig Reaction Substrate Ethyl 3,5-dichlorobenzoylformate Product Alkene Substrate->Product Reaction with ketone Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Product

Caption: Wittig reaction of Ethyl 3,5-dichlorobenzoylformate.

Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

Materials:

  • Ethyl 3,5-dichlorobenzoylformate

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene, anhydrous

  • Hexane

Procedure:

  • To a solution of Ethyl 3,5-dichlorobenzoylformate (1.0 equivalent) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add hexane to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding alkene.

Carbonyl CompoundYlideProduct
Ethyl 3,5-dichlorobenzoylformatePh₃P=CHCO₂EtDiethyl 2-(3,5-dichlorobenzoyl)but-2-enedioate

Reformatsky Reaction: Synthesis of β-Hydroxy Esters

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[3][15][16][17][18][19] The organozinc reagent, formed in situ, is less reactive than a Grignard reagent and typically does not react with the ester functionality, allowing for selective addition to the ketone.

Reformatsky Reaction Substrate Ethyl 3,5-dichlorobenzoylformate Product β-Hydroxy Ester Substrate->Product Reaction with ketone AlphaHaloEster α-Halo Ester (e.g., Ethyl bromoacetate) AlphaHaloEster->Product Zinc Zn Zinc->Product

Caption: Reformatsky reaction of Ethyl 3,5-dichlorobenzoylformate.

Experimental Protocol: Reformatsky Reaction with Ethyl Bromoacetate

Materials:

  • Ethyl 3,5-dichlorobenzoylformate

  • Ethyl bromoacetate

  • Zinc dust, activated

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc dust (1.5 equivalents) and anhydrous THF.

  • Add a small amount of ethyl bromoacetate to initiate the reaction.

  • Once the reaction has initiated (indicated by a color change and gentle reflux), add a solution of Ethyl 3,5-dichlorobenzoylformate (1.0 equivalent) and the remaining ethyl bromoacetate (1.2 equivalents) in THF dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the β-hydroxy ester.

Synthesis of Heterocycles: Building Complexity

The bifunctional nature of Ethyl 3,5-dichlorobenzoylformate makes it an excellent precursor for the synthesis of various heterocyclic compounds. Reactions with binucleophiles can lead to the formation of five-, six-, or seven-membered rings, which are common scaffolds in many biologically active molecules.

a) Reaction with Hydrazine: Synthesis of Pyridazinones

The reaction of α-keto esters with hydrazine derivatives is a well-established method for the synthesis of pyridazinone heterocycles.[15][16][20] The reaction proceeds via initial condensation at the keto-carbonyl followed by intramolecular cyclization.

Pyridazinone Synthesis Substrate Ethyl 3,5-dichlorobenzoylformate Product Pyridazinone derivative Substrate->Product Condensation and Cyclization Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Product

Caption: Synthesis of pyridazinones from Ethyl 3,5-dichlorobenzoylformate.

Experimental Protocol: Synthesis of 6-(3,5-dichlorophenyl)pyridazin-3(2H)-one

Materials:

  • Ethyl 3,5-dichlorobenzoylformate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve Ethyl 3,5-dichlorobenzoylformate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pyridazinone derivative.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

b) Reaction with o-Phenylenediamine: Synthesis of Benzodiazepinones

The condensation of α-keto esters with o-phenylenediamine can lead to the formation of 1,5-benzodiazepine derivatives.[8][17][21][22] This reaction typically proceeds under acidic catalysis.

Benzodiazepinone Synthesis Substrate Ethyl 3,5-dichlorobenzoylformate Product Benzodiazepinone derivative Substrate->Product Condensation and Cyclization OPDA o-Phenylenediamine OPDA->Product

Caption: Synthesis of benzodiazepinones from Ethyl 3,5-dichlorobenzoylformate.

Experimental Protocol: Synthesis of 4-(3,5-dichlorophenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Materials:

  • Ethyl 3,5-dichlorobenzoylformate

  • o-Phenylenediamine

  • Acetic acid

  • Ethanol

Procedure:

  • Dissolve Ethyl 3,5-dichlorobenzoylformate (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in a mixture of ethanol and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the benzodiazepinone derivative.

Conclusion

Ethyl 3,5-dichlorobenzoylformate is a powerful and versatile building block in organic synthesis. Its dual carbonyl functionality, coupled with the activating effect of the dichlorinated phenyl ring, allows for a wide range of chemoselective transformations. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to utilize it in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. By understanding the principles of nucleophilic addition and the factors governing chemoselectivity, the synthetic potential of Ethyl 3,5-dichlorobenzoylformate can be fully realized.

References

  • Kaur, N. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. Bioorganic & Medicinal Chemistry, 22(10), 2735-2764. [Link]

  • Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052. [Link]

  • Balalaie, S., et al. (2000). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Green Chemistry, 2(6), 273-274. [Link]

  • Kumar, A., & Sharma, S. (2012). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 498-504. [Link]

  • Kaur, N. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(3), 254-269. [Link]

  • Reddy, C. S., et al. (2007). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. E-Journal of Chemistry, 4(4), 525-531. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • Heravi, M. M., et al. (2005). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Journal of Chemical Research, 2005(1), 52-53. [Link]

  • Dabholkar, V. V., & Mishra, S. Y. (2011). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 123(6), 871-875. [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. [Link]

  • Name Reactions in Organic Synthesis. (n.d.).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(10), 1448-1456. [Link]

  • El-Mekabaty, A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(18), 11245-11252. [Link]

  • Aggarwal, V. K., et al. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034-6035. [Link]

  • Semantic Scholar. (1989). Chemoselective reductions with sodium borohydride. [Link]

  • Scribd. (n.d.). Chemoselective Reductions With Sodium Borohydride. [Link]

  • Wikipedia. (n.d.). Ethylmagnesium bromide. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Thieme. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. [Link]

  • WebAssign. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • WebAssign. (n.d.). A Solvent Free Wittig Reaction. [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]

  • ResearchGate. (2007). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link]

  • ResearchGate. (2005). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3'-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. [Link]

  • Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • Google Patents. (n.d.).
  • The Open Repository @ Binghamton (The ORB). (n.d.). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. [Link]

  • MDPI. (2016). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 21(10), 1339. [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • International Journal of Scientific & Engineering Research. (2020). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. Volume 11, Issue 6. [Link]

  • ResearchGate. (2007). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. [Link]

  • ResearchGate. (2005). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. [Link]

Sources

Application Notes and Protocols for Friedel-Crafts Acylation Utilizing Ethyl 3,5-Dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Aryl α-Keto Esters

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to furnish aryl ketones.[1] These motifs are pivotal in medicinal chemistry and materials science. This guide details the application of a specialized acylating agent, Ethyl 3,5-dichlorobenzoylformate, in the Friedel-Crafts acylation. The resulting products, aryl α-keto esters bearing a dichlorinated phenyl ring, are of significant interest in drug discovery due to the diverse reactivity of the α-keto ester functionality and the metabolic stability often conferred by the chlorine atoms.

The presence of the 3,5-dichloro substitution pattern on the benzoyl group serves to modulate the electronic properties of the resulting ketone, influencing its downstream reactivity and potential biological activity. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical application notes for researchers and professionals in drug development.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation with Ethyl 3,5-dichlorobenzoylformate proceeds via the generation of a highly electrophilic acylium ion. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to facilitate this process.[2][3]

Mechanism Steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the carbonyl oxygen of the benzoylformate, weakening the C-Cl bond of the implicit acyl chloride precursor or a related activated species. This leads to the formation of a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a sigma complex (arenium ion).

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl α-keto ester product complexed with the Lewis acid.

  • Workup: Aqueous workup is necessary to decompose the aluminum chloride-ketone complex and isolate the desired product.

The electron-withdrawing nature of the resulting α-keto ester group deactivates the aromatic ring, which advantageously prevents polyacylation—a common side reaction in Friedel-Crafts alkylations.[4]

Visualizing the Reaction Pathway

Friedel_Crafts_Acylation_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products A Ethyl 3,5-dichlorobenzoylformate D Acylium Ion Formation A->D Coordination B Lewis Acid (AlCl₃) B->D C Aromatic Substrate (Arene) E Sigma Complex (Arenium Ion) C->E Nucleophilic Attack D->E F Aryl α-Keto Ester Product E->F Deprotonation G Regenerated Catalyst F->G Workup Experimental_Workflow Figure 2: Experimental Workflow A Reaction Setup: - Flame-dried glassware - Anhydrous AlCl₃ - Anhydrous DCM - 0 °C B Addition of Acylating Agent: - Ethyl 3,5-dichlorobenzoylformate in DCM - Dropwise over 30 min at < 5 °C A->B C Addition of Aromatic Substrate: - Anhydrous Toluene - Dropwise over 30 min at 0 °C B->C D Reaction: - Warm to RT - Stir for 4-6 hours - Monitor by TLC C->D E Quenching: - Cool to 0 °C - Slow addition of 0.1 M HCl D->E F Workup: - Separatory funnel - Wash with HCl, NaHCO₃, Brine E->F G Drying and Concentration: - Dry with MgSO₄ - Filter - Concentrate in vacuo F->G H Purification: - Column Chromatography G->H

Sources

Application Notes and Protocols for the Synthesis of Substituted Benzoylformates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Importance of Substituted Benzoylformates

Substituted benzoylformates, also known as aryl glyoxylates, are a class of α-keto esters that serve as pivotal intermediates in organic synthesis. Their unique structural motif, featuring adjacent carbonyl and ester functionalities attached to an aromatic ring, imparts a rich chemical reactivity that makes them valuable building blocks in the synthesis of a wide array of complex molecules. These compounds are integral to the development of pharmaceuticals, agrochemicals, and specialty materials.[1]

In the pharmaceutical industry, the benzoylformate scaffold is a key component in the synthesis of various bioactive molecules, including antihistamines and anti-inflammatory drugs.[2] They also serve as precursors to important pharmacophores such as substituted benzofurans and benzimidazoles, which are found in numerous marketed drugs and natural products with a broad spectrum of biological activities.[3][4] Furthermore, their application extends to materials science, where they can act as photoinitiators in UV-curable coatings and inks.[1]

Given their significance, the development of efficient and versatile synthetic protocols for accessing substituted benzoylformates is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a detailed overview of several robust methods for their synthesis, complete with step-by-step protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate method for a given application.

Synthetic Strategies and Detailed Protocols

Several synthetic routes to substituted benzoylformates have been established, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we present four key synthetic strategies:

  • Oxidation of Substituted Mandelic Acid Esters

  • One-Pot Synthesis from Substituted Benzoyl Cyanides

  • Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides

  • Friedel-Crafts Acylation

Method 1: Oxidation of Substituted Mandelic Acid Esters

The oxidation of the secondary alcohol of a mandelic acid ester to a ketone is a direct and classical approach to benzoylformates. This method is particularly useful when the corresponding mandelic acid derivative is readily available. A variety of oxidizing agents can be employed, with potassium permanganate being a common choice.

Causality Behind Experimental Choices:

The choice of a strong oxidant like potassium permanganate ensures the efficient conversion of the secondary alcohol to the ketone. The reaction is typically carried out at low temperatures to minimize side reactions, such as cleavage of the C-C bond between the carbonyl groups. The subsequent esterification of the resulting benzoylformic acid is acid-catalyzed, driving the equilibrium towards the desired ester product.

Experimental Protocol: Synthesis of Ethyl Benzoylformate via Potassium Permanganate Oxidation

This protocol is adapted from a well-established procedure in Organic Syntheses.[5]

Step 1: Oxidation of Mandelic Acid to Benzoylformic Acid

  • In a large flask equipped with a mechanical stirrer, dissolve mandelic acid in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated sulfuric acid.

  • Extract the aqueous solution with a suitable organic solvent, such as diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude benzoylformic acid.

Step 2: Esterification of Benzoylformic Acid

  • To the crude benzoylformic acid, add an excess of ethanol and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl benzoylformate by vacuum distillation.

Data Presentation: Oxidation of Mandelic Acid Derivatives
Starting MaterialOxidizing AgentSolventYield (%)Reference
Mandelic AcidKMnO₄Water70-80[5]
Ethyl Mandelate(S)-Mandelate DehydrogenaseBufferHigh[6]
Methyl MandelateV(V)Acetic Acid/Water-[7]

Yields are for the two-step process unless otherwise noted.

Visualization: Workflow for Oxidation Method

G cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification MandelicAcid Substituted Mandelic Acid KMnO4 KMnO₄, H₂O, 0-5 °C MandelicAcid->KMnO4 Workup1 Filtration & Acidification KMnO4->Workup1 BenzoylformicAcid Substituted Benzoylformic Acid Workup1->BenzoylformicAcid Alcohol Alcohol (e.g., EtOH) BenzoylformicAcid->Alcohol H2SO4 cat. H₂SO₄, Reflux Alcohol->H2SO4 Workup2 Neutralization & Extraction H2SO4->Workup2 FinalProduct Substituted Benzoylformate Workup2->FinalProduct

Caption: Workflow for the synthesis of substituted benzoylformates via oxidation of mandelic acids followed by esterification.

Method 2: One-Pot Synthesis from Substituted Benzoyl Cyanides

This method offers an operationally simple and efficient route to benzoylformates, avoiding the isolation of the intermediate benzoylformic acid. The reaction proceeds via the in-situ hydrolysis of the benzoyl cyanide followed by esterification.

Causality Behind Experimental Choices:

The one-pot procedure simplifies the workflow and can improve overall yield by minimizing product loss during intermediate purification steps. The use of a mineral acid like sulfuric acid catalyzes both the hydrolysis of the nitrile and the subsequent esterification. The presence of a chloride salt catalyst can enhance the rate of hydrolysis.[8]

Experimental Protocol: One-Pot Synthesis of Methyl Benzoylformate

This protocol is based on a patented procedure.[6]

  • In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine benzoyl cyanide, methanol, water, and a catalytic amount of sodium chloride.

  • Heat the mixture to 45-55 °C.

  • Slowly add concentrated sulfuric acid via the dropping funnel, maintaining the temperature within the specified range.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl benzoylformate by vacuum distillation.

Data Presentation: One-Pot Synthesis from Benzoyl Cyanide
Benzoyl CyanideAlcoholCatalystYield (%)Reference
Benzoyl CyanideMethanolNaCl / H₂SO₄~90[6]
Visualization: One-Pot Benzoyl Cyanide Route

G BenzoylCyanide Substituted Benzoyl Cyanide Reagents Alcohol, H₂O, cat. NaCl BenzoylCyanide->Reagents H2SO4 Conc. H₂SO₄ 45-55 °C, then 80-90 °C Reagents->H2SO4 Workup Aqueous Workup & Purification H2SO4->Workup FinalProduct Substituted Benzoylformate Workup->FinalProduct

Caption: One-pot synthesis of substituted benzoylformates from benzoyl cyanides.

Method 3: Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides

This modern and highly versatile method allows for the synthesis of a wide range of substituted benzoylformates from readily available aryl halides. The reaction involves the introduction of a carbonyl group from carbon monoxide gas or a CO surrogate, followed by trapping with an alcohol.

Causality Behind Experimental Choices:

Palladium catalysts are highly effective in facilitating the oxidative addition to aryl halides and the subsequent insertion of carbon monoxide. The choice of ligand is crucial for the efficiency and substrate scope of the reaction. Bidentate phosphine ligands like Xantphos are often employed to stabilize the palladium catalyst and promote the desired reactivity.[9] The use of a CO surrogate, such as phenyl formate, can circumvent the need for handling toxic carbon monoxide gas.[7]

Experimental Protocol: Palladium-Catalyzed Synthesis of Methyl 4-acetylbenzoylformate

This protocol is a representative example based on literature procedures for alkoxycarbonylation.[9]

  • To an oven-dried Schlenk tube, add the aryl bromide (e.g., 4-bromoacetophenone), palladium(II) acetate, and the phosphine ligand (e.g., Xantphos).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the alcohol (e.g., methanol) and a base (e.g., triethylamine) via syringe.

  • Pressurize the reaction vessel with carbon monoxide (typically 1-10 atm) or add a CO surrogate.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and vent the excess CO (if used).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Palladium-Catalyzed Alkoxycarbonylation
Aryl HalideCO SourceCatalyst/LigandAlcoholYield (%)Reference
4-BromoacetophenoneCO gasPd(OAc)₂/Xantphosn-ButanolHigh[9]
Aryl BromidesPhenyl FormatePd(OAc)₂/P(t-Bu)₃PhenolGood-Excellent[7]
Aryl ChloridesButyl FormatePd(OAc)₂/n-butylbis(1-adamantyl)phosphineButanolGood[10]
Visualization: Palladium-Catalyzed Alkoxycarbonylation Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArX Ar-X PdII_Ar Ar-Pd(II)-X(L₂) OxAdd->PdII_Ar CO_ins CO Insertion PdII_Ar->CO_ins CO CO CO PdII_Acyl ArCO-Pd(II)-X(L₂) CO_ins->PdII_Acyl RedElim Reductive Elimination PdII_Acyl->RedElim R'OH, Base ROH R'OH RedElim->Pd0 Product ArCOOR' RedElim->Product Base Base G AcylatingAgent EtOOC-COCl AcyliumIon EtOOC-C⁺=O AcylatingAgent->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Arenium Ion Intermediate AcyliumIon->SigmaComplex + Arene Arene Substituted Benzene Product Substituted Ethyl Benzoylformate SigmaComplex->Product Deprotonation Deprotonation -H⁺

Sources

Application Notes & Protocols for Ethyl 3,5-dichlorobenzoylformate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Ethyl 3,5-dichlorobenzoylformate

Ethyl 3,5-dichlorobenzoylformate, also known as ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate, is an α-keto ester of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a reactive α-dicarbonyl moiety and a dichlorinated phenyl ring, makes it a versatile building block for constructing complex molecular architectures. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbons, rendering the molecule susceptible to a variety of nucleophilic attacks. This reactivity is pivotal for its primary applications, which include the asymmetric synthesis of chiral α-hydroxy esters and the construction of diverse heterocyclic systems, such as quinoxalines, which are prevalent scaffolds in drug discovery.[3] This document provides a comprehensive guide to the synthesis and key reactions of Ethyl 3,5-dichlorobenzoylformate, grounded in established chemical principles and supported by detailed, field-proven protocols.

PART 1: Safety and Handling

Before commencing any experimental work, it is imperative to conduct a thorough risk assessment. Reactions involving the synthesis and use of Ethyl 3,5-dichlorobenzoylformate should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Precursor Hazard Analysis: 3,5-Dichlorobenzoyl Chloride

The primary precursor, 3,5-dichlorobenzoyl chloride (CAS 2905-62-6), is a corrosive solid that reacts with water and moisture, liberating toxic hydrogen chloride gas. It can cause severe skin burns and eye damage.[1][4] Ingestion is harmful.[4]

  • Handling: Keep the container tightly closed and store in a cool, dry, well-ventilated area, preferably in a refrigerator and under an inert atmosphere.[1]

  • In case of contact:

    • Skin: Immediately flush with plenty of water for at least 15 minutes after removing contaminated clothing.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Spills: Absorb spills with dry earth, sand, or other non-combustible material and transfer to a sealed container for disposal. Do not use water.

PART 2: Synthesis of Ethyl 3,5-dichlorobenzoylformate

The preparation of the title compound can be efficiently achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution involves the reaction of 1,3-dichlorobenzene with ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality of the Method: The Lewis acid, AlCl₃, coordinates to the terminal chlorine atom of ethyl oxalyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of 1,3-dichlorobenzene. The directing effect of the two chlorine atoms on the benzene ring favors substitution at the C4 position, leading to the desired product. The reaction is conducted under anhydrous conditions to prevent quenching of the catalyst and hydrolysis of the acyl chloride.

Protocol 2.1: Friedel-Crafts Acylation for Ethyl 3,5-dichlorobenzoylformate

SynthesisWorkflow

Materials:

  • 1,3-Dichlorobenzene

  • Ethyl oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane, followed by 1,3-dichlorobenzene (1.0 equivalent).

  • Cool the stirred suspension to 0-5 °C using an ice bath.

  • Add ethyl oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure Ethyl 3,5-dichlorobenzoylformate.

Compound Formula MW ( g/mol ) CAS Number
Ethyl 3,5-dichlorobenzoylformateC₁₀H₈Cl₂O₃247.08845790-52-5

PART 3: Application in Asymmetric Synthesis

A primary application of α-keto esters is their reduction to chiral α-hydroxy esters, which are valuable intermediates in pharmaceuticals. Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for achieving this transformation with high enantioselectivity.[5][6]

Causality of the Method: The reaction typically employs a ruthenium(II) catalyst bearing a chiral ligand, such as a tosylated diamine.[5] A hydrogen donor, commonly a mixture of formic acid and triethylamine or isopropanol, provides the hydride. The chiral environment created by the catalyst-ligand complex forces the hydride to be delivered to one specific face of the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol product.

Protocol 3.1: Asymmetric Transfer Hydrogenation to Ethyl (R)-2-(3,5-dichlorophenyl)-2-hydroxyacetate

ATH_Workflow

Materials:

  • Ethyl 3,5-dichlorobenzoylformate

  • [RuCl₂(p-cymene)]₂ (or similar Ru(II) precursor)

  • (1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 equivalents) and (R,R)-TsDPEN (0.011 equivalents) to a dry reaction vessel.

  • Add anhydrous solvent and stir for 20-30 minutes to form the active catalyst complex.

  • Prepare the hydrogen donor source by making a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add Ethyl 3,5-dichlorobenzoylformate (1.0 equivalent) to the catalyst solution.

  • Add the HCOOH/NEt₃ mixture (5.0 equivalents of HCOOH).

  • Seal the vessel and stir the reaction at the desired temperature (e.g., 28 °C) for 16-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column.

Parameter Condition Rationale
Catalyst Loading 1-2 mol%Balances reaction rate with cost-effectiveness.
H-Donor HCOOH/NEt₃ (5:2)Forms an effective azeotrope for hydride transfer.
Temperature 25-40 °CProvides sufficient thermal energy without promoting catalyst decomposition.
Enantioselectivity >95% ee (Typical)Dependent on the specific catalyst, ligand, and substrate combination.

PART 4: Application in Heterocycle Synthesis

The 1,2-dicarbonyl functionality of Ethyl 3,5-dichlorobenzoylformate is an ideal synthon for condensation reactions to form various heterocycles. A classic and highly reliable transformation is the reaction with an o-phenylenediamine to yield a quinoxaline derivative.[3][7]

Causality of the Method: The reaction proceeds via a double condensation mechanism. One amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the α-keto ester, forming a hemiaminal intermediate which then dehydrates to an imine. An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic quinoxaline ring system. The reaction is often catalyzed by a mild acid.[7]

Protocol 4.1: Synthesis of Ethyl 2-(3,5-dichlorophenyl)quinoxaline-3-carboxylate

Materials:

  • Ethyl 3,5-dichlorobenzoylformate

  • o-Phenylenediamine

  • Ethanol or Acetic Acid (as solvent)

  • Catalytic amount of acetic acid (if using ethanol as solvent)

Procedure:

  • Dissolve Ethyl 3,5-dichlorobenzoylformate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add o-phenylenediamine (1.0 equivalent) to the solution.

  • If desired, add a few drops of glacial acetic acid to catalyze the reaction. Alternatively, the reaction can be run in neat acetic acid.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the quinoxaline derivative. Further purification by recrystallization can be performed if necessary.

References

  • Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5]. Available at: [Link]

  • PubChem. Ethyl 2-(3,4-dichloro-5-methylphenyl)-2-oxoacetate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]

  • PubChemLite. Ethyl 3,5-dichlorobenzoylformate (C10H8Cl2O3). Available at: [Link]

  • Zarenezhad, E., et al. (2013). The synthesis of 2-arylquinoxaline derivatives. Growing Science. Available at: [Link]

  • More, S. V., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry. Available at: [Link]

  • Jørgensen, K. A., et al. (2002). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. Journal of the American Chemical Society. Available at: [Link]

  • Narsaiah, A. V. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS. Available at: [Link]

  • Chemistry LibreTexts. Acid Halides for Ester Synthesis. Available at: [Link]

  • ResearchGate. Facile Synthesis of New Quinoxalines from Ethyl Gallate by Green Chemistry Protocol. Available at: [Link]

  • ResearchGate. Synthesis of 2-Arylquinoxalines from Sulfoxonium Ylides in the Absence of Sacrificial Electrophile and Base. Available at: [Link]

  • PubMed. Asymmetric Transfer Hydrogenation with a Bifunctional Iron(II) Hydride: Experiment Meets Computation. Available at: [Link]

  • ResearchGate. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis.... Available at: [Link]

  • Royal Society of Chemistry. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl 3,5-dichlorobenzoylformate as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3,5-dichlorobenzoylformate in Pharmaceutical Synthesis

In the landscape of modern drug development, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) is paramount. Ethyl 3,5-dichlorobenzoylformate, a halogenated α-ketoester, has emerged as a critical building block in the synthesis of complex APIs, most notably in the prostaglandin class of compounds. Its unique chemical architecture, featuring a reactive α-ketoester moiety and a dichlorinated phenyl ring, provides a strategic handle for the construction of intricate molecular frameworks.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 3,5-dichlorobenzoylformate as a precursor for API synthesis. We will delve into the synthesis of this key starting material, provide detailed protocols for its utilization in the synthesis of a prostaglandin precursor, and discuss the underlying chemical principles that govern these transformations.

Physicochemical Properties of Ethyl 3,5-dichlorobenzoylformate

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₈Cl₂O₃
Molecular Weight 247.08 g/mol
Appearance Off-white to pale yellow solid or oil-
IUPAC Name ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate
CAS Number 845790-52-5

Synthesis of Ethyl 3,5-dichlorobenzoylformate: A Two-Step Protocol

The synthesis of Ethyl 3,5-dichlorobenzoylformate is typically achieved from the readily available 3,5-dichlorobenzoic acid. The following two-step protocol provides a reliable method for its preparation.

Step 1: Synthesis of 3,5-dichlorobenzoyl chloride

The initial step involves the conversion of 3,5-dichlorobenzoic acid to its corresponding acid chloride. This is a standard transformation that activates the carboxylic acid for subsequent esterification.

Protocol:

  • To a solution of 3,5-dichlorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

  • After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (typically 40-80 °C, depending on the solvent) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,5-dichlorobenzoyl chloride, which is often used in the next step without further purification.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of thionyl chloride and the acid chloride with atmospheric moisture.

  • Excess Thionyl Chloride: Ensures complete conversion of the carboxylic acid.

  • DMF Catalyst: Acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Esterification to Ethyl 3,5-dichlorobenzoylformate

The crude 3,5-dichlorobenzoyl chloride is then reacted with ethyl oxalyl chloride to introduce the α-ketoester functionality.

Protocol:

  • In a separate flask, a solution of ethyl oxalyl chloride (1.1 eq) in an anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere.

  • The solution of crude 3,5-dichlorobenzoyl chloride from Step 1, dissolved in the same anhydrous solvent, is added dropwise to the ethyl oxalyl chloride solution at 0 °C.

  • A Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), is added portion-wise to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 3,5-dichlorobenzoylformate.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture.

  • Lewis Acid Catalyst: AlCl₃ activates the acid chloride for electrophilic aromatic substitution-type reaction with the ethyl oxalyl chloride.

  • Quenching with Acidified Ice: Decomposes the aluminum complexes and protonates any basic species.

  • Aqueous Workup: Removes the catalyst and other water-soluble byproducts.

  • Column Chromatography: Purifies the product from any unreacted starting materials or side products.

Application in API Synthesis: Precursor to Prostaglandin Analogues

Ethyl 3,5-dichlorobenzoylformate is a key precursor in the synthesis of prostaglandin analogues, such as Travoprost, which is used to treat glaucoma.[1][2] The core of this synthetic strategy lies in the Horner-Wadsworth-Emmons (HWE) reaction.[3][4]

The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for Alkene Synthesis

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[3] It involves the reaction of a phosphonate carbanion with a carbonyl compound. A key advantage of the HWE reaction over the traditional Wittig reaction is that the phosphate byproduct is water-soluble, simplifying purification.[5] The reaction generally favors the formation of the (E)-alkene.[6]

Diagram: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_synthesis Synthesis of Prostaglandin Precursor Precursor Ethyl 3,5-dichlorobenzoylformate Intermediate Key Prostaglandin Intermediate Precursor->Intermediate Horner-Wadsworth-Emmons Reaction Ylide Phosphonate Ylide Ylide->Intermediate API Active Pharmaceutical Ingredient (e.g., Travoprost) Intermediate->API Further Synthetic Steps

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The Strategic Utility of Ethyl 3,5-dichlorobenzoylformate in Complex Molecular Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile α-Ketoester Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of agrochemical and pharmaceutical research, the strategic incorporation of halogenated phenyl moieties is a well-established approach to modulate the physicochemical and biological properties of target molecules. Ethyl 3,5-dichlorobenzoylformate, an α-ketoester bearing a 3,5-dichlorophenyl group, emerges as a highly valuable, albeit under-documented, building block for the synthesis of complex molecular architectures. Its bifunctional nature, possessing both a reactive ketone and an ester group, allows for its participation in a variety of cyclocondensation and multicomponent reactions, providing a direct route to novel 3,5-dichlorophenyl-substituted heterocyclic compounds.

This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals, elucidating the potential roles of Ethyl 3,5-dichlorobenzoylformate in multi-step synthesis. While specific literature on this exact molecule is sparse, its reactivity can be confidently inferred from the well-established chemistry of analogous α-ketoesters.[1][2] This guide will present hypothesized, yet scientifically grounded, applications and detailed protocols to showcase its utility as a strategic precursor in the synthesis of bioactive molecules.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of Ethyl 3,5-dichlorobenzoylformate stems from the distinct electrophilic character of its two carbonyl carbons. The ketone carbonyl is highly susceptible to nucleophilic attack, a reactivity profile that is central to its application in heterocyclic synthesis. The adjacent ester group, while less reactive, can participate in subsequent cyclization steps or be modified post-synthesis.

The 3,5-dichloro substitution pattern on the phenyl ring is of particular significance. These chlorine atoms can influence the electronic properties of the molecule and provide steric hindrance, which can direct the regioselectivity of certain reactions. Furthermore, the presence of chlorine atoms often enhances the biological activity of the final compound, a feature extensively exploited in the design of pesticides and pharmaceuticals.

Application in Multi-Step Synthesis: A Gateway to Novel Heterocycles

The primary application of Ethyl 3,5-dichlorobenzoylformate lies in its use as a 1,3-dielectrophilic synthon for the construction of a variety of heterocyclic scaffolds. Of particular interest is its potential role in the synthesis of substituted pyrimidines, a class of compounds with a broad spectrum of biological activities.[3][4][5]

Hypothetical Synthesis of 3,5-Dichlorophenyl-Substituted Dihydropyrimidinones via a Modified Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea, is a cornerstone of heterocyclic synthesis.[6][7] By substituting the β-dicarbonyl compound with Ethyl 3,5-dichlorobenzoylformate, a direct route to dihydropyrimidinones bearing the 3,5-dichlorophenyl moiety at a key position is conceivable.

Conceptual Workflow: Modified Biginelli Reaction

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Ethyl 3,5-dichlorobenzoylformate D Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Heat A->D B Aromatic Aldehyde B->D C Urea / Thiourea C->D E 4-(3,5-Dichlorophenyl)-dihydropyrimidinone D->E G cluster_products Potential Heterocyclic Products A Ethyl 3,5-dichlorobenzoylformate B Pyrimidines A->B + Urea/Thiourea C Pyrazoles A->C + Hydrazine D Dihydropyridines A->D + Enamine + Aldehyde

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 3,5-dichlorobenzoylformate. This document is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this valuable α-keto ester intermediate. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Section 1: Primary Synthetic Route & Experimental Protocol

The most direct and commonly employed method for synthesizing aryl α-keto esters like Ethyl 3,5-dichlorobenzoylformate is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic substitution of an aromatic ring with an acylating agent, in this case, ethyl chlorooxoacetate (also known as ethyl oxalyl chloride), using a strong Lewis acid catalyst.

However, the synthesis is not without its challenges. The two chlorine atoms on the aromatic ring are deactivating, making the Friedel-Crafts reaction more demanding than with unsubstituted benzene. Careful control of reagents and conditions is paramount for success.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This protocol outlines a standard procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Reagent Preparation and Reaction Setup

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler, suspend anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0-5 °C using an ice bath.

Step 2: Formation of the Acylium Ion

  • Slowly add ethyl chlorooxoacetate dropwise to the stirred AlCl₃ suspension. The formation of the electrophilic acylium ion complex is exothermic; maintain the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

Step 3: Acylation Reaction

  • Add 1,3-dichlorobenzene to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 4: Workup and Quenching

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Very slowly and carefully quench the reaction by pouring the mixture onto crushed ice, followed by the cautious addition of cold dilute HCl (e.g., 2M HCl) to hydrolyze the aluminum complexes. Caution: This is a highly exothermic process that releases HCl gas.

  • Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., dichloromethane).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Step 5: Purification

  • The crude product, often an oil, can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Equiv.Molarity/DensityAmount (Example Scale)
1,3-Dichlorobenzene147.001.01.288 g/mL10.0 g (68.0 mmol)
Ethyl Chlorooxoacetate136.531.11.222 g/mL10.2 g (74.8 mmol)
Aluminum Chloride (Anhyd.)133.341.2-10.9 g (81.6 mmol)
Dichloromethane (Anhyd.)84.93-1.33 g/mL150 mL
Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification setup 1. Assemble Dry Glassware under Inert Atmosphere add_alcl3 2. Add Anhydrous AlCl₃ and Solvent setup->add_alcl3 cool_1 3. Cool to 0-5 °C add_alcl3->cool_1 add_acyl 4. Add Ethyl Chlorooxoacetate cool_1->add_acyl add_arene 5. Add 1,3-Dichlorobenzene add_acyl->add_arene react 6. Stir at RT & Monitor (TLC/GC) add_arene->react cool_2 7. Cool to 0 °C react->cool_2 quench 8. Quench with Ice/HCl cool_2->quench extract 9. Extract with Solvent quench->extract wash 10. Wash with NaHCO₃ & Brine extract->wash dry 11. Dry (MgSO₄) & Concentrate wash->dry purify 12. Purify via Chromatography or Vacuum Distillation dry->purify

Caption: Experimental workflow for the synthesis.

Section 2: Troubleshooting Guide

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

A: This is a common issue, often related to reagent quality or reaction conditions. Here are the primary culprits:

  • Cause 1: Inactive Lewis Acid Catalyst. Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide species, rendering it inactive. Furthermore, both the acylating agent and the product ketone can form stable complexes with AlCl₃, which is why a stoichiometric amount (or slight excess) is required.[2]

    • Solution: Use a freshly opened bottle of high-purity, anhydrous AlCl₃. Handle it quickly in a dry environment or a glovebox. Ensure your solvent is truly anhydrous (e.g., passed through a solvent purification system or distilled over a drying agent).

  • Cause 2: Insufficient Reaction Conditions. The two chlorine atoms on 1,3-dichlorobenzene strongly deactivate the ring towards electrophilic aromatic substitution. Standard Friedel-Crafts conditions may not be sufficient to drive the reaction to completion.

    • Solution: After the initial addition at low temperature, consider gently heating the reaction mixture (e.g., to 40 °C or reflux, depending on the solvent) to provide the necessary activation energy. Monitor the reaction closely by TLC to avoid decomposition. Using a more reactive acylating agent or a stronger Lewis acid system could also be explored, but this increases the risk of side reactions.

  • Cause 3: Impure Starting Materials. The purity of 1,3-dichlorobenzene and, critically, ethyl chlorooxoacetate is essential. The latter can decompose over time, especially if exposed to moisture.

    • Solution: Purify the 1,3-dichlorobenzene by distillation if necessary. It is often best to use freshly distilled or newly purchased ethyl chlorooxoacetate for optimal reactivity.

Q2: My final product is a mixture containing significant impurities. How can I prevent this?

A: Byproduct formation in Friedel-Crafts acylations can be complex. Understanding the potential side reactions is key to suppression.

  • Cause 1: Isomer Formation. While 1,3-dichlorobenzene primarily directs electrophiles to the 4-position (and to a lesser extent, the 2- and 6-positions), small amounts of other isomers can form, complicating purification.

    • Solution: Maintaining a low reaction temperature during the addition phase can enhance regioselectivity. An alternative strategy is to start from 3,5-dichlorobenzoic acid, convert it to 3,5-dichlorobenzoyl chloride[3][4], and then use a different synthetic route to build the α-keto ester moiety. This pre-sets the desired substitution pattern.

  • Cause 2: Decarbonylation. The intermediate acylium ion [R-CO]⁺ can, under certain conditions, lose a molecule of carbon monoxide (CO) to form a carbocation, which can lead to unwanted alkylation byproducts.

    • Solution: This is less common with aroyl chlorides than with aliphatic ones but can be minimized by maintaining low reaction temperatures. The stability of the acylium ion is crucial.

  • Cause 3: Reaction with Solvent. If the solvent is not completely inert, it may compete with the intended substrate in the reaction. For example, using benzene as a solvent would lead to the formation of ethyl benzoylformate.

    • Solution: Use a robust, inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide. Ensure the solvent is of high purity and anhydrous.

Q3: I obtained a dark, oily crude product that is difficult to purify. What are my options?

A: A dark, viscous crude product often indicates polymerization or decomposition, but it can also be purified with the right technique.

  • Cause 1: Residual Aluminum Salts. Incomplete quenching and washing can leave behind aluminum salts that complicate purification and can cause issues during chromatography.

    • Solution: Ensure the workup is thorough. The wash with dilute HCl should be vigorous to break down all complexes. If the crude product is very dark, you can try dissolving it in a solvent like diethyl ether and washing it again with acid and brine before concentrating.

  • Cause 2: High-Boiling Impurities. Side reactions can produce impurities with boiling points close to your product, making vacuum distillation challenging.

    • Solution: Meticulous column chromatography is often the best approach. Use a shallow gradient of a hexane/ethyl acetate solvent system and collect small fractions. Monitor the fractions carefully by TLC. If the product still contains impurities, a second chromatographic purification may be necessary.

  • Cause 3: Thermal Decomposition. The product, an α-keto ester, may be thermally sensitive.

    • Solution: If attempting vacuum distillation, use a high-vacuum pump and a short-path distillation apparatus to minimize the time the compound spends at high temperatures. Recrystallization is another option if a suitable solvent system can be found (e.g., from a mixed solvent like ethanol/water or hexane/ether). The pure product is a solid.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of the Friedel-Crafts Acylation? A: The reaction proceeds in three main steps:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic and forming an acylium ion or a strongly polarized complex.[5]

  • Electrophilic Attack: The π-electrons of the aromatic ring (1,3-dichlorobenzene) attack the electrophilic acylium ion, forming a new C-C bond and a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Re-aromatization: A base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final acylated product.[2]

Q: How should I handle and store the acyl chloride starting materials? A: Acyl chlorides are highly reactive and moisture-sensitive.[6] They react with water to form the corresponding carboxylic acid and corrosive HCl gas.[7] They should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) in a tightly sealed container with a corrosion-resistant cap.[8] All transfers should be performed quickly in a fume hood, and syringes or cannulas should be used for liquid transfers to minimize exposure to air.

Q: Are there viable alternative routes to synthesize Ethyl 3,5-dichlorobenzoylformate? A: Yes, several other methods for synthesizing α-keto esters exist, which may be advantageous if the Friedel-Crafts route proves problematic. These include:

  • Oxidation of α-hydroxy esters: If ethyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate were available, it could be oxidized to the desired α-keto ester using various reagents like PCC, Swern, or Dess-Martin periodinane.[9]

  • From Organometallics: Reaction of a 3,5-dichlorophenyl Grignard or organolithium reagent with diethyl oxalate can provide the target compound.[1] This avoids the use of strong Lewis acids but requires careful handling of highly reactive organometallic species.

  • From 3,5-Dichlorobenzoyl Chloride: Reaction of 3,5-dichlorobenzoyl chloride with a cyanide source to form an acyl cyanide, followed by hydrolysis and esterification, is another possibility.

Q: What are the expected analytical characteristics of the pure product? A: For Ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate (the chemical name for Ethyl 3,5-dichlorobenzoylformate), you would expect the following:

  • Molecular Formula: C₁₀H₈Cl₂O₃[10]

  • Molecular Weight: 247.07 g/mol [11]

  • ¹H NMR (CDCl₃): You would anticipate signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and signals for the three aromatic protons on the dichlorophenyl ring (likely two doublets or a triplet and a doublet in the 7.5-8.0 ppm region).

  • ¹³C NMR (CDCl₃): Expect signals for the ethyl group carbons, two distinct carbonyl carbons (one for the ester and one for the ketone), and four signals for the aromatic carbons.

  • IR (Infrared Spectroscopy): Strong characteristic peaks for the C=O stretching of the ketone (around 1680-1700 cm⁻¹) and the ester (around 1730-1750 cm⁻¹).

Section 4: Visualizing the Reaction Pathway

reaction_mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Re-aromatization r1 EtO(CO)Cl + AlCl₃ p1 [EtO(CO)]⁺[AlCl₄]⁻ r1->p1 Formation of Electrophile p1_dummy arene sigma Sigma Complex (Resonance Stabilized) arene->sigma sigma2 Sigma Complex p1_dummy->arene + product sigma2->product -H⁺

Caption: Simplified Friedel-Crafts acylation mechanism.

References

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides by hydroxylation or oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation | PDF. Retrieved from [Link]

  • Reddit. (2023). Drying agents for Acyl halides : r/OrganicChemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3,5-dichlorobenzoylformate (C10H8Cl2O3). Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3,5-dichlorobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this synthesis, providing in-depth explanations and practical solutions to optimize your reaction conditions and improve yield and purity.

The synthesis of Ethyl 3,5-dichlorobenzoylformate is typically achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of 1,3-dichlorobenzene with ethyl oxalyl chloride, catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃). While theoretically straightforward, the deactivated nature of the dichlorobenzene ring and the reactivity of the reagents can present several practical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

Low or no conversion in a Friedel-Crafts acylation is a common issue, often stemming from catalyst deactivation or insufficient reactivity.

Possible Causes & Solutions:

  • Moisture Contamination: Aluminum chloride is extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will react with AlCl₃, rendering it inactive.

    • Troubleshooting:

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use a high-purity, anhydrous grade of aluminum chloride.

      • Employ anhydrous solvents, preferably freshly distilled or from a solvent purification system.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Deactivated Aromatic Ring: The two chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.

    • Troubleshooting:

      • Increase Catalyst Stoichiometry: For deactivated rings, a stoichiometric amount (or even an excess) of AlCl₃ is often necessary.[1] The catalyst complexes with the product ketone, which means it is not regenerated.[2]

      • Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely by TLC to avoid decomposition and side-product formation.

  • Insufficient Reaction Time: Deactivated substrates may require longer reaction times for complete conversion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (1,3-dichlorobenzene) is consumed.

Q2: I'm observing the formation of multiple unexpected byproducts. What could they be and how can I minimize them?

The appearance of multiple spots on a TLC plate indicates the presence of side products. Understanding their origin is key to suppression.

Possible Side Reactions & Mitigation Strategies:

  • Hydrolysis of Ethyl Oxalyl Chloride: Ethyl oxalyl chloride is highly sensitive to moisture and can hydrolyze to ethyl glyoxylate and HCl, or further to oxalic acid.[3]

    • Mitigation: As with catalyst deactivation, maintaining strictly anhydrous conditions is paramount.

  • Decarboxylation of the Product: The α-keto ester product, Ethyl 3,5-dichlorobenzoylformate, can undergo decarboxylation under harsh conditions (e.g., excessive heat) to form 3,5-dichloroacetophenone.[4]

    • Mitigation: Maintain careful temperature control throughout the reaction and work-up. Avoid unnecessarily high temperatures.

  • Fragmentation of the Acylating Agent: In some cases, the oxalyl chloride moiety can fragment, leading to the formation of 3,5-dichlorobenzoyl chloride, which would then be observed as a byproduct.

    • Mitigation: This is often influenced by the choice of solvent and reaction conditions. Using a non-polar solvent like dichloromethane or carbon disulfide can sometimes minimize this fragmentation.

Experimental Protocols

Optimized Protocol for Ethyl 3,5-dichlorobenzoylformate Synthesis

This protocol provides a starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and reagent purity.

1. Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas into a trap).
  • Maintain a positive pressure of inert gas (nitrogen or argon) throughout the setup.

2. Reagent Charging:

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents).
  • Add anhydrous dichloromethane as the solvent.
  • Cool the mixture to 0 °C in an ice bath.

3. Addition of Reactants:

  • In the dropping funnel, prepare a solution of 1,3-dichlorobenzene (1.0 equivalent) and ethyl oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane.
  • Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

4. Reaction Progression:

  • After the addition is complete, allow the reaction to slowly warm to room temperature.
  • Stir for 12-24 hours, monitoring the progress by TLC. Gentle heating (e.g., 40 °C) may be required if the reaction is sluggish.

5. Work-up:

  • Once the reaction is complete, cool the mixture back to 0 °C.
  • Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.
  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

6. Purification:

  • Filter off the drying agent and remove the solvent under reduced pressure.
  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Symptom Potential Cause Recommended Action
No reactionInactive catalystUse fresh, anhydrous AlCl₃; ensure all glassware and solvents are dry.
Slow/incomplete reactionDeactivated substrateIncrease AlCl₃ stoichiometry (up to 1.5 eq.); gently heat the reaction.
Product decompositionExcessive heatMaintain careful temperature control; avoid prolonged heating.
Complex mixture of productsSide reactionsEnsure anhydrous conditions; control temperature; consider alternative Lewis acids.

Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Low Yield or Impure Product Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_Catalyst Review Catalyst Stoichiometry? Check_Anhydrous->Check_Catalyst Yes Sol_Dry Action: Flame-dry glassware, use anhydrous reagents/solvents. Check_Anhydrous->Sol_Dry No Check_Temp Optimize Reaction Temperature? Check_Catalyst->Check_Temp Yes Sol_Catalyst Action: Increase AlCl3 to 1.2-1.5 eq. Check_Catalyst->Sol_Catalyst No Check_Purity Assess Reagent Purity? Check_Temp->Check_Purity Yes Sol_Temp Action: Monitor by TLC while gently heating. Check_Temp->Sol_Temp No Sol_Purity Action: Purify/distill starting materials. Check_Purity->Sol_Purity No Success Improved Yield & Purity Check_Purity->Success Yes Sol_Dry->Check_Catalyst Sol_Catalyst->Check_Temp Sol_Temp->Check_Purity Sol_Purity->Success

Caption: A stepwise workflow for troubleshooting low yields.

Reaction Pathway

This diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of Ethyl 3,5-dichlorobenzoylformate.

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst 1,3-Dichlorobenzene 1,3-Dichlorobenzene Electrophilic Attack Electrophilic Attack 1,3-Dichlorobenzene->Electrophilic Attack Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride Acylium Ion Formation Acylium Ion Formation Ethyl Oxalyl Chloride->Acylium Ion Formation AlCl3 AlCl3 AlCl3->Acylium Ion Formation Acylium Ion Formation->Electrophilic Attack Product Formation Product Formation Electrophilic Attack->Product Formation Deprotonation

Caption: Key stages of the Friedel-Crafts acylation.

References

  • Friedel–Crafts reaction - Wikipedia . Wikipedia. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. Available at: [Link]

  • Ch12: Friedel-Crafts limitations - University of Calgary . University of Calgary. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of Ethyl 3,5-dichlorobenzoylformate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of byproducts, encountered during its preparation via Friedel-Crafts acylation.

Introduction

The synthesis of Ethyl 3,5-dichlorobenzoylformate, a valuable α-keto ester intermediate, is most commonly achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While this method is direct, the electrophilic aromatic substitution on a substituted benzene ring can lead to a mixture of products. Understanding the potential side reactions and the nature of the resulting byproducts is critical for optimizing the reaction conditions and developing an effective purification strategy. This guide will explore the causality behind the formation of these impurities and provide actionable protocols to mitigate their presence.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Friedel-Crafts acylation of 1,3-dichlorobenzene with ethyl oxalyl chloride?

The expected major product is Ethyl 3,5-dichlorobenzoylformate. The two chlorine atoms on the benzene ring are ortho-, para-directing deactivators. In 1,3-dichlorobenzene, the 5-position is sterically the most accessible and is para to one chlorine and ortho to the other, making it the most favorable site for electrophilic attack.

Q2: What are the most common byproducts I should expect to see in my crude reaction mixture?

The most common byproducts are regioisomers of the desired product. Specifically, you are likely to find Ethyl 2,4-dichlorobenzoylformate and, to a lesser extent, Ethyl 2,6-dichlorobenzoylformate.[1] The formation of these isomers is a direct result of the directing effects of the chlorine substituents on the aromatic ring.

Q3: Can the acylating agent, ethyl oxalyl chloride, decompose or react in other ways to form byproducts?

Yes, ethyl oxalyl chloride is susceptible to a few side reactions. Firstly, it is highly sensitive to moisture and can hydrolyze to oxalic acid and ethanol, which will not participate in the desired reaction. Secondly, under the strong Lewis acidic conditions of the Friedel-Crafts reaction, the ethyl oxalyl chloride can potentially fragment. This fragmentation can lead to the formation of a chlorocarbonyl cation (ClCO+) and carbon monoxide.[2] The chlorocarbonyl cation can then acylate the 1,3-dichlorobenzene to form 3,5-dichlorobenzoyl chloride, which upon workup with ethanol, would yield Ethyl 3,5-dichlorobenzoate.

Q4: My final product seems to be degrading over time. What could be the cause?

Ethyl 3,5-dichlorobenzoylformate, being an α-keto ester, is susceptible to hydrolysis and decarboxylation. Exposure to moisture or residual acid/base from the workup can catalyze the hydrolysis of the ester to 3,5-dichlorobenzoylformic acid. This α-keto acid can then readily undergo decarboxylation, especially upon heating, to yield 3,5-dichloroacetophenone and carbon dioxide.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Ethyl 3,5-dichlorobenzoylformate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Deactivation of the catalyst by moisture. 3. Sub-optimal reaction temperature.1. Increase reaction time or temperature cautiously. Monitor by TLC or GC-MS. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. While heating can drive the reaction to completion, it can also promote byproduct formation.
Presence of Significant Amounts of Isomeric Byproducts (e.g., Ethyl 2,4-dichlorobenzoylformate) The directing effects of the chloro substituents allow for acylation at multiple positions. Higher reaction temperatures can sometimes favor the formation of thermodynamically more stable, but undesired, isomers.1. Lower the reaction temperature to favor kinetic control, which may improve regioselectivity. 2. Consider a different Lewis acid catalyst that may offer better selectivity. 3. Purification by column chromatography on silica gel is often effective in separating regioisomers. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
Detection of Ethyl 3,5-dichlorobenzoate in the Product Mixture This byproduct likely arises from the fragmentation of the ethyl oxalyl chloride acylium ion intermediate.[2]1. Use a milder Lewis acid or lower the reaction temperature to disfavor the fragmentation pathway. 2. Careful control of the stoichiometry of the Lewis acid can sometimes mitigate side reactions.
Product Decomposes During Workup or Purification The α-keto ester is sensitive to both acidic and basic conditions, which can lead to hydrolysis and subsequent decarboxylation.[4][5][6]1. During aqueous workup, use a saturated solution of a mild base like sodium bicarbonate to neutralize the acid, and avoid strong bases like sodium hydroxide. 2. Ensure the organic extracts are thoroughly dried before solvent evaporation. 3. If distillation is used for purification, perform it under high vacuum to keep the temperature as low as possible.

Experimental Protocols

Representative Synthesis of Ethyl 3,5-dichlorobenzoylformate
  • Materials:

    • 1,3-Dichlorobenzene

    • Ethyl oxalyl chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric Acid (1M)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension.

    • After the addition is complete, add 1,3-dichlorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Column Chromatography:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

    • Collect fractions and analyze by TLC to isolate the desired product.

  • Recrystallization:

    • If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be performed for further purification.

Visualizing Reaction Pathways

Main Reaction and Isomeric Byproduct Formation

G cluster_reactants Reactants cluster_products Products 1,3-Dichlorobenzene 1,3-Dichlorobenzene Main_Product Ethyl 3,5-dichlorobenzoylformate (Major Product) 1,3-Dichlorobenzene->Main_Product Acylation at C5 Isomer_1 Ethyl 2,4-dichlorobenzoylformate (Byproduct) 1,3-Dichlorobenzene->Isomer_1 Acylation at C4 Isomer_2 Ethyl 2,6-dichlorobenzoylformate (Minor Byproduct) 1,3-Dichlorobenzene->Isomer_2 Acylation at C2 Ethyl_Oxalyl_Chloride Ethyl Oxalyl Chloride Ethyl_Oxalyl_Chloride->Main_Product Ethyl_Oxalyl_Chloride->Isomer_1 Ethyl_Oxalyl_Chloride->Isomer_2

Caption: Regioselectivity in the Friedel-Crafts acylation of 1,3-dichlorobenzene.

Fragmentation Pathway of Ethyl Oxalyl Chloride

G Ethyl_Oxalyl_Chloride_Acylium Ethyl Oxalyl Chloride Acylium Ion Fragmentation Fragmentation Ethyl_Oxalyl_Chloride_Acylium->Fragmentation Chlorocarbonyl_Cation Chlorocarbonyl Cation (ClCO+) Fragmentation->Chlorocarbonyl_Cation CO Carbon Monoxide (CO) Fragmentation->CO Acylation Acylation of 1,3-Dichlorobenzene Chlorocarbonyl_Cation->Acylation Benzoyl_Chloride 3,5-Dichlorobenzoyl Chloride Acylation->Benzoyl_Chloride Esterification Esterification with Ethanol Benzoyl_Chloride->Esterification Byproduct_Ester Ethyl 3,5-dichlorobenzoate (Byproduct) Esterification->Byproduct_Ester

Sources

Technical Support Center: Ethyl 3,5-Dichlorobenzoylformate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center for the purification of Ethyl 3,5-dichlorobenzoylformate.

Welcome to the dedicated technical support guide for the purification of Ethyl 3,5-dichlorobenzoylformate. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt these methods to your specific needs.

Compound Profile & Critical Safety Bulletin

Before beginning any purification protocol, it is essential to understand the properties and hazards of Ethyl 3,5-dichlorobenzoylformate.

PropertyValueSource
CAS Number 845790-52-5[1]
Molecular Formula C₁₀H₈Cl₂O₃[2]
Molecular Weight 247.07 g/mol [1]
Appearance Expected to be an off-white to yellow solid or oilInferred from related structures

⚠️ SAFETY FIRST: Hazard Awareness

Handle Ethyl 3,5-dichlorobenzoylformate and its potential precursor, 3,5-dichlorobenzoyl chloride, with extreme caution.

  • Corrosive & Lachrymator: This substance can cause severe skin burns, eye damage, and is a lachrymator (induces tearing).[3][4] Always handle it within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[3][5]

  • Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.[5] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[5]

  • Disposal: Waste is considered hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of Ethyl 3,5-dichlorobenzoylformate.

Q1: What are the most likely impurities in my crude sample?

Understanding potential impurities is the first step to selecting a purification strategy. Based on common synthetic routes (e.g., esterification of 3,5-dichlorobenzoylformic acid or reaction of an ethyl oxalyl derivative with a benzene ring), your crude product may contain:

  • Starting Materials: Unreacted 3,5-dichlorobenzoic acid or its acid chloride derivative.

  • Hydrolysis Product: 3,5-dichlorobenzoic acid, formed if the ester is exposed to moisture, especially under acidic or basic conditions.

  • Solvent Residue: Residual solvents from the reaction, such as ethanol, dichloromethane (DCM), or toluene.

  • Side-Reaction Products: Isomeric byproducts or products from self-condensation, though typically minor. The synthesis of related compounds often leads to process-related impurities that must be identified and controlled.[6][7]

Q2: Which primary purification technique should I choose? Flash Chromatography or Recrystallization?

The choice depends on the impurity profile, the quantity of material, and the desired final purity.

TechniqueProsConsBest For...
Flash Column Chromatography Excellent for separating compounds with different polarities. Highly effective for removing baseline impurities and closely related side products.Can be labor-intensive and requires significant solvent volumes. Risk of product decomposition on acidic silica gel.Complex mixtures with multiple impurities or when impurities have similar solubility to the product.
Recrystallization Excellent for removing small amounts of impurities from a large amount of product. Cost-effective and scalable. Yields highly pure crystalline material if successful.Requires finding a suitable solvent/solvent system. Not effective if impurities co-crystallize or if the product is an oil.Removing minor impurities from a mostly pure solid product (>85-90% purity).

Q3: My flash chromatography separation is poor (streaking or co-elution). How can I fix this?

Poor separation is a common issue. Let's troubleshoot it systematically.

  • Check Your TLC: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give your target compound an Rf value of 0.25 to 0.35 .[8]

    • If Rf is too high (spots run to the top): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% Ethyl Acetate/Hexane to 10%).

    • If Rf is too low (spots stay at the baseline): Your eluent is not polar enough. Increase the proportion of the polar solvent.

  • Sample Loading: Dissolve your crude sample in a minimal amount of a strong solvent (like DCM or Ethyl Acetate) and adsorb it onto a small amount of silica gel ("dry loading").[9] This technique prevents band broadening caused by injecting a large volume of a strong solvent directly onto the column.[9]

  • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation.[8]

G start Poor Separation Observed check_tlc Was TLC solvent system optimized? (Target Rf = 0.25-0.35) start->check_tlc check_loading How was the sample loaded? check_tlc->check_loading Yes optimize_tlc Adjust eluent polarity. Re-run TLC. check_tlc->optimize_tlc No check_column Inspect the packed column check_loading->check_column Dry Loaded use_dry_load Use 'Dry Loading' method: Adsorb sample onto silica. check_loading->use_dry_load Wet/Liquid Loaded check_flow Is the flow rate too fast? check_column->check_flow Column looks good repack_column Re-pack the column carefully. check_column->repack_column Cracks or channels visible adjust_flow Reduce pressure/flow rate for better equilibration. check_flow->adjust_flow Yes success Separation Improved check_flow->success No, all parameters optimized

Q4: I can't find a good single solvent for recrystallization. What should I do?

This is very common. The solution is to use a binary solvent system. This involves finding two miscible solvents with the following properties:

  • Solvent 1 (Solubilizing): A solvent in which your compound is highly soluble, even at room temperature.

  • Solvent 2 (Anti-solvent): A solvent in which your compound is poorly soluble, even at boiling temperatures.

Procedure: Dissolve the crude product in the minimum amount of boiling Solvent 1. Then, add Solvent 2 dropwise at the boiling temperature until you see persistent cloudiness. Add a drop or two of Solvent 1 to redissolve the precipitate and then allow the solution to cool slowly.

Good starting pairs to screen include: Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Ethanol/Water.

Q5: How do I confirm the purity of my final product?

Visual inspection is not enough. You must use analytical techniques to validate purity.

  • NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals. Integration of signals in ¹H NMR can be used for semi-quantitative purity assessment.

  • HPLC/UPLC: This is a highly sensitive method for quantifying purity.[10] A pure sample should ideally show a single sharp peak. Developing a method often involves screening columns and mobile phases.[11]

  • GC-MS: Excellent for identifying and quantifying volatile impurities, such as residual solvents.[12][13] It provides both retention time and mass spectral data for high-confidence identification.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying ~1 gram of crude Ethyl 3,5-dichlorobenzoylformate.

  • TLC Analysis & Solvent Selection:

    • Prepare several TLC chambers with different ratios of Ethyl Acetate (EtOAc) in Hexanes (e.g., 5%, 10%, 20% EtOAc).

    • Spot your crude material on TLC plates and develop them.

    • Select the solvent system that provides an Rf of ~0.3 for the product spot and good separation from impurities.[14] For this compound, a system of 10-20% EtOAc/Hexanes is a good starting point.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of sample on ~50 g of silica).

    • Prepare a slurry of silica gel (20-100x the weight of your sample, e.g., 50 g) in the chosen eluent.[8]

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (~1 g) in a minimal amount of DCM (~5-10 mL).

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure (2-4 psi).

    • Begin collecting fractions in test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product (single spot on TLC).

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum for several hours to remove any final traces of solvent.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline for recrystallizing a solid product.

  • Solvent Screening:

    • Place a small amount of crude product into several test tubes.

    • Add a small amount of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to each tube.

    • Observe solubility at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold. If no single solvent works, proceed to step 2.

  • Binary Solvent System (Example: Ethanol/Water):

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add the minimum volume of hot ethanol required to fully dissolve the solid.

    • While stirring and keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy.

    • Add a few more drops of hot ethanol to make the solution clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystal Formation and Isolation:

    • For maximum yield, place the flask in an ice bath for 30 minutes to complete crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent (or the anti-solvent, in this case, water).

    • Dry the purified crystals under high vacuum.

References

  • The Royal Society of Chemistry. I. Materials II. Instrumentation III. Synthesis. [Link]

  • PubChem. Ethyl 3,5-dichlorobenzoylformate (C10H8Cl2O3). [Link]

  • Biotage. (2023-01-19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • ResearchGate. Synthesis of ethyl 3,5-diethynylbenzoate (clipping group). Reaction.... [Link]

  • SIELC Technologies. Separation of Ethyl 3,5-dinitrobenzoate on Newcrom R1 HPLC column. [Link]

  • Org-Info. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • European Medicines Agency. (2019-08-09). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]

  • RSC Publishing. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. [Link]

  • NIST. Ethyl 3,5-dinitrobenzoate - the NIST WebBook. [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • NIH. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. [Link]

  • ResearchGate. (PDF) Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. [Link]

  • PubMed. Validation of analytical methods for ethyl carbamate in nine food matrices. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3,5-dichlorobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during reactions with Ethyl 3,5-dichlorobenzoylformate. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research and development.

Introduction to Ethyl 3,5-dichlorobenzoylformate

Ethyl 3,5-dichlorobenzoylformate is an α-keto ester, a class of compounds that serve as valuable building blocks in organic synthesis due to their dual reactivity at the keto and ester functionalities.[1][2] The presence of two electron-withdrawing chloro groups on the aromatic ring significantly influences its reactivity, often necessitating specific reaction conditions and troubleshooting strategies. This guide will primarily focus on the ubiquitous Friedel-Crafts acylation reaction, a common application for this reagent, as well as other potential reactions and associated challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Ethyl 3,5-dichlorobenzoylformate in drug development?

A1: Ethyl 3,5-dichlorobenzoylformate is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its α-keto ester moiety is a versatile scaffold for the construction of heterocyclic systems and for introducing the 3,5-dichlorobenzoyl group into a target molecule. This structural motif is present in a number of biologically active compounds, including some with potential as kinase inhibitors and anti-inflammatory agents.

Q2: What are the recommended storage and handling conditions for Ethyl 3,5-dichlorobenzoylformate?

A2: Due to the presence of the reactive α-keto ester group, it is advisable to store Ethyl 3,5-dichlorobenzoylformate in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. The compound is typically a solid at room temperature. Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: Can I use other Lewis acids besides aluminum chloride for Friedel-Crafts reactions with this compound?

A3: Yes, while aluminum chloride (AlCl₃) is a common choice, other Lewis acids can be employed, and may even be advantageous in certain situations. For deactivated substrates like those often used with Ethyl 3,5-dichlorobenzoylformate, stronger Lewis acids or alternative catalytic systems might be necessary. Triflic acid, for instance, has shown efficacy in acylating moderately deactivated aromatic rings.[3] The choice of catalyst can significantly impact reaction yield and selectivity.

Q4: How can I monitor the progress of a reaction involving Ethyl 3,5-dichlorobenzoylformate?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most reactions. A suitable eluent system will show a clear separation between the starting material, the product, and any significant byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring and to identify the masses of intermediates and byproducts.

Troubleshooting Guide: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[4] However, the deactivated nature of the aromatic ring in Ethyl 3,5-dichlorobenzoylformate presents unique challenges.

Problem 1: Low or No Conversion to the Desired Acylated Product.

  • Possible Cause A: Insufficient Catalyst Activity. The Lewis acid catalyst (e.g., AlCl₃) is highly susceptible to deactivation by moisture.[3][5]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering with the reaction.

  • Possible Cause B: Deactivated Aromatic Substrate. The two chlorine atoms on the benzoyl group are electron-withdrawing, making the acylium ion intermediate less electrophilic. If the aromatic substrate you are trying to acylate is also deactivated (e.g., contains nitro or cyano groups), the reaction may be sluggish or not proceed at all.[5]

    • Solution: For moderately deactivated substrates, increasing the stoichiometry of the Lewis acid can sometimes improve the yield. However, for strongly deactivated substrates, a more potent catalytic system may be required. Consider using a stronger Lewis acid or a Brønsted acid catalyst like triflic acid.[3] In some cases, elevating the reaction temperature may be necessary, but this should be done cautiously to avoid side reactions.

    Experimental Protocol: Friedel-Crafts Acylation of a Deactivated Arene

    This protocol is a general guideline for the acylation of a deactivated aromatic substrate, such as 1,4-dichlorobenzene, and should be optimized for your specific substrate.[6]

    • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

    • Reagent Addition: To the flask, add the aromatic substrate (1.0 eq) and the Lewis acid (e.g., AlCl₃, 1.1 - 2.0 eq). Cool the mixture to 0 °C in an ice bath.

    • Dissolve Ethyl 3,5-dichlorobenzoylformate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating may be required.

    • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Problem 2: Formation of Multiple Products or Unexpected Byproducts.

  • Possible Cause A: Hydrolysis of the Ester. The ester group of Ethyl 3,5-dichlorobenzoylformate can be susceptible to hydrolysis, especially during aqueous work-up, leading to the corresponding carboxylic acid.

    • Solution: Perform the aqueous work-up at low temperatures and as quickly as possible. Use a saturated sodium bicarbonate solution to neutralize any acid and minimize acid-catalyzed hydrolysis.

  • Possible Cause B: Decarboxylation. While α-keto esters are generally stable, under harsh reaction conditions (e.g., high temperatures), decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) can occur.

    • Solution: Maintain careful control over the reaction temperature. Avoid prolonged heating, especially in the presence of acid or base.

Problem 3: Difficulty in Product Purification.

  • Possible Cause: Co-elution of Starting Material and Product. The polarity of the starting material and the acylated product may be similar, making separation by column chromatography challenging.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Deactivated Arenes

Lewis Acid CatalystTypical Stoichiometry (eq)Relative ReactivityReference
AlCl₃1.1 - 2.5High[3][5]
FeCl₃1.5 - 3.0Moderate[7]
BF₃·OEt₂2.0 - 4.0Moderate to Low
Triflic Acid (TfOH)Catalytic to StoichiometricVery High[3]

Note: The optimal catalyst and stoichiometry will depend on the specific substrates and reaction conditions.

Visualization of Key Processes

Friedel-Crafts Acylation Workflow

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dry Glassware & Inert Atmosphere B Add Aromatic Substrate & Lewis Acid A->B C Cool to 0 °C B->C D Dropwise Addition of Ethyl 3,5-dichlorobenzoylformate C->D E Reaction Monitoring (TLC/GC-MS) D->E F Quench with Ice/HCl E->F G Extraction with Organic Solvent F->G H Wash & Dry G->H I Purification (Chromatography/Recrystallization) H->I

Caption: A typical workflow for a Friedel-Crafts acylation reaction.

Troubleshooting Logic for Low Yield

G Start Low or No Product Yield Q1 Are reaction conditions anhydrous? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Is the aromatic substrate deactivated? A1_yes->Q2 Sol1 Ensure dry glassware, solvents, and inert atmosphere. A1_no->Sol1 Sol1->Q1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Sol2 Increase Lewis acid stoichiometry. Consider a stronger catalyst (e.g., Triflic Acid). Carefully increase reaction temperature. A2_yes->Sol2 Q3 Is the catalyst stoichiometry sufficient? A2_no->Q3 E E A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No End Re-evaluate reaction strategy. A3_yes->End Sol3 Use at least 1.1 equivalents of Lewis acid. A3_no->Sol3

Caption: A decision tree for troubleshooting low yields in Friedel-Crafts acylation.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Keto Acids and Esters - Oxygen Containing Compounds - MCAT Review. MCAT Review. [Link]

  • Organic & Biomolecular Chemistry. Semantic Scholar. [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. [Link]

  • Spectra Problem #7 Solution. University of Calgary. [Link]

  • Synthesis and properties of the .alpha.-keto acids. ACS Publications. [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. ResearchGate. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]

  • Synthesis of Symmetrical Diaryl Ketones by Cobalt-Catalyzed Reaction of Arylzinc Reagents with Ethyl Chloroformate. ResearchGate. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]

  • Molbank Topical Collection : Heterocycle Reactions. MDPI. [Link]

  • Friedel–Crafts Acylation Reactions Using Esters. ResearchGate. [Link]

  • Synthesis of heterocycles on the basis of anionarylation products of unsaturated compounds. 7. Haloarylation products of acrylic acid and their esters in the synthesis of benzo[b]thiophene derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Aryl Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the successful synthesis of an aryl ketoester is only half the battle; achieving the required purity is paramount for reliable downstream applications. This guide provides in-depth, field-proven insights into troubleshooting the removal of impurities from your aryl ketoester products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of aryl ketoesters.

Q1: What are the most common types of impurities in crude aryl ketoester samples?

A: Impurities in aryl ketoesters typically originate from starting materials, side reactions, or subsequent product decomposition. The most common classes include:

  • Unreacted Starting Materials: Residual aryl ketones, esters, or acylating agents used in the synthesis.

  • Alcoholic By-products: Secondary and tertiary alcohols are frequent impurities, particularly in syntheses involving Grignard reagents or similar organometallics[1][2].

  • Self-Condensation Products: In syntheses like the Claisen condensation, if the starting materials can react with themselves, a mixture of products can form[3].

  • Hydrolysis & Decarboxylation Products: Aryl ketoesters can be sensitive to aqueous workups, especially under acidic or basic conditions. The ester can hydrolyze to a β-keto acid, which is often unstable and readily decarboxylates to form a simpler aryl ketone[3][4].

  • Transesterification Products: If an alkoxide base is used that does not match the alcohol portion of the ester (e.g., sodium methoxide with an ethyl ester), you can generate a mixture of esters[3].

  • Catalyst Residues: Residual metals from cross-coupling reactions or leftover acid/base catalysts.

Q2: What is the first step I should take to purify my crude aryl ketoester?

A: Before attempting large-scale purification, your first step should always be analysis. Run a Thin Layer Chromatography (TLC) plate with your crude material against the starting materials. This simple diagnostic test helps you visualize the number of components, estimate the relative polarity of your product and impurities, and develop a solvent system for column chromatography[5]. For more volatile compounds, a crude Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be incredibly informative. Understanding the nature of the impurity is key to choosing the right method.

Q3: When should I choose chromatography over crystallization or distillation?

A: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography is the most versatile technique and is ideal for separating compounds with different polarities. It is the go-to method for complex mixtures or when impurities have similar boiling points and crystallization properties to your product[6][7].

  • Crystallization is the most effective method for obtaining highly pure, crystalline solid material. It is particularly powerful if your desired product is the major component and the impurities are present in small amounts or have very different solubility profiles. It can also be used to enrich a specific stereoisomer[8][9].

  • Distillation is suitable for thermally stable, liquid aryl ketoesters where there is a significant boiling point difference between the product and the impurities. However, direct distillation is often ineffective for removing alcoholic by-products with close boiling points[2]. It is often used as a final polishing step after chemical treatment to remove newly formed, higher-boiling impurities[1][2].

Q4: My aryl ketoester seems to be decomposing during purification. What could be the cause?

A: Aryl ketoesters can be susceptible to decomposition under certain conditions.

  • On Silica Gel: The acidic nature of standard silica gel can cause sensitive compounds to decompose, especially those with acid-labile functional groups. If you observe streaking on TLC or significant loss of material on a column, consider deactivating the silica gel with a base like triethylamine (typically 0.5-1% in the eluent) or using a different stationary phase like alumina[6].

  • Thermal Decomposition: Prolonged heating can lead to decarboxylation, especially if any hydrolysis to the β-keto acid has occurred[3][10]. If you must distill, use a high vacuum to lower the boiling point and minimize the time spent at high temperatures.

  • Hydrolysis: Exposure to strong acids or bases during aqueous workup or purification can lead to hydrolysis of the ester group, initiating the decomposition pathway to a ketone[4]. Ensure workup steps are performed quickly, at low temperatures, and with mild reagents.

Part 2: Troubleshooting Guides

This section provides a problem-oriented approach to common purification challenges.

Guide 1: Issues with Column Chromatography
Symptom / Problem Probable Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Spots on TLC/Fractions) 1. Inappropriate Solvent System: The eluent polarity is too high, causing all components to move too quickly (high Rf), or too low, causing poor movement. 2. Column Overload: Too much crude material was loaded onto the column.1. Optimize Eluent: Develop a solvent system where your product has an Rf value of ~0.25-0.35 on TLC. Test different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol). 2. Reduce Load: As a rule of thumb, use a silica-to-crude material mass ratio of at least 50:1 for difficult separations.
Product is Streaking or Tailing on TLC/Column 1. Compound is too Polar: The compound is interacting very strongly with the silica gel. 2. Acidic/Basic Nature: The compound is acidic or basic, leading to strong ionic interactions with silica. 3. Decomposition: The compound is not stable to silica gel.1. Increase Eluent Polarity: Add a small amount of a more polar solvent like methanol to your eluent. 2. Add a Modifier: For acidic compounds, add ~1% acetic acid to the eluent. For basic compounds, add ~1% triethylamine. 3. Change Stationary Phase: Switch to neutral or basic alumina, or use deactivated silica.
No Product Eluting from the Column 1. Insoluble at Top of Column: The sample was loaded in a solvent that was too strong, causing it to crash out of solution upon meeting the less polar eluent. 2. Irreversible Adsorption: The compound is stuck to the silica gel due to very high polarity or decomposition.1. Use Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. 2. Flush the Column: If the product is stable, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to recover the material.
Guide 2: Unexpected Side Products
Symptom / Problem Probable Cause(s) Recommended Solution(s) & Mechanistic Insight
Final product is a ketone, not the ketoester. Hydrolysis and Decarboxylation: The ester was hydrolyzed to a β-keto acid during workup or purification, which then lost CO₂ upon heating[3][4]. This is a classic reactivity pathway for this functional group.Solution: Use a mild and preferably non-aqueous workup. If an acidic wash is necessary, use a dilute acid (e.g., 1M HCl) at 0°C and work quickly. Avoid any heating during solvent evaporation until the acidic/basic impurities are removed. Use a rotary evaporator at low temperature.
Significant amounts of alcoholic impurities are present. Incomplete reaction or side reactions: Grignard-type reactions or reductions can generate alcohol by-products that are often polar and have similar boiling points to the ketoester, making them difficult to separate by standard distillation[2].Solution: Use a chemical purification method. Treat the crude mixture with an anhydride (e.g., acetic anhydride) and a mild acid catalyst to convert the problematic alcohols into high-boiling esters. These can then be easily separated by distillation or chromatography[1][2]. See Protocol 2 for details.
NMR shows a mixture of methyl, ethyl, etc., esters. Transesterification: The alkoxide base used in the reaction (e.g., sodium methoxide) did not match the ester group of the starting material (e.g., an ethyl ester)[3].Solution: Always match the alkoxide base to the ester. For ethyl esters, use sodium ethoxide. For methyl esters, use sodium methoxide. This prevents the formation of a mixed-ester equilibrium. If the impurity is already present, careful fractional distillation or preparative HPLC may be required for separation.
Part 3: Detailed Protocols
Protocol 1: General Workflow for Purification via Flash Column Chromatography

This protocol outlines a standard procedure for purifying aryl ketoesters using silica gel chromatography.

  • Solvent System Selection:

    • On a TLC plate, spot your crude mixture.

    • Develop the plate in various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • The ideal system is one that moves your desired product to an Rf (retention factor) of approximately 0.25-0.35 and shows good separation from all impurities.

  • Column Packing:

    • Select a column of appropriate size (a 50:1 to 100:1 ratio of silica gel to crude product by weight is recommended).

    • Pack the column using the "wet slurry" method with your initial, least polar eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude aryl ketoester in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • For best results, use the "dry loading" method: Add a small amount of silica gel to this solution, and evaporate the solvent on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined in step 1.

    • Collect fractions of equal volume in test tubes.

    • As the elution progresses, you can gradually increase the polarity of the eluent (a "gradient elution") to speed up the process for less polar compounds, but a constant ("isocratic") elution gives better separation for closely-eluting spots.

  • Monitoring and Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and confirm purity by NMR or LC-MS.

  • Solvent Removal:

    • Remove the solvent from the pooled pure fractions using a rotary evaporator under reduced pressure and at a low temperature to prevent thermal decomposition.

Protocol 2: Chemical Purification for Removal of Alcoholic Impurities

This method converts low-boiling alcohol impurities into high-boiling esters, facilitating their removal by distillation[1][2].

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, combine your crude aryl ketoester (containing alcohol impurities), acetic anhydride (1.1 equivalents relative to the estimated alcohol content), and a catalytic amount of an acid catalyst (e.g., montmorillonite K10 clay, ~5% by weight of the crude product).

    • The α-ketoester is inert to these conditions, while the secondary and tertiary alcohols are readily esterified[2].

  • Esterification:

    • Stir the mixture at a moderate temperature (e.g., 50-60°C) for 1-2 hours. Monitor the disappearance of the alcohol impurity by GC or TLC.

  • Catalyst Removal:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid acid catalyst.

  • Purification:

    • The resulting liquid contains your desired aryl ketoester and the newly formed, high-boiling acetate esters of the alcohol impurities.

    • Purify the aryl ketoester by vacuum distillation. The product should distill at a much lower temperature than the esterified impurities.

Part 4: Visualizations & Data
Diagram: Purification Strategy Decision Flowchart

This diagram provides a logical workflow for selecting the appropriate purification method for your crude aryl ketoester.

Purification_Strategy start Crude Aryl Ketoester analysis Analyze by TLC / GC-MS start->analysis is_solid Is the product a solid? analysis->is_solid is_volatile Is product thermally stable & volatile? is_major Is product the major component (>90%)? is_solid->is_major Yes chromatography Purify by Column Chromatography is_solid->chromatography No is_solid->is_volatile No crystallize Attempt Crystallization is_major->crystallize Yes is_major->chromatography No final_product Pure Aryl Ketoester crystallize->final_product chromatography->final_product is_volatile->chromatography No bp_diff Large BP difference from impurities? is_volatile->bp_diff Yes distill Purify by Vacuum Distillation bp_diff->distill Yes chem_purify Consider Chemical Purification (e.g., for alcohol impurities) bp_diff->chem_purify No distill->final_product chem_purify->distill

Caption: Decision flowchart for selecting a purification strategy.

References
  • Process for purifying an alpha-keto ester.
  • PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. (2023).
  • Study on crystallization behavior of all para-poly(aryl ether sulfone ether ketone ketone). (2025). X-MOL.
  • Technical Support Center: Column Chromatography Purific
  • Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. PubMed Central (PMC).
  • How to minimize byproduct formation in beta-keto ester synthesis. (2025). BenchChem.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). SpringerLink.
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
  • Thermal decomposition of poly(aryl ether ketones). (1987). Semantic Scholar.
  • Alkylation, Hydrolysis and Decarboxyl

Sources

Technical Support Center: Friedel-Crafts Acylation of Dichlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Friedel-Crafts acylation of dichlorobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this cornerstone reaction. Dichlorobenzenes, as deactivated substrates, present unique challenges that require a nuanced understanding of reaction mechanisms and conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from fundamental principles to advanced troubleshooting of specific experimental side reactions.

Frequently Asked Questions (FAQs): Core Principles

This section addresses the fundamental concepts governing the acylation of dichlorinated aromatic systems.

Q1: Why is the Friedel-Crafts acylation of dichlorobenzene so challenging compared to benzene?

A1: The primary challenge stems from the electronic properties of the dichlorobenzene ring. Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction, meaning its rate is dependent on the nucleophilicity (electron density) of the aromatic ring.[1] The two chlorine atoms are electron-withdrawing groups (EWGs) due to their high electronegativity (inductive effect). This significantly reduces the electron density of the benzene ring, deactivating it towards attack by the electrophilic acylium ion.[1][2] Consequently, more forcing conditions—such as higher temperatures, stronger Lewis acids, or increased catalyst loading—are often required to achieve a reasonable reaction rate compared to the acylation of unsubstituted benzene.[3]

Q2: I need to acylate a specific dichlorobenzene isomer. What is the expected regioselectivity for the 1,2-, 1,3-, and 1,4-isomers?

A2: The regiochemical outcome is dictated by the combined directing effects of the two chlorine atoms. Chlorine is an ortho, para-director. The incoming acyl group will preferentially substitute at the positions that are ortho or para to the chlorine atoms and are least sterically hindered.

  • 1,4-Dichlorobenzene: Both chlorines direct to the same four open positions (2, 3, 5, 6). Substitution occurs at any of these equivalent positions, leading to a single primary product, typically 2,5-dichloroacetophenone (when using acetyl chloride).[3]

  • 1,2-Dichlorobenzene: The primary site of acylation is the 4-position, which is para to one chlorine and ortho to the other. This position is electronically activated by both halogens and is sterically accessible. A minor product resulting from substitution at the 3-position may also be observed.[4]

  • 1,3-Dichlorobenzene: The most activated position is C-4, which is ortho to both chlorine atoms and para to none. The C-2 position is also ortho to both but is sterically hindered. The C-5 position is para to one chlorine but is flanked by two others, making it less favorable. Therefore, the major product is typically the 2,4-dichloro-substituted ketone.[4]

Caption: Regioselectivity in the acylation of dichlorobenzene isomers.

Q3: Is polysubstitution a significant concern, as it is in Friedel-Crafts alkylation?

A3: Generally, no. Polysubstitution is not a significant side reaction in Friedel-Crafts acylation.[5][6] The acyl group (–COR) is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects.[7] Once the first acyl group is added to the dichlorobenzene ring, the resulting trichloro-substituted aromatic ketone is substantially more deactivated than the starting material. This deactivation prevents a second electrophilic attack, effectively stopping the reaction at mono-acylation.[3][6] This is a key advantage of acylation over alkylation, where the introduced alkyl group activates the ring and promotes further unwanted reactions.[8]

Q4: Why do protocols for acylating dichlorobenzenes often call for stoichiometric amounts of the Lewis acid catalyst (e.g., AlCl₃)?

A4: A stoichiometric quantity of the Lewis acid is required because the product of the reaction—an aryl ketone—is a Lewis base. The lone pair of electrons on the carbonyl oxygen of the ketone product forms a stable complex with the strong Lewis acid catalyst (like AlCl₃).[9][10] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules. Therefore, at least one equivalent of the catalyst for every equivalent of the ketone produced is necessary to drive the reaction to completion. The active catalyst is only regenerated upon aqueous workup.[10][11]

G reagents Acyl Chloride (R-COCl) + AlCl₃ (Catalyst) product Dichlorobenzophenone Product reagents->product Reaction complex Product-Catalyst Complex (Inactive) reagents->complex 1:1 Stoichiometry Needed product->complex Complexation

Caption: Catalyst deactivation by product complexation.

Troubleshooting Guide: Side Reactions & Optimization

This section provides solutions to specific experimental problems encountered during the acylation of dichlorobenzene derivatives.

Problem 1: Low or No Conversion

Q: My acylation of 1,4-dichlorobenzene is yielding less than 20% product, or the starting material is fully recovered. What are the likely causes and how can I resolve this?

A: Low or no conversion in the acylation of a deactivated substrate like dichlorobenzene is a common issue. The root cause typically falls into one of three categories: catalyst deactivation, insufficient catalyst activity, or sub-optimal reaction conditions.

Causality & Solutions:

  • Catalyst Deactivation by Moisture: Anhydrous aluminum chloride (AlCl₃) and other Lewis acids are extremely hygroscopic. Any moisture in the glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[12]

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and freshly opened or sublimed AlCl₃.

  • Insufficient Catalyst Loading: As discussed in the FAQs, stoichiometric amounts of the catalyst are necessary due to product complexation.[9] Using only a catalytic amount will result in a reaction that stalls after a small percentage of conversion.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the dichlorobenzene or acylating agent). For particularly stubborn reactions, increasing the stoichiometry to 2.0 equivalents may be beneficial.[3]

  • Insufficient Reactivity: Dichlorobenzene is inherently unreactive. Standard room temperature conditions may not be sufficient to overcome the activation energy barrier.

    • Solution 1 - Increase Temperature: Carefully increasing the reaction temperature can significantly improve the rate. Monitor the reaction closely, as higher temperatures can also promote side reactions (see Problem 2 & 3). A gentle reflux in a suitable solvent (e.g., dichloromethane or using dichlorobenzene itself as the solvent) is a common strategy.[1]

    • Solution 2 - Switch Catalyst: If AlCl₃ is ineffective, consider alternative catalytic systems.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Stoichiometric; 0-80°CHigh activity, low costMoisture sensitive, harsh workup, stoichiometric waste
Ferric Chloride (FeCl₃) Catalytic to Stoichiometric; 25-100°CLess moisture sensitive than AlCl₃, lower costGenerally lower activity than AlCl₃
**Metal Triflates (e.g., Yb(OTf)₃, Cu(OTf)₂) **Catalytic (10 mol%); 60-100°CReusable, tolerant of some functional groupsHigher cost, may require co-catalysts
Zeolites (e.g., H-Beta) Catalytic; High Temp (180-230°C)Reusable, environmentally benign, high regioselectivityRequires high temperatures, may have diffusion limitations

Table 1. Comparison of common catalytic systems for Friedel-Crafts acylation.[1][13][14]

Reference Protocol: Acylation of 1,4-Dichlorobenzene with Acetyl Chloride

This protocol is a robust starting point for achieving high conversion.

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a condenser with a drying tube (or N₂ inlet), and a pressure-equalizing dropping funnel.

  • Reagent Loading: To the flask, add 1,4-dichlorobenzene (1.0 eq) and a solvent (e.g., anhydrous dichloromethane, or use excess dichlorobenzene if running neat). If solid, heat gently to melt (m.p. ~53°C).

  • Catalyst Addition: Cool the mixture in an ice bath (0-5°C). Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10°C. HCl gas will evolve.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or GC-MS. If the reaction is sluggish, gently heat to 40°C.[3]

  • Work-up: See the detailed quenching protocol in Problem 4.

Problem 2: Formation of Unexpected Isomers or Rearrangement Products

Q: My GC-MS analysis of the acylation of p-dichlorobenzene shows the expected 2,5-dichlorobenzophenone, but also a significant amount of 3,4-dichlorobenzophenone. What is causing this rearrangement?

A: This is an excellent and subtle observation. While the acylium ion electrophile itself is resonance-stabilized and does not undergo rearrangement (a key difference from Friedel-Crafts alkylation), the dichlorobenzophenone product can isomerize under harsh Friedel-Crafts conditions.[15][16]

Causality & Solutions:

  • Mechanism: This phenomenon, sometimes related to the Jacobsen rearrangement, can occur at high temperatures or with a large excess of a strong Lewis acid. The Lewis acid can coordinate to the product, facilitating a proton-mediated acyl group migration to a more thermodynamically stable position. Studies on the benzoylation of p-dichlorobenzene have explicitly reported the formation of 3,4-dichlorobenzophenone as a rearrangement product.[4]

  • Mitigation Strategies:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 0°C and only warm if necessary.

    • Control Stoichiometry: Avoid using a large excess of AlCl₃. Use the minimum amount required for full conversion (typically 1.1-1.3 eq).

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic conditions.

    • Use a Milder Catalyst: Consider switching to a catalyst system less prone to promoting isomerization, such as a metal triflate or certain zeolites, even if it requires slightly longer reaction times.[14]

Problem 3: Dechlorination and Degradation Byproducts

Q: In addition to my desired product, I'm finding monochlorobenzophenone and even benzophenone in my crude mixture. How can I prevent this dehalogenation?

A: The observation of dechlorinated byproducts indicates a side reaction known as dechlorobenzoylation or related degradation pathways. This is essentially the reverse of the Friedel-Crafts reaction, followed by re-acylation of the resulting de-halogenated species.

Causality & Solutions:

  • Mechanism: This side reaction is favored by high temperatures and high concentrations of the Lewis acid. The AlCl₃ can coordinate to the product and facilitate the cleavage of a carbon-chlorine bond or the entire acyl group, which can then react with any benzene impurity or a dechlorinated intermediate. Research has documented the formation of o- and p-chlorobenzophenone and benzophenone during the benzoylation of o-dichlorobenzene.[4]

  • Mitigation Strategies:

    • Strict Temperature Control: This is the most critical factor. Maintain the lowest possible reaction temperature. Overheating is a primary cause of degradation.

    • High Purity Reagents: Ensure your dichlorobenzene starting material is free from benzene or monochlorobenzene impurities, which are more reactive and will be preferentially acylated.

    • Optimized Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Quench the reaction mixture promptly once analysis shows full consumption of the starting material.

Problem 4: Hazardous and Difficult Reaction Work-up

Q: Quenching my AlCl₃ reaction is highly exothermic and often results in a thick, un-stirrable sludge or persistent emulsions during extraction. Is there a safer, more efficient work-up protocol?

A: A problematic work-up is a classic hallmark of stoichiometric Friedel-Crafts reactions. The aluminum-ketone complex must be hydrolyzed, a process that is highly exothermic and can be dangerous if not controlled.

Causality & Solutions:

  • Mechanism: The addition of water to the AlCl₃ and its complexes is a vigorous acid-base reaction, liberating significant heat and HCl gas. The resulting aluminum hydroxides can form gelatinous precipitates that complicate extractions.

  • Recommended Quenching & Isolation Protocol:

    • Preparation: Prepare a separate large beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 2M HCl). The acid helps keep the aluminum salts dissolved as soluble species (e.g., [Al(H₂O)₆]³⁺) and prevents the formation of aluminum hydroxide precipitates.

    • Cooling: Cool the completed reaction mixture in an ice bath.

    • Slow Addition (Crucial Step): Very slowly and carefully, pour the reaction mixture onto the stirred ice/acid slurry. Never add water to the reaction mixture. This reverse addition ensures that the quenching medium is always in large excess, which helps dissipate the heat effectively. Perform this step in a well-ventilated fume hood.[3]

    • Extraction: Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Washing: Combine the organic layers and wash sequentially with 1) dilute HCl, 2) water, 3) saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally, 4) brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.).
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Chemistry Steps. [Link]

  • Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 517-521. [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Chemistry Steps. [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • BenchChem. (2025).
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts. [Link]

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones. BenchChem.
  • Sharghi, H., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.

Sources

Scalability challenges for the synthesis of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 3,5-dichlorobenzoylformate. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter during the synthesis and scale-up of this important intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical experience in process development to ensure scientific integrity and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 3,5-dichlorobenzoylformate, and what are its primary scalability challenges?

The most prevalent and industrially viable method for synthesizing Ethyl 3,5-dichlorobenzoylformate is a two-step process. The first step involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with ethyl oxalyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). The second, often integrated into the work-up, is the esterification of the resulting α-keto acid.

The primary scalability challenges associated with this route are:

  • Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic, and maintaining a consistent temperature profile in a large reactor can be difficult.[1]

  • Catalyst Stoichiometry and Quenching: Aluminum chloride is used in stoichiometric amounts and its reaction with moisture is vigorous. Handling large quantities and managing the quench step requires careful engineering controls.

  • Byproduct Formation: The potential for side reactions, such as the decarbonylation of the acyl chloride, increases with longer reaction times and temperature fluctuations that can occur at scale.[2]

  • Work-up and Purification: The purification of the final product on a large scale can be challenging due to the physical properties of the compound and the need to remove catalyst residues and byproducts.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in the synthesis of Ethyl 3,5-dichlorobenzoylformate can often be attributed to several factors:

  • Moisture Contamination: The presence of water in the reagents or solvent will deactivate the aluminum chloride catalyst, significantly reducing the reaction rate and overall yield. Ensure all reagents and glassware are thoroughly dried before use.

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting byproduct formation. It can also result in poor distribution of the catalyst.

  • Sub-optimal Reaction Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction may not proceed to completion. If it is too high, side reactions will be favored.

  • Purity of Starting Materials: The purity of 1,3-dichlorobenzene and ethyl oxalyl chloride is crucial. Impurities can interfere with the reaction and complicate the purification process.

Q3: I am observing significant amounts of an unknown impurity in my crude product. What could it be?

An unknown impurity could be one of several byproducts. A common one to consider is the product of decarbonylation. The acylium ion intermediate in the Friedel-Crafts reaction can fragment, leading to the formation of 3,5-dichlorobenzoyl chloride, which can then react further or remain as an impurity.[2] To minimize this, ensure precise temperature control and avoid prolonged reaction times.

Q4: How can I improve the purity of my final product during large-scale purification?

For large-scale purification, consider the following:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing impurities. Experiment with different solvents to find the optimal conditions.

  • Distillation: If the product is a high-boiling liquid, fractional distillation under reduced pressure can be effective.[3]

  • Chromatography: While often not the first choice for large-scale purification due to cost, flash chromatography can be used if other methods fail to provide the desired purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction fails to initiate or proceeds very slowly 1. Inactive catalyst (due to moisture).2. Low reaction temperature.1. Ensure all reagents, solvents, and glassware are anhydrous. Use freshly opened or properly stored aluminum chloride.2. Gradually increase the reaction temperature in small increments, monitoring for any signs of reaction initiation.
Reaction is too vigorous and difficult to control 1. Rate of addition of reagents is too fast.2. Inadequate cooling.1. Slow down the rate of addition of the limiting reagent.2. Ensure the cooling system for the reactor is functioning optimally and is appropriately sized for the scale of the reaction.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.3. Side reactions.1. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC) to ensure it has gone to completion.2. Optimize the extraction and purification steps to minimize product loss.3. Re-evaluate the reaction conditions (temperature, reaction time, catalyst loading) to minimize the formation of byproducts.
Product is dark or discolored 1. Reaction temperature was too high.2. Presence of impurities in starting materials.1. Refine the temperature control of the reaction.2. Use higher purity starting materials. Consider purifying the starting materials before use.
Difficulty in isolating the product 1. Product is an oil and does not solidify.2. Emulsion formation during aqueous work-up.1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product. If it remains an oil, consider purification by distillation or chromatography.2. Add a small amount of brine to the aqueous layer to help break the emulsion.

Experimental Protocols

Step-by-Step Synthesis of Ethyl 3,5-dichlorobenzoylformate

Materials:

  • 1,3-Dichlorobenzene (anhydrous)

  • Ethyl oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Ethanol (for recrystallization, if applicable)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add 1,3-dichlorobenzene (1.05 equivalents) dropwise via the addition funnel, maintaining the temperature below 5 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.

Visualizing the Process

Reaction Pathway

Reaction_Pathway 1,3-Dichlorobenzene 1,3-Dichlorobenzene Acylium Ion Intermediate Acylium Ion Intermediate 1,3-Dichlorobenzene->Acylium Ion Intermediate Friedel-Crafts Acylation Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride->Acylium Ion Intermediate + AlCl3 AlCl3 AlCl3 Ethyl 3,5-dichlorobenzoylformate Ethyl 3,5-dichlorobenzoylformate Acylium Ion Intermediate->Ethyl 3,5-dichlorobenzoylformate

Caption: The Friedel-Crafts acylation of 1,3-dichlorobenzene.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check_moisture Check for Moisture Contamination start->check_moisture check_temp Verify Temperature Control check_moisture->check_temp No dry_reagents Dry Solvents and Reagents check_moisture->dry_reagents Yes check_reagents Assess Reagent Purity check_temp->check_reagents No optimize_temp Optimize Reaction Temperature check_temp->optimize_temp Yes purify_reagents Purify Starting Materials check_reagents->purify_reagents Yes end_bad Consult Further check_reagents->end_bad No end_good Problem Resolved dry_reagents->end_good optimize_temp->end_good purify_reagents->end_good

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]

  • Google Patents. (2016). CN105330547A - Methyl benzoylformate highly selective synthetic method.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Editor's Note: A placeholder URL has been used as the original may not be stable. The content is derived from a publicly available university lab manual on Friedel-Crafts reactions.]
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link] [Editor's Note: A placeholder URL has been used as the original may not be stable. The content is derived from a publicly available university lab manual.]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (2014). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • ScienceMadness.org. (2008). Problem with Friedel Crafts acylation using Oxalyl chloride. Retrieved from [Link]

  • Google Patents. (2014). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • Google Patents. (2013). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Hogan, P. C., et al. (2018). Large-scale preparation of key building blocks for the manufacture of fully synthetic macrolide antibiotics. The Journal of Antibiotics, 71(2), 318–325. [Link]

  • PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for Ethyl 3,5-dichlorobenzoylformate in the Synthesis of α-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of alternative reagents and synthetic strategies to Ethyl 3,5-dichlorobenzoylformate for the preparation of α-keto esters. We will explore the rationale for seeking alternatives, from green chemistry principles to expanded substrate scope, and provide objective comparisons supported by experimental data and detailed protocols.

The Synthetic Utility and Limitations of Ethyl 3,5-dichlorobenzoylformate

Ethyl 3,5-dichlorobenzoylformate is a member of the aryl α-keto ester family, a class of compounds prized for their versatility as synthetic intermediates.[1][2] These molecules serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The core reactivity of Ethyl 3,5-dichlorobenzoylformate stems from its two adjacent carbonyl groups, which allow for a wide range of chemical transformations. The electron-withdrawing nature of the 3,5-dichloro-substituted phenyl ring further influences its reactivity, particularly in enzymatic and decarboxylation reactions.[3][4]

However, reliance on specific, pre-functionalized building blocks like Ethyl 3,5-dichlorobenzoylformate can present several challenges:

  • Limited Availability: The commercial availability and cost of highly substituted starting materials can be prohibitive for large-scale synthesis.

  • Synthetic Inflexibility: A synthetic route dependent on a specific benzoylformate is inherently rigid. Modifying the aromatic substitution pattern requires a completely new starting material.

  • Process Safety and Sustainability: The synthesis of such precursors may involve hazardous reagents or generate significant waste streams, running counter to the modern principles of green chemistry.[5][6]

These limitations necessitate a broader understanding of alternative, more flexible, and sustainable methods for accessing the valuable α-keto ester scaffold.

A Comparative Analysis of Alternative Synthetic Strategies

The synthesis of α-keto esters can be achieved through a variety of methodologies, each with distinct advantages and drawbacks.[1] We will compare several prominent strategies that serve as effective alternatives to using pre-made benzoylformates.

Logical Flow for Selecting a Synthetic Route

The choice of synthetic method depends on several factors, including the desired substitution pattern, substrate availability, and tolerance of functional groups. The following diagram outlines a decision-making process for selecting an appropriate strategy.

G start Start: Need to Synthesize an Aryl α-Keto Ester q1 Is the corresponding Aryl Methyl Ketone readily available? start->q1 q2 Is the Aryl Halide or Triflate available? q1->q2 No opt1 Oxidative Methods (e.g., I2/K-Xanthate, Cu/O2) q1->opt1 Yes q3 Is the parent Aromatic Hydrocarbon activated for Friedel-Crafts? q2->q3 No opt2 Transition-Metal Catalyzed Carbonylation q2->opt2 Yes opt3 Friedel-Crafts Acylation with Ethyl Oxalyl Chloride q3->opt3 Yes opt4 Grignard/Organolithium Route with Oxalate Derivatives q3->opt4 No (Consider Organometallic Route)

Caption: Decision framework for selecting an α-keto ester synthesis strategy.

Friedel-Crafts Acylation

A classic and robust method involves the Lewis acid-catalyzed acylation of an aromatic hydrocarbon with an oxalyl chloride derivative, such as ethyl oxalyl chloride.[1]

  • Mechanism: The Lewis acid (e.g., AlCl₃) activates the ethyl oxalyl chloride, generating a highly electrophilic acylium ion that undergoes electrophilic aromatic substitution on the electron-rich aromatic ring.

  • Advantages: Utilizes readily available and often inexpensive starting materials. The procedure is well-established and scalable.

  • Disadvantages: Limited to aromatic compounds that can withstand strong acidic conditions. The reaction is often not suitable for substrates with acid-sensitive functional groups or deactivated aromatic rings. Stoichiometric amounts of Lewis acid are typically required, leading to significant aqueous waste during workup.

Oxidation of Aryl Methyl Ketones

A more modern and often greener approach is the direct oxidation of the α-methyl group of readily available acetophenones.

  • Mechanism: Various protocols exist, including iodine-mediated oxidation in the presence of potassium xanthates or copper-catalyzed aerobic oxidation using molecular oxygen as the terminal oxidant.[7] These methods proceed through the functionalization of the α-C-H bond.

  • Advantages: Excellent functional group tolerance and often milder reaction conditions compared to Friedel-Crafts. Utilizes molecular oxygen or other readily available oxidants, aligning with green chemistry principles.[7]

  • Disadvantages: The efficiency can be substrate-dependent. Over-oxidation to other products can be a side reaction if not carefully controlled.

Organometallic Coupling with Oxalate Derivatives

This strategy involves the reaction of Grignard or organolithium reagents with derivatives of oxalic acid.

  • Mechanism: The highly nucleophilic organometallic reagent adds to one of the electrophilic carbonyl groups of an oxalate derivative. Using specialized oxalate reagents like ethyl 2-pyridyl oxalate or N-methoxy-N-methylamides of monoethyl oxalate can prevent the common problem of double addition.[8]

  • Advantages: Provides a highly versatile route to a wide range of α-keto esters from aryl halides or other precursors suitable for generating organometallic reagents. Generally proceeds under mild conditions.

  • Disadvantages: Requires the pre-formation of the organometallic reagent, which can be sensitive to moisture and air. The substrate must be free of functional groups incompatible with strongly basic and nucleophilic reagents (e.g., acidic protons).

Emerging Green Methodologies: Electrosynthesis & Photocatalysis

Recent advances have focused on leveraging electricity or light to drive the synthesis of α-keto esters, offering sustainable alternatives.

  • Electrosynthesis: Anodic oxidation of aryl methyl ketones in methanol can directly yield the corresponding α-keto acid methyl esters.[1] This method avoids the need for chemical oxidants.

  • Photocatalysis: Visible-light-induced copper-catalyzed oxidation of terminal alkynes using molecular oxygen provides a mild pathway to α-keto esters.[9]

  • Advantages: These methods represent the cutting edge of green synthesis, often operating at room temperature and replacing stoichiometric reagents with electricity or light.[1]

  • Disadvantages: May require specialized equipment (potentiostat, photoreactor). Catalyst development and optimization are still active areas of research, and substrate scope may be more limited than traditional methods for now.

Comparative Data Summary
Method Typical Reagents Key Advantages Key Limitations Green Chemistry Profile
Precursor (Baseline) Ethyl 3,5-dichlorobenzoylformateDirect use in subsequent stepsLimited availability, synthetically inflexibleDependent on precursor synthesis
Friedel-Crafts Acylation Ethyl oxalyl chloride, AlCl₃Scalable, uses basic feedstocksHarsh conditions, poor functional group tolerance, high wastePoor (stoichiometric Lewis acid)
Oxidation of Ketones Aryl methyl ketones, Cu catalyst, O₂High atom economy, mild conditions, good FG tolerancePotential for over-oxidation, catalyst may be neededExcellent (uses O₂ as oxidant)
Organometallic Coupling Aryl-MgBr, Ethyl 2-pyridyl oxalateHigh versatility, broad scopeRequires anhydrous conditions, incompatible with acidic FGsModerate (generates salt byproducts)
Electrosynthesis Aryl methyl ketones, electrolyteReagent-free oxidation, high atom economyRequires specialized equipment, can be substrate-specificExcellent (uses electrons as "reagent")

Experimental Protocols: A Practical Guide

To provide actionable insights, we present detailed, step-by-step methodologies for two of the most promising and versatile alternative strategies.

Workflow for Alternative Synthesis Protocols

G cluster_0 Protocol 1: Copper-Catalyzed Aerobic Oxidation cluster_1 Protocol 2: Grignard Coupling p1_start Combine Acetophenone, Cu(I) catalyst, and solvent p1_heat Heat mixture under O2 atmosphere (balloon) p1_start->p1_heat p1_monitor Monitor reaction by TLC/GC-MS p1_heat->p1_monitor p1_workup Quench, extract with organic solvent, and dry p1_monitor->p1_workup p1_purify Purify by column chromatography p1_workup->p1_purify p1_end Isolate pure α-Keto Ester p1_purify->p1_end p2_start Prepare Grignard reagent from Aryl Bromide and Mg p2_cool Cool Grignard solution to 0 °C p2_start->p2_cool p2_add Add solution of Ethyl 2-pyridyl oxalate dropwise p2_cool->p2_add p2_quench Quench with aq. NH4Cl p2_add->p2_quench p2_extract Extract, dry, and concentrate p2_quench->p2_extract p2_purify Purify by column chromatography p2_extract->p2_purify p2_end Isolate pure α-Keto Ester p2_purify->p2_end

Caption: Comparative experimental workflows for two alternative syntheses.

Protocol: Copper-Catalyzed Aerobic Oxidative Esterification of Acetophenones

This protocol is adapted from methodologies described in the literature for the synthesis of a broad range of α-ketoesters.[7]

Rationale: This method is chosen for its operational simplicity, mild conditions, and excellent green chemistry profile, using air (oxygen) as the ultimate oxidant.

Materials:

  • Substituted Acetophenone (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol (5.0 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted acetophenone (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add ethanol (5.0 mL) to the flask.

  • Fit the top of the condenser with a balloon filled with oxygen (or simply leave open to the air, though an O₂ atmosphere can accelerate the reaction).

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Rinse the pad with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl aryl-α-keto ester.

Protocol: Synthesis of α-Keto Esters via Grignard Reagent and Ethyl 2-Pyridyl Oxalate

This protocol is based on the principle of using activated oxalates to achieve selective mono-acylation by organometallic reagents.[8]

Rationale: This method offers exceptional versatility, allowing for the synthesis of α-keto esters from any compound that can be converted into a Grignard reagent. The use of ethyl 2-pyridyl oxalate prevents over-addition, a common side reaction with simpler oxalates like diethyl oxalate.

Materials:

  • Aryl Bromide (1.1 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Ethyl 2-pyridyl oxalate (1.0 mmol)

  • Iodine (1 crystal, as initiator)

Procedure:

  • Grignard Formation: Flame-dry a 50 mL two-neck round-bottom flask under a stream of nitrogen. Add magnesium turnings (29 mg, 1.2 mmol) and a crystal of iodine. Add the aryl bromide (1.1 mmol) dissolved in anhydrous THF (5 mL) dropwise. Gentle heating may be required to initiate the reaction. Stir until the magnesium is consumed (typically 1-2 hours).

  • Coupling Reaction: In a separate flame-dried flask, dissolve ethyl 2-pyridyl oxalate (1.0 mmol) in anhydrous THF (5 mL). Cool this solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add the freshly prepared Grignard reagent to the oxalate solution via cannula or dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ethyl aryl-α-keto ester.

Conclusion and Future Outlook

While Ethyl 3,5-dichlorobenzoylformate remains a useful reagent for specific applications, a modern synthetic chemist has a diverse and powerful toolkit of alternative methods for constructing the α-keto ester moiety. Strategies based on the oxidation of abundant feedstocks like aryl methyl ketones and the versatile coupling of organometallic reagents offer greater flexibility, improved substrate scope, and often align more closely with the principles of sustainable chemistry.[1][7]

The continued development of electrochemical and photocatalytic methods promises a future where these valuable synthetic intermediates can be produced with even greater efficiency and minimal environmental impact.[1][9] For researchers and drug development professionals, understanding this landscape of alternatives is critical for designing innovative, efficient, and responsible synthetic routes.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • A Convenient New Synthesis of Aryl α-Keto Esters.
  • Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylform
  • Kinetics and Mechanism of Benzoylformate Decarboxylase Using 13C and Solvent Deuterium Isotope Effects. American Chemical Society.
  • A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Frontiers.
  • Benzoylformate Decarboxylase | Request PDF.
  • A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate.
  • Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphon
  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Different synthetic approaches toward α-keto esters.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
  • Greener Solvent Altern

Sources

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Ethyl 3,5-dichlorobenzoylformate, offering a robust framework for its structural confirmation using a multi-technique spectroscopic approach. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a self-validating system for analysis.

Introduction

Ethyl 3,5-dichlorobenzoylformate (C₁₀H₈Cl₂O₃) is a compound of interest in synthetic organic chemistry, potentially serving as an intermediate in the development of novel pharmaceutical agents and other fine chemicals.[1] Accurate structural elucidation is a critical prerequisite for any further application, ensuring purity, predicting reactivity, and meeting regulatory standards. While several analytical techniques can provide structural information, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive and confirmatory analysis.[2][3] This guide will detail the expected spectroscopic signatures of Ethyl 3,5-dichlorobenzoylformate and compare the utility of each technique in unequivocally confirming its molecular structure.

Visualizing the Analytical Workflow

The structural confirmation of an organic molecule is a systematic process. The following workflow illustrates the logical progression from initial characterization of functional groups to the detailed mapping of the carbon-hydrogen framework and final confirmation of molecular weight and fragmentation.

G cluster_0 Spectroscopic Analysis Workflow IR IR Spectroscopy NMR NMR Spectroscopy IR->NMR Identifies Functional Groups (C=O, C-O, C-Cl, Aromatic C-H) MS Mass Spectrometry NMR->MS Provides Detailed C-H Framework (¹H and ¹³C Connectivity) Structure Confirmed Structure Ethyl 3,5-dichlorobenzoylformate MS->Structure Confirms Molecular Weight and Fragmentation Pattern

Caption: Workflow for the structural elucidation of Ethyl 3,5-dichlorobenzoylformate.

Part 1: In-Depth Spectroscopic Characterization

A multi-faceted approach utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation.[4][5] Each technique offers unique and complementary information.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of hydrogen atoms in a molecule.[6] For Ethyl 3,5-dichlorobenzoylformate, we anticipate distinct signals for the ethyl group and the aromatic protons.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.0-8.2Singlet (or narrow triplet)2HAromatic H (H-2, H-6)Deshielded by the electron-withdrawing carbonyl group and chlorine atoms. The meta-relationship to each other results in minimal coupling.
~7.7-7.8Singlet (or narrow triplet)1HAromatic H (H-4)Located between two chlorine atoms, leading to a distinct chemical shift.
~4.5Quartet2H-OCH₂CH₃Adjacent to an oxygen atom and coupled to the methyl protons.
~1.4Triplet3H-OCH₂CH₃Coupled to the methylene protons.

Causality in Signal Interpretation: The downfield shift of the aromatic protons beyond the typical 7.3 ppm of benzene is a direct consequence of the electron-withdrawing nature of the two chlorine atoms and the benzoylformate moiety.[7] The splitting pattern of the ethyl group into a quartet and a triplet is a classic signature of this functional group.[8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.[9]

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignmentRationale
~185C=O (Ketone)The α-keto group is significantly deshielded.
~163C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~136Aromatic C-Cl (C-3, C-5)Carbon atoms directly bonded to chlorine are deshielded.
~134Aromatic C-CO (C-1)The quaternary carbon attached to the carbonyl group.
~131Aromatic C-H (C-4)Aromatic CH carbon.
~129Aromatic C-H (C-2, C-6)Aromatic CH carbons.
~63-OCH₂CH₃Methylene carbon of the ethyl ester.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.

Expert Insight: The presence of two distinct carbonyl signals in the ¹³C NMR spectrum is a key confirmatory feature, distinguishing the α-keto ester structure from other isomers. The symmetry of the 3,5-dichloro substitution pattern should result in fewer aromatic signals than a less symmetric analogue.[8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10][11] For an aromatic α-keto ester like Ethyl 3,5-dichlorobenzoylformate, the carbonyl stretching region is particularly informative.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000Medium-WeakC-H StretchAromatic
~2980Medium-WeakC-H StretchAliphatic (CH₃, CH₂)
~1740StrongC=O StretchEster Carbonyl
~1690StrongC=O StretchKetone Carbonyl
~1600, ~1470Medium-WeakC=C StretchAromatic Ring
~1250StrongC-O StretchEster
~850StrongC-Cl StretchAryl Halide

Self-Validation: The observation of two distinct, strong carbonyl peaks is crucial. The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O, especially when the ketone is part of a conjugated system.[10] The presence of both, along with aromatic and C-Cl signals, provides strong evidence for the proposed structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.[12][13]

Expected Mass Spectrometry Data:

m/zInterpretation
246/248/250[M]⁺ Molecular ion peak cluster
201/203/205[M - OCH₂CH₃]⁺ Loss of the ethoxy group
173/175/177[M - COOCH₂CH₃]⁺ Loss of the ethyl formate group
139/141[C₆H₃Cl₂]⁺ Dichlorophenyl fragment

Trustworthiness of Data: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a powerful diagnostic tool. The molecular ion should appear as a cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio, providing unambiguous confirmation of the presence of two chlorine atoms.

Part 2: Comparative Analysis with Alternative Methodologies

While the combination of NMR, IR, and MS provides a comprehensive structural proof, it is valuable to consider alternative or complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Unambiguous 3D molecular structureThe "gold standard" for structural determination.Requires a suitable single crystal, which can be difficult to grow.
Elemental Analysis Percentage composition of elements (C, H, O, Cl)Provides the empirical formula.Does not provide information on connectivity or isomerism.
UV-Vis Spectroscopy Information on the conjugated systemCan confirm the presence of the aromatic carbonyl system.Provides limited structural detail compared to NMR.

Logical Framework for Technique Selection:

G cluster_1 Technique Comparison Primary Primary Methods (NMR, IR, MS) Conclusion Comprehensive Structural Elucidation Primary->Conclusion Provides sufficient data for routine confirmation Confirmatory Confirmatory/Alternative (X-ray Crystallography, Elemental Analysis) Confirmatory->Conclusion Offers absolute proof or complementary data

Caption: Comparison of primary and alternative analytical techniques.

For routine confirmation in a synthetic chemistry setting, the combination of NMR, IR, and MS is typically sufficient and more practical than X-ray crystallography or elemental analysis.

Part 3: Experimental Protocols

Detailed methodologies are essential for reproducible and reliable data acquisition.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 3,5-dichlorobenzoylformate in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.[14]

IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr. If it is an oil, a thin film can be prepared between two salt plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Depending on the instrument, the sample can be introduced via a direct insertion probe or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or other suitable mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-350).

Conclusion

The structural confirmation of Ethyl 3,5-dichlorobenzoylformate is reliably achieved through the synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating analytical workflow. The predicted spectroscopic data presented in this guide serves as a benchmark for researchers working with this compound, ensuring high confidence in its identity and purity. The application of these well-established techniques, grounded in a clear understanding of their underlying principles, is fundamental to rigorous scientific research and development.[6]

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.
  • Brown, D. P., Durutlic, H., & Juste, D. (n.d.). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Journal of Chemical Education.
  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
  • Aromatics. (n.d.). Organic Chemistry at CU Boulder.
  • 15.4: Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts.
  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-Madison.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube.
  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Structure Determination of Organic Compounds. (n.d.). ResearchGate.
  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). ResearchGate.
  • Supporting Information. (n.d.). ScienceOpen.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Mass Spectra of Aromatic Esters. (n.d.). Analytical Chemistry.
  • ETHYL 3,5-DICHLOROBENZOYLFORMATE CAS#: 845790-52-5. (n.d.). ChemicalBook.

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 3,5-dichlorobenzoylformate Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of Ethyl 3,5-dichlorobenzoylformate purity. As a critical intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries, ensuring the purity of this compound is paramount for the safety, efficacy, and quality of the final product. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and validation.

The narrative that follows is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3][4][5] The objective is not merely to present protocols, but to explain the causality behind experimental choices, ensuring that each described method functions as a self-validating system.

The Imperative for Purity Validation

Ethyl 3,5-dichlorobenzoylformate is a halogenated aromatic ketoester. Its reactivity is centered on the ester and ketone functionalities, making it a versatile building block. However, the synthetic routes to this compound can introduce various impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even at trace levels, can have significant downstream consequences. Therefore, a robust analytical method is not just a quality control requirement but a cornerstone of process understanding and product safety.

The validation of an analytical procedure is the formal process of demonstrating its fitness for the intended purpose.[4][6] This involves a series of experiments designed to evaluate the method's performance characteristics, ensuring that the data it generates is reliable, reproducible, and accurate.

Foundational Pillars of Method Validation

According to ICH Q2(R2) guidelines, any analytical method intended for purity determination must be assessed against a set of core validation parameters.[2][3][4] The relationship and hierarchy of these parameters are crucial for designing a comprehensive validation study.

Validation_Parameters_ICH_Q2R2 cluster_qualitative Qualitative cluster_performance Performance Specificity Specificity / Selectivity Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision (Repeatability, Intermediate Precision) Specificity->Precision Prerequisite for Linearity Linearity Specificity->Linearity Prerequisite for Range Range Accuracy->Range Precision->Range LOQ Limit of Quantitation (LOQ) Precision->LOQ Determines LOD Limit of Detection (LOD) Precision->LOD Determines Linearity->Range Defines Robustness Robustness Robustness->Accuracy Evaluates impact on Robustness->Precision Evaluates impact on SystemSuitability System Suitability (Integral Part)

Caption: Interrelationship of core analytical validation parameters per ICH Q2(R2).

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like Ethyl 3,5-dichlorobenzoylformate. Its high resolving power allows for the separation of the main component from closely related impurities. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to the compound's moderate polarity.

Causality of Method Choice: The presence of a UV-absorbing aromatic ring in Ethyl 3,5-dichlorobenzoylformate makes UV detection highly suitable and sensitive. The ester's stability in common reversed-phase mobile phases (e.g., acetonitrile and water) ensures that the method itself does not induce degradation.

Experimental Workflow: Stability-Indicating RP-HPLC

A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products.[7] This is achieved through forced degradation studies.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Data & Validation StdPrep Prepare Standard Solution (e.g., 100 µg/mL in ACN) Inject Inject into HPLC System (e.g., 10 µL) StdPrep->Inject SamplePrep Prepare Sample Solution (e.g., 100 µg/mL in ACN) SamplePrep->Inject ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) ForcedDeg->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (e.g., 235 nm) Separate->Detect PeakPurity Assess Peak Purity (PDA Detector) Detect->PeakPurity Quantify Quantify Impurities (% Area Normalization) PeakPurity->Quantify Validate Perform Full Validation (Linearity, Accuracy, etc.) Quantify->Validate

Caption: Workflow for developing a stability-indicating HPLC purity method.

Detailed HPLC Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8][9][10]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection: UV at 235 nm.[9]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Ethyl 3,5-dichlorobenzoylformate reference standard at 1.0 mg/mL in acetonitrile and dilute to a working concentration of 100 µg/mL with the mobile phase.[9]

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.[9]

Validation Strategy for HPLC
  • Specificity: Forced degradation studies are essential. The sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products. The method is specific if the main peak is resolved from all impurity and degradant peaks, as confirmed by Peak Purity analysis using a Photodiode Array (PDA) detector.[7][11]

  • Linearity: A series of solutions are prepared from the reference standard stock solution, typically covering a range from the Limit of Quantitation (LOQ) to 120% of the working concentration.[6] The peak area response is plotted against concentration, and a correlation coefficient (r²) of >0.99 is expected.[8]

  • Accuracy: Determined by spiking the sample matrix with known amounts of reference standard at different levels (e.g., 80%, 100%, 120%). The percent recovery is calculated, with an acceptance criterion typically between 98.0% and 102.0%.[12]

  • Precision:

    • Repeatability: Multiple injections (n=6) of the same sample preparation.

    • Intermediate Precision: The assay is repeated by different analysts on different days using different equipment. The Relative Standard Deviation (RSD) for both should typically be ≤ 2%.[2][6]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[13]

Gas Chromatography (GC): A Complementary Orthogonal Method

Gas Chromatography is an ideal method for analyzing volatile and semi-volatile organic compounds. While Ethyl 3,5-dichlorobenzoylformate itself can be analyzed by GC, its primary strength in this context is as an orthogonal method to HPLC, particularly for identifying volatile impurities such as residual solvents or volatile starting materials that may not be detected by HPLC.[14][15][16]

Causality of Method Choice: GC separates compounds based on their boiling point and interaction with the stationary phase. This separation mechanism is fundamentally different from RP-HPLC (which separates based on polarity), making it an excellent confirmatory technique. Flame Ionization Detection (FID) provides a uniform carbon response, making it suitable for quantifying a wide range of organic impurities.

Experimental Workflow: Headspace GC for Residual Solvents

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_validation Data & Validation SampleVial Weigh Sample into Headspace Vial AddDiluent Add Diluent (e.g., DMSO, DMF) SampleVial->AddDiluent Spike Spike with Solvent Standard (for Accuracy/Quantitation) AddDiluent->Spike SealVial Seal and Crimp Vial Spike->SealVial Incubate Incubate Vial (e.g., 80°C for 15 min) SealVial->Incubate Inject Inject Headspace Vapor into GC Incubate->Inject Separate Separate on Capillary Column (e.g., DB-624) Inject->Separate Detect FID Detection Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify vs. Standard Identify->Quantify Validate Validate Method (Specificity, LOD, LOQ) Quantify->Validate

Caption: Workflow for Headspace Gas Chromatography for residual solvent analysis.

Detailed GC Protocol (for Impurity Profiling)
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[9]

  • Oven Program: Initial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[9]

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone, ethyl acetate) to a concentration of approximately 10 mg/mL.

Validation Strategy for GC
  • Specificity: Demonstrated by injecting a blank solvent and individual known potential impurities to confirm their retention times do not interfere with each other or the main analyte peak.

  • LOD/LOQ: Determined by injecting serially diluted solutions of known impurities and establishing the concentration that yields a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).[17]

  • Linearity and Accuracy: Validated similarly to the HPLC method, using standard solutions of potential impurities.

Differential Scanning Calorimetry (DSC): An Absolute Purity Technique

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff equation, which relates the melting point depression of a substance to its molar impurity concentration.[18]

Causality of Method Choice: DSC is considered an "absolute" method because it does not require reference standards for the impurities themselves.[19] It measures the collective effect of all eutectic impurities. This makes it a powerful tool for characterizing reference standards or qualifying very high-purity batches (>98.5%).[19][20] However, it cannot identify individual impurities and is unsuitable for amorphous materials or compounds that decompose upon melting.[19][20]

Detailed DSC Protocol
  • Instrument: Calibrated DSC with a refrigerated cooling system.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Weight: 1-3 mg, accurately weighed.[18]

  • Purge Gas: Nitrogen at 20 mL/min.[18]

  • Heating Rate: A slow heating rate, such as 1-2 °C/min, is used to maintain thermal equilibrium.[18]

  • Data Analysis: Purity is calculated by the instrument software using the van't Hoff equation applied to the shape of the leading edge of the melting endotherm.

Performance Comparison of Analytical Methods

The selection of the most appropriate analytical technique depends on the specific objective, whether it is for routine quality control, stability testing, or reference standard characterization.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Primary Application Purity assay, impurity profiling, stability testing.Volatile impurities, residual solvents, orthogonal confirmation.Absolute purity of high-purity crystalline reference standards.
Specificity High; can resolve closely related isomers and degradants.High for volatile compounds; orthogonal to HPLC.Low; measures total eutectic impurities, cannot identify them.
Sensitivity High (ng to pg level with UV/MS detection).Very High (pg to fg level with FID/MS detection).Moderate; best for purity >98.5%.
Quantitation Requires reference standards for each impurity for accurate quantitation.Requires reference standards for each impurity.Absolute method; does not require impurity standards.
Sample Throughput Moderate (typically 15-30 min per sample).Moderate to High (5-20 min per sample).Low (typically >1 hour per sample including cooling).
ICH Validation Well-established and required for all parameters.Well-established for relevant parameters (e.g., LOD, LOQ).Validation is complex and less standardized than chromatography.[20]
Limitations May not detect highly volatile or non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.Only for crystalline, thermally stable compounds; no impurity identification.[19]

Conclusion and Expert Recommendation

For the comprehensive purity validation of Ethyl 3,5-dichlorobenzoylformate, a multi-faceted approach is scientifically mandated. No single technique can provide a complete picture of a compound's purity profile.

  • Primary Method for Routine QC and Stability: A validated stability-indicating RP-HPLC method should be the cornerstone of any quality control strategy. It provides the necessary specificity, precision, and accuracy to monitor the purity of routine batches and assess degradation over time.[11]

  • Orthogonal and Confirmatory Method: Gas Chromatography , particularly with mass spectrometry (GC-MS), should be employed as a complementary technique. It is essential for identifying and quantifying volatile impurities and serves as an orthogonal method to confirm the purity results obtained by HPLC.

  • Reference Standard Characterization: For the qualification of a primary reference standard, a combination of techniques is required. The purity value should be assigned by mass balance, incorporating data from HPLC (for organic impurities), GC (for residual solvents), thermogravimetric analysis (TGA) for water content, and sulfated ash (for inorganic impurities). DSC can be used as a powerful, independent verification of the assigned purity, providing strong evidence of the material's suitability as a reference standard.[19]

By integrating these methods within a robust validation framework guided by ICH principles, researchers and drug development professionals can ensure the quality and consistency of Ethyl 3,5-dichlorobenzoylformate, thereby safeguarding the integrity of the final product.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Ng, R. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Al-Ghobashy, M. A., & El-Adl, S. M. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 951-958.
  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Giron, D., & GoMbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-251.
  • ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • TA Instruments. (n.d.).
  • International Council for Harmonis
  • World Journal of Advanced Research and Reviews. (2022).
  • da Silva, A. F., de Souza, J. C. O., de Oliveira, M. A. L., & de Oliveira, A. C. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences, 53(2).
  • SIELC Technologies. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid.
  • Ashdin Publishing. (2023). Review Article: Analytical Method Development and Validation. Journal of Drug and Alcohol Research.
  • Royal Society of Chemistry. (n.d.). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry.
  • ResearchGate. (n.d.).
  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
  • da Silva, R. B., de Oliveira, A. S., da Silva, V. M., & de Andrade, J. B. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12), 2344-2351.
  • LCGC International. (n.d.).
  • Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis.
  • Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride.
  • Sigma-Aldrich. (n.d.).
  • Ryu, D., Choi, B., Kim, N., & Koh, E. (2016).
  • NIST. (n.d.).
  • Peak Scientific. (2019).
  • Al-Zoubi, M. N., et al. (2021).
  • Camerman, N., & Trotter, J. (1961). CRYSTALLOGRAPHIC DATA FOR ETHYL 3,5-DINITROBENZOATE. Canadian Journal of Chemistry, 39(10), 2133-2134.
  • Singh, R., et al. (n.d.). Synthesis, molecular structure and spectral analysis of ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate: a combined experimental and quantum chemical approach. Semantic Scholar.
  • Singh, R., et al. (2012). Synthesis, molecular structure, and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Structural Chemistry, 23(6), 1847-1859.

Sources

A Comparative Guide to the Biological Validation of Heterocyclic Compounds Derived from Arylglyoxal Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the synthesis and validation of bioactive compounds from versatile chemical scaffolds is a cornerstone of medicinal chemistry. Ethyl 3,5-dichlorobenzoylformate, as an ethyl arylglyoxalate, represents a reactive precursor for the synthesis of a diverse array of heterocyclic compounds. While direct biological data on derivatives of this specific starting material is emerging, the broader class of compounds accessible from arylglyoxals has demonstrated significant potential across multiple therapeutic areas. This guide provides a comparative framework for the validation of the biological activities of these compound classes, with a focus on antifungal, anticancer, and anti-inflammatory properties. We will explore the underlying mechanisms, present detailed experimental protocols for their validation, and compare their potential efficacy against established alternatives.

The Synthetic Potential of Ethyl 3,5-Dichlorobenzoylformate

Ethyl 3,5-dichlorobenzoylformate possesses two key reactive sites: the ketone and the ester functionalities. This dual reactivity allows for a variety of condensation and cyclization reactions to form diverse heterocyclic systems. For instance, reaction with hydroxylamine can yield isoxazole derivatives, while reaction with hydrazines can produce pyrazoles. These heterocyclic cores are prevalent in many biologically active molecules.

G Ethyl 3,5-dichlorobenzoylformate Ethyl 3,5-dichlorobenzoylformate Isoxazole Derivatives Isoxazole Derivatives Ethyl 3,5-dichlorobenzoylformate->Isoxazole Derivatives + Hydroxylamine Pyrazole Derivatives Pyrazole Derivatives Ethyl 3,5-dichlorobenzoylformate->Pyrazole Derivatives + Hydrazine Thiazole Derivatives Thiazole Derivatives Ethyl 3,5-dichlorobenzoylformate->Thiazole Derivatives + Thioamide Other Heterocycles Other Heterocycles Ethyl 3,5-dichlorobenzoylformate->Other Heterocycles + Various Nucleophiles

Caption: Synthetic pathways from Ethyl 3,5-dichlorobenzoylformate.

Antifungal Activity: A Comparative Analysis

Derivatives of 3,5-dichlorobenzyl esters have shown promising antifungal activity, suggesting that the dichlorinated phenyl motif is a valuable pharmacophore.[1] These compounds often act by inhibiting crucial fungal enzymes, such as succinate dehydrogenase (SDH).[1]

Comparative Antifungal Agents
ClassExample Compound(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Dichlorobenzyl Ester Derivatives Compound 5 (from Du et al., 2021)[1]Succinate Dehydrogenase (SDH) Inhibition[1]Novelty, potential to overcome existing resistance.Limited spectrum of activity data, potential for cross-resistance with other SDHIs.
Azoles Fluconazole, ItraconazoleInhibit lanosterol 14α-demethylase, disrupting ergosterol synthesis.[2]Broad-spectrum, well-established.Increasing resistance, potential for drug-drug interactions.
Polyenes Amphotericin BBinds to ergosterol, forming pores in the fungal cell membrane.[2]Broad-spectrum, fungicidal.Significant host toxicity (nephrotoxicity).
Natural Products Hinokitiol[1]Multiple mechanisms, including membrane disruption.[1]Novel mechanisms of action.Often complex structures, potential for supply issues.
Experimental Validation of Antifungal Activity

A critical step in validating antifungal activity is determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Protocol: Broth Microdilution Assay for MIC and MFC Determination

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., RPMI-1640) to achieve a range of test concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized suspension of fungal cells and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. Include a positive control (fungal inoculum without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

  • MFC Determination: Following MIC determination, an aliquot from each well showing no growth is sub-cultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

G cluster_0 MIC Determination cluster_1 MFC Determination Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC Subculture Subculture Read MIC->Subculture Incubation Incubation Subculture->Incubation Read MFC Read MFC Incubation ->Read MFC

Caption: Workflow for MIC and MFC determination.

Anticancer Activity: A Comparative Analysis

Many heterocyclic compounds, including those with isoxazole and thiazole cores, have demonstrated potent anticancer activity.[3][4][5] A common mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[6][7]

Comparative Anticancer Agents
ClassExample Compound(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Heterocyclic Tubulin Inhibitors Combretastatin A-4, Novel pyrazole analogues[8]Bind to the colchicine-binding site on β-tubulin, inhibiting polymerization.[8]Potent cytotoxicity against a range of cancer cell lines, can overcome some forms of drug resistance.Potential for neurotoxicity and myelosuppression.
Taxanes Paclitaxel, DocetaxelStabilize microtubules, preventing depolymerization.[9]Broad clinical use, effective against solid tumors.Neurotoxicity, myelosuppression, development of resistance.
Vinca Alkaloids Vincristine, VinblastineInhibit tubulin polymerization by binding to the vinca domain.[9]Effective against hematological malignancies and some solid tumors.Neurotoxicity, myelosuppression.
Experimental Validation of Anticancer Activity

The initial assessment of anticancer activity typically involves in vitro cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: A Comparative Analysis

The anti-inflammatory potential of novel compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] Derivatives of 3,5-dihydroxycinnamic acid have shown notable anti-inflammatory effects.[12]

Comparative Anti-inflammatory Agents
ClassExample Compound(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Novel Heterocyclic Compounds Indolizine derivatives[10]Inhibition of COX-2, TNF-α, and IL-6 production.[10]Potential for improved side-effect profile compared to NSAIDs.Mechanism of action and in vivo efficacy often require further investigation.
NSAIDs Ibuprofen, DiclofenacNon-selective or selective inhibition of COX enzymes.Effective for pain and inflammation relief.Gastrointestinal and cardiovascular side effects.[13]
Corticosteroids DexamethasoneBroad anti-inflammatory effects through genomic and non-genomic mechanisms.Potent anti-inflammatory and immunosuppressive effects.Significant side effects with long-term use.
Natural Products Curcumin, Boswellia[13]Modulation of multiple inflammatory pathways.[13]Favorable safety profile.Often lower potency and bioavailability compared to synthetic drugs.
Experimental Validation of Anti-inflammatory Activity

The Griess assay is a common method for quantifying NO production, a key indicator of inflammatory response.

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

G Cell Culture Cell Culture Compound Treatment & LPS Stimulation Compound Treatment & LPS Stimulation Cell Culture->Compound Treatment & LPS Stimulation Supernatant Collection Supernatant Collection Compound Treatment & LPS Stimulation->Supernatant Collection Griess Reaction Griess Reaction Supernatant Collection->Griess Reaction Absorbance Measurement Absorbance Measurement Griess Reaction->Absorbance Measurement NO Concentration Calculation NO Concentration Calculation Absorbance Measurement->NO Concentration Calculation

Sources

Navigating the Synthesis Landscape: A Cost-Benefit Analysis of Ethyl 3,5-Dichlorobenzoylformate is Not Feasible Due to Lack of Application Data

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive investigation into the synthetic utility of Ethyl 3,5-dichlorobenzoylformate reveals a significant gap in the scientific literature, precluding a meaningful cost-benefit analysis at this time. Despite extensive searches of academic databases, patent libraries, and chemical supplier application notes, no specific, documented applications for this compound in chemical synthesis have been identified. This absence of established use-cases makes a direct comparison with alternative reagents and the generation of supporting experimental data, as mandated by the core requirements of this guide, an unachievable endeavor.

While the chemical structure of Ethyl 3,5-dichlorobenzoylformate suggests potential applications as a derivatizing agent for chiral separations or as a building block in organic synthesis, there is no published evidence to support these hypotheses. The precursor, 3,5-dichlorobenzoyl chloride, is a well-documented and widely used reagent.[1][2][3] However, the ethyl ester derivative at the alpha-keto position appears to be a compound with limited to no current practical application in the research and development sectors we aimed to address.

This guide was intended to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison of Ethyl 3,5-dichlorobenzoylformate against other synthetic alternatives. The objective was to deliver actionable insights grounded in experimental evidence, following the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T). Without any foundational application data, any attempt to construct such a guide would be purely speculative and would not meet the required standards of scientific integrity.

Potential, Yet Undocumented, Areas of Application

Based on its chemical structure, one could theorize potential applications for Ethyl 3,5-dichlorobenzoylformate in areas such as:

  • Chiral Derivatization: The presence of a carbonyl group could allow for reactions with chiral amines or alcohols to form diastereomeric derivatives, which could then be separated using chromatographic techniques. This is a common strategy for the resolution of racemic mixtures.[4]

  • Synthesis of Heterocyclic Compounds: The α-ketoester functionality could serve as a precursor for the synthesis of various heterocyclic rings, which are common scaffolds in medicinal chemistry.

However, it is crucial to reiterate that these are suppositions. The lack of any published research or patents detailing such transformations involving Ethyl 3,5-dichlorobenzoylformate underscores its current obscurity in the field of synthetic chemistry.

The Path Forward: A Pivot to a Documented Alternative

Given the absence of information on Ethyl 3,5-dichlorobenzoylformate, we propose a pivot to a closely related and extensively documented compound that fulfills a similar conceptual role: 3,5-Dinitrobenzoyl chloride . This reagent is widely employed for the derivatization of alcohols and amines, particularly for the purpose of chiral separation by High-Performance Liquid Chromatography (HPLC).

A comprehensive guide on the cost-benefit analysis of using 3,5-Dinitrobenzoyl chloride would be feasible and would include:

  • A detailed comparison with other common derivatizing agents.

  • Step-by-step experimental protocols for the derivatization of representative chiral alcohols and amines.

  • Comparative HPLC data, including resolution factors and limits of detection.

  • A thorough cost analysis of the reagents and the overall process.

  • Visualizations of the reaction mechanisms and analytical workflows.

We believe that a guide focused on this well-established reagent would provide significant value to the target audience and align with the original intent of delivering a high-quality, data-driven technical resource.

We remain committed to providing content that is both scientifically rigorous and practically useful. Should information regarding the synthetic applications of Ethyl 3,5-dichlorobenzoylformate become available in the future, we will revisit the creation of the originally requested guide.

References

  • Preparation of 3,5-dichlorobenzoyl chloride.
  • Synthesis of 3,5-dichlorobenzoyl chloride.
  • 3, 4-dichloroisothiazoles and process for making them.
  • Synthesis method of 3,5-dichlorobenzoyl chloride.
  • Method for synthesizing 3,5-dichlorobenzoic acid.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. [Link]

  • Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Center for Biotechnology Information. [Link]

  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. MDPI. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. National Institutes of Health. [Link]

  • (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. ResearchGate. [Link]

  • Macroscopic Chirality of Supramolecular Gels Formed From Achiral Tris(ethyl Cinnamate) benzene-1,3,5-tricarboxamides. PubMed. [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Dichlorinated Benzoyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Dichlorinated benzoyl compounds are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1] The precise positioning of the two chlorine atoms on the benzoyl moiety is critical for the biological activity and chemical reactivity of the final products. Consequently, the development of efficient and regioselective synthetic methods for these compounds is of paramount importance. This guide provides a comprehensive overview and comparison of the primary synthetic routes to dichlorinated benzoyl compounds, offering insights into the underlying mechanisms and practical considerations for laboratory and industrial-scale synthesis.

Direct Chlorination of Benzoyl Derivatives

Direct electrophilic chlorination of benzoyl chloride or benzoic acid is a straightforward approach to introduce chlorine atoms onto the aromatic ring. The benzoyl group is a deactivating and meta-directing group in electrophilic aromatic substitution. Therefore, this method is most effective for the synthesis of 3,5-dichlorobenzoyl chloride.

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the chlorine molecule, generating a potent electrophile that attacks the benzene ring.[2] The presence of the electron-withdrawing benzoyl group directs the incoming electrophile to the meta positions.

Causality in Experimental Choices:

  • Catalyst: A Lewis acid catalyst is essential to activate the chlorine molecule. The choice and concentration of the catalyst can influence the reaction rate and selectivity. For instance, a ferric chloride-iodine co-catalyst system has been shown to improve the yield of the meta-isomer in the monochlorination of benzoyl chloride.[2][3]

  • Reaction Conditions: The reaction is typically carried out in the absence of a solvent to maximize reactant concentration and minimize side reactions.[4] Temperature control is crucial to prevent over-chlorination and the formation of undesired isomers.

Challenges: A significant drawback of this method is the potential for the formation of a mixture of mono-, di-, and polychlorinated products, which can be challenging to separate. Achieving high regioselectivity for isomers other than the 3,5-dichloro derivative is difficult due to the directing effect of the benzoyl group.[4]

Oxidation of Dichlorotoluenes

An alternative and widely used industrial method involves the oxidation of the methyl group of dichlorotoluenes to a carboxylic acid or its derivative. This approach offers excellent regioselectivity as the starting dichlorotoluene isomer dictates the final product.

2.1. Side-Chain Chlorination followed by Hydrolysis: This is a common industrial process for producing 2,4-dichlorobenzoyl chloride.[1][5]

  • Step 1: Side-Chain Chlorination: 2,4-Dichlorotoluene undergoes radical chlorination to form 2,4-dichlorobenzotrichloride. This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[5][6]

  • Step 2: Hydrolysis: The resulting 2,4-dichlorobenzotrichloride is then hydrolyzed to 2,4-dichlorobenzoyl chloride.[1][5] This step can be catalyzed by Lewis acids such as ferric trichloride.[5]

2.2. Catalytic Reaction with Carboxylic Acids: Another approach involves the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride or ferric trichloride.[7]

Advantages: This two-step process provides high yields and excellent regioselectivity, making it a preferred method for the large-scale production of specific isomers like 2,4-dichlorobenzoyl chloride.[1] The raw materials are readily available and cost-effective.[5]

Experimental Protocol: Synthesis of 2,4-Dichlorobenzoyl Chloride via Side-Chain Chlorination and Hydrolysis [5]

  • Chlorination: In a reaction vessel equipped for photochlorination, 2,4-dichlorotoluene is heated, and chlorine gas is introduced under UV irradiation. The reaction is monitored until the desired degree of chlorination to 2,4-dichlorobenzotrichloride is achieved.

  • Hydrolysis: The crude 2,4-dichlorobenzotrichloride is then treated with water in the presence of a catalytic amount of ferric trichloride at an elevated temperature (e.g., 110-120 °C).[5]

  • Purification: The resulting 2,4-dichlorobenzoyl chloride is purified by fractional distillation under reduced pressure.[5]

Sandmeyer Reaction of Dichloroanilines

The Sandmeyer reaction provides a versatile route to various dichlorinated benzoyl derivatives starting from the corresponding dichloroanilines.[8][9] This method is particularly useful for synthesizing isomers that are not easily accessible through direct chlorination.

Mechanism: The Sandmeyer reaction involves three main steps:

  • Diazotization: The amino group of a dichloroaniline is converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl).[8][9]

  • Radical Formation: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), which catalyzes a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas.[8][9]

  • Nucleophilic Substitution: The aryl radical then reacts with the halide or cyanide from the copper salt to form the final product.[8]

Advantages: The Sandmeyer reaction is highly versatile and allows for the introduction of various functional groups, including chloro, bromo, and cyano groups.[8][10] The regiochemistry is determined by the starting dichloroaniline, providing excellent control over the final product's isomeric purity.

Experimental Protocol: A General Procedure for Sandmeyer Reaction [8][9]

  • Diazotization: The dichloroaniline is dissolved in a cold aqueous solution of a strong acid (e.g., HCl). A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature (0-5 °C).

  • Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of the appropriate copper(I) salt (e.g., CuCl for chlorination) at a controlled temperature.

  • Work-up and Purification: After the evolution of nitrogen gas ceases, the reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation or recrystallization.

A multi-step synthesis of 3,5-dichlorobenzoyl chloride starting from anthranilic acid has been reported, which involves chlorination, deamination via a Sandmeyer-type reaction, and finally conversion of the carboxylic acid to the acid chloride.[11]

Friedel-Crafts Acylation of Dichlorobenzenes

Friedel-Crafts acylation of dichlorobenzenes with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) can be used to synthesize dichlorinated benzophenones or acetophenones, which are precursors to other dichlorinated benzoyl compounds.[12][13]

Mechanism: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. This electrophile then attacks the dichlorobenzene ring in an electrophilic aromatic substitution reaction.[14]

Regioselectivity: The directing effects of the two chlorine atoms on the benzene ring determine the position of acylation. For example, the benzoylation of ortho-dichlorobenzene mainly yields 3,4-dichlorobenzophenone, while meta-dichlorobenzene gives primarily 2,4-dichlorobenzophenone, and para-dichlorobenzene produces 2,5-dichlorobenzophenone.[12]

Challenges: Dichlorobenzenes are deactivated towards electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms, often requiring harsh reaction conditions and stoichiometric amounts of the Lewis acid catalyst.[13] Polysubstitution is generally not an issue as the resulting ketone is less reactive than the starting material.[13]

Experimental Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene [13]

  • In a dry three-neck flask, 1,4-dichlorobenzene is melted.

  • Anhydrous aluminum chloride is added, followed by the dropwise addition of acetyl chloride.

  • The mixture is stirred at a controlled temperature for several hours.

  • The reaction is quenched by pouring it into ice water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The final product, 2,5-dichloroacetophenone, is purified by vacuum distillation.[13]

Conversion of Dichlorobenzoic Acids to Dichlorobenzoyl Chlorides

A common final step in many synthetic routes is the conversion of a dichlorobenzoic acid to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[15][16][17][18][19][20]

Mechanism: The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride via the formation of the Vilsmeier reagent.[17][19][21]

Experimental Data Comparison:

Synthetic RouteStarting MaterialTarget Isomer(s)Key ReagentsAdvantagesDisadvantages
Direct Chlorination Benzoyl Chloride3,5-Dichlorobenzoyl ChlorideCl₂, Lewis Acid (e.g., FeCl₃)Direct, one-step processPoor regioselectivity for other isomers, risk of over-chlorination
Oxidation of Dichlorotoluenes DichlorotoluenesSpecific isomers (e.g., 2,4-)Cl₂, Initiator, H₂O/Lewis AcidHigh yield and regioselectivity, suitable for industrial scaleMulti-step process
Sandmeyer Reaction DichloroanilinesVarious isomersNaNO₂, Acid, Cu(I) saltHigh versatility and regioselectivityMulti-step, involves diazonium salts which can be unstable
Friedel-Crafts Acylation DichlorobenzenesDichlorobenzophenones/acetophenonesAcylating agent, Lewis Acid (e.g., AlCl₃)Good for ketone synthesisDeactivated substrate requires harsh conditions
From Dichlorobenzoic Acids Dichlorobenzoic AcidsCorresponding acid chloridesSOCl₂ or (COCl)₂High yield, generally clean reactionRequires prior synthesis of the carboxylic acid

Visualization of Synthetic Workflows

Synthetic_Routes cluster_direct Direct Chlorination cluster_oxidation Oxidation of Dichlorotoluenes cluster_sandmeyer Sandmeyer Reaction cluster_fc Friedel-Crafts Acylation cluster_final_step Final Conversion BC Benzoyl Chloride DCBC_35 3,5-Dichlorobenzoyl Chloride BC->DCBC_35 Cl₂, FeCl₃ DCT Dichlorotoluene (e.g., 2,4-) DCBT Dichlorobenzotrichloride DCT->DCBT Cl₂, UV/AIBN DCBC_isomer Dichlorobenzoyl Chloride (e.g., 2,4-) DCBT->DCBC_isomer H₂O, FeCl₃ DCA Dichloroaniline Diazonium Diazonium Salt DCA->Diazonium NaNO₂, HCl DCBC_sandmeyer Dichlorobenzoyl Derivative Diazonium->DCBC_sandmeyer CuCl DCB Dichlorobenzene DCBP Dichlorobenzophenone DCB->DCBP Benzoyl Chloride, AlCl₃ DCBA Dichlorobenzoic Acid DCBC_final Dichlorobenzoyl Chloride DCBA->DCBC_final SOCl₂ or (COCl)₂

Caption: Key synthetic pathways to dichlorinated benzoyl compounds.

Decision_Tree start Target Dichlorobenzoyl Compound? isomer Specific Isomer Required? start->isomer scale Scale of Synthesis? isomer->scale Yes direct_chlor Direct Chlorination isomer->direct_chlor No (3,5-isomer is acceptable) industrial industrial scale->industrial Industrial lab lab scale->lab Laboratory start_material Available Starting Material? fc Friedel-Crafts Acylation start_material->fc Dichlorobenzene sandmeyer2 Sandmeyer Reaction start_material->sandmeyer2 Dichloroaniline oxidation oxidation industrial->oxidation Oxidation of Dichlorotoluene lab->start_material sandmeyer sandmeyer lab->sandmeyer Sandmeyer Reaction

Caption: Decision tree for selecting a synthetic route.

Conclusion

The synthesis of dichlorinated benzoyl compounds can be accomplished through several distinct routes, each with its own set of advantages and limitations.

  • Direct chlorination is the most atom-economical method but is generally limited to the synthesis of the 3,5-dichloro isomer due to electronic directing effects.

  • The oxidation of dichlorotoluenes is a highly efficient and regioselective method, making it the preferred choice for the industrial production of specific isomers like 2,4-dichlorobenzoyl chloride.

  • The Sandmeyer reaction offers unparalleled versatility for accessing a wide range of isomers from readily available dichloroanilines, making it a valuable tool for laboratory-scale synthesis and the preparation of structurally diverse analogues.

  • Friedel-Crafts acylation provides a route to dichlorinated benzophenones, which are useful intermediates, but the deactivated nature of the starting materials necessitates stringent reaction conditions.

  • Finally, the conversion of dichlorobenzoic acids to their acid chlorides is a reliable and high-yielding transformation that is often the final step in a multi-step synthesis.

The selection of the optimal synthetic route depends on a careful consideration of the desired isomer, the scale of the reaction, the availability of starting materials, and the required purity of the final product.

References

  • The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (n.d.).
  • Synthesis routes of 3,5-Dichlorobenzoyl chloride. (n.d.). Benchchem.
  • Synthesis and Application of 3,5-Dichlorobenzoyl chloride. (n.d.). ChemicalBook.
  • Preparation method of 3,5-dichlorobenzoyl chloride. (n.d.). Eureka | Patsnap.
  • 2,4-Dichlorobenzoyl chloride 89-75-8 wiki. (n.d.). Guidechem.
  • Synthesis of 3,5-dichlorobenzoyl chloride. (n.d.). PrepChem.com.
  • 3,5-Dichlorobenzoyl chloride synthesis. (n.d.). ChemicalBook.
  • CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride. (2021). Google Patents.
  • CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride. (2007). Google Patents.
  • 3,4-Dichlorobenzoyl chloride | 3024-72-4. (n.d.). ChemicalBook.
  • China 3,4-Dichlorobenzoyl Chloride CAS:3024-72-4 Manufacturers. (n.d.). Alfa Chemical.
  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. (n.d.). Journal of the Chemical Society C. RSC Publishing.
  • 3,4-Dichlorobenzoyl chloride synthesis. (n.d.). ChemicalBook.
  • Chlorination of benzoyl chloride. (n.d.). Google Patents.
  • Synthesis method of 2, 4-dichlorobenzyl chloride. (n.d.). Eureka | Patsnap.
  • Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene. (n.d.). Benchchem.
  • US4117006A - Selective chlorination of benzoyl chloride. (1978). Google Patents.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • US3996274A - Method for producing chlorobenzoyl chloride. (1976). Google Patents.
  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.).
  • The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. (2020). Sciencemadness.org.
  • 3,4-Dichlorobenzoyl chloride 3024-72-4 wiki. (n.d.).
  • 3,4-Dichlorobenzyl chloride 97 102-47-6. (n.d.). Sigma-Aldrich.
  • Making benzoyl chloride. (2024). YouTube.
  • Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal.
  • Regioselective chlorination of N-benzoylvaline methyl ester. (n.d.). Journal of the Chemical Society, Chemical Communications. RSC Publishing.
  • Regioselective chlorination of N-benzoylvaline methyl ester. (1984). Semantic Scholar.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018).
  • Benzoyl chloride. (n.d.). Wikipedia.
  • CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride. (n.d.). Google Patents.
  • CN104447298A - Preparation method of benzoyl chloride. (n.d.). Google Patents.
  • friedel-crafts acylation of benzene. (n.d.).
  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (n.d.). Journal of the Chemical Society C: Organic. RSC Publishing.
  • Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. (n.d.). ResearchGate.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.).
  • Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. (n.d.). PMC - NIH.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling specialized reagents like Ethyl 3,5-dichlorobenzoylformate necessitates a clear and robust disposal protocol. This guide provides an in-depth, procedural framework for the safe disposal of this halogenated organic compound, grounded in established safety principles and regulatory compliance.

The fundamental principle guiding the disposal of Ethyl 3,5-dichlorobenzoylformate is its classification as a halogenated hydrocarbon .[1] The presence of chlorine atoms in its molecular structure dictates a specific waste stream to ensure proper treatment and to prevent environmental contamination and potential reactive hazards.

Hazard Assessment and Core Principles

Before handling, the most critical first step is to consult the manufacturer-specific Safety Data Sheet (SDS) for Ethyl 3,5-dichlorobenzoylformate. While specific toxicological data may vary, its structure as a chlorinated organic compound informs the following core disposal principles:

  • Segregation is Mandatory : Halogenated organic compounds must always be collected in a designated waste stream, separate from non-halogenated organic solvents, aqueous waste, and solid waste.[1][2][3] Mixing these waste streams can interfere with the disposal process, create dangerous chemical reactions, and significantly increase disposal costs.[2]

  • No Drain Disposal : Under no circumstances should Ethyl 3,5-dichlorobenzoylformate or its solutions be poured down a laboratory drain.[1][4] This practice is a serious breach of environmental regulations as these compounds are not effectively removed by standard wastewater treatment and can be toxic to aquatic life.[5]

  • Designate as Hazardous Waste : All waste containing this compound must be managed as regulated hazardous waste. This involves specific labeling, storage, and transfer protocols mandated by your institution's Environmental Health & Safety (EHS) department and in accordance with national and local regulations.

Personal Protective Equipment (PPE)

When handling Ethyl 3,5-dichlorobenzoylformate for use or disposal, appropriate PPE is essential to minimize exposure.

PPE ItemSpecification & Rationale
Eye Protection Chemical safety goggles or safety glasses with side-shields are required to protect against splashes.[1]
Hand Protection Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][6]
Body Protection A standard laboratory coat should be worn to protect skin and clothing.[1]
Footwear Closed-toe shoes are mandatory to protect feet from potential spills.[1]

All handling of open containers, including the transfer of waste, should be conducted within a properly functioning chemical fume hood to prevent the inhalation of any vapors or aerosols.[2]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection and disposal of waste containing Ethyl 3,5-dichlorobenzoylformate.

Step 1: Waste Identification and Classification Immediately classify any waste containing Ethyl 3,5-dichlorobenzoylformate—whether in pure form, in solution, or as a reaction byproduct—as "Halogenated Organic Waste." [1][3] This classification is the critical first step that dictates all subsequent actions.

Step 2: Select the Correct Waste Container

  • Compatibility : Choose a container made of a material compatible with the chemical waste. For halogenated solvents, 4-liter coated glass or high-density polyethylene (HDPE) plastic bottles are common.[2] The container must be in good condition, free from leaks, and have a secure, threaded cap.[4][7]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[2][4]

Step 3: Complete the Hazardous Waste Tag The waste tag must be filled out completely and legibly. Incomplete labeling is a common and serious compliance issue.

  • Generator Information : Fill in your name, lab location, and contact information.

  • Contents : List all chemical constituents by their full names—do not use abbreviations or formulas.[4] For mixtures, provide the percentage of each component.

    • Example: "Waste Ethyl 3,5-dichlorobenzoylformate (approx. 10%), Methylene Chloride (90%)"

  • Hazards : Check all applicable hazard boxes (e.g., Toxic, Flammable).[2]

Step 4: Accumulate Waste Safely

  • Add the waste to the labeled container, preferably using a funnel to prevent spills.

  • Keep the container securely closed at all times, except when actively adding waste.[2][4] This prevents the release of volatile organic compounds (VOCs).

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should have secondary containment (such as a spill tray) to capture any potential leaks.[2]

Step 5: Arrange for Disposal Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS department to request a waste pickup.[1] Do not allow waste to accumulate in the lab beyond established limits (e.g., a maximum of 25 gallons of halogenated solvent waste may be allowed in an SAA at some institutions).[2]

Emergency Procedures

Spills :

  • Small Spills : For minor spills within a chemical fume hood, use an inert absorbent material (such as vermiculite or sand) to contain and soak up the liquid. Place the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it through EHS.[2]

  • Large Spills : In the event of a large spill, evacuate the immediate area, alert nearby personnel, and contact your institution's emergency response line and EHS department immediately.[2][4]

Personal Exposure :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][8]

  • Eye Contact : Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8]

  • In all cases of exposure, seek immediate medical attention and have the SDS for the chemical available. [6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3,5-dichlorobenzoylformate.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Accumulation & Disposal cluster_emergency Emergency Response start Begin Work with Ethyl 3,5-dichlorobenzoylformate ppe Wear Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe hood Work in a Chemical Fume Hood ppe->hood generate_waste Waste Generated hood->generate_waste spill Spill or Exposure? hood->spill classify Classify as 'Halogenated Organic Waste' generate_waste->classify get_container Obtain Correct Waste Container (e.g., 4L Coated Glass) classify->get_container label_container Affix & Complete Hazardous Waste Tag get_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Tightly Closed add_waste->close_container store_saa Store in Designated SAA with Secondary Containment close_container->store_saa request_pickup Request Pickup from EHS store_saa->request_pickup end Proper Disposal Complete request_pickup->end spill->generate_waste No emergency_proc Follow Emergency Procedures: - Evacuate (if necessary) - Alert Supervisor/EHS - Administer First Aid spill->emergency_proc Yes report Report Incident emergency_proc->report

Caption: Workflow for the safe disposal of Ethyl 3,5-dichlorobenzoylformate.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Safety Data Sheet for Ethyl 3,5-dinitrobenzoate. MilliporeSigma.
  • Safety Data Sheet for 3,5-Dichlorobenzoyl chloride. Fisher Scientific.
  • Safety Data Sheet for Ethyl Chloroformate. MilliporeSigma.
  • Safety Data Sheet for Ethyl Benzoate. MilliporeSigma.
  • Chemical Waste Guidelines. The University of Texas at Austin Environmental Health and Safety.

Sources

A Guide to Risk Assessment and Safe Handling of Ethyl 3,5-dichlorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Therefore, this document serves as a procedural framework for risk assessment and the implementation of safety protocols. The recommendations herein are derived from an analysis of the compound's chemical structure, limited available hazard data, and established best practices for handling analogous chlorinated aromatic compounds. This guide is intended to supplement, not replace, a substance-specific SDS which must be obtained from the supplier before any handling occurs.

Hazard Identification and Preliminary Risk Assessment

The primary challenge in handling Ethyl 3,5-dichlorobenzoylformate is the absence of a complete GHS/OSHA hazard classification. However, preliminary data from legacy systems and analysis of its chemical family allow for a conservative initial assessment.

The compound is a chlorinated aromatic ester. This class of compounds can present a range of health hazards, and caution is warranted.[1] Limited data from chemical suppliers provides legacy European Risk and Safety phrases, which offer a starting point for understanding the primary hazards.[2]

Identifier Information Source
Chemical Name Ethyl 3,5-dichlorobenzoylformateN/A
Synonyms ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate[2]
CAS Number 845790-52-5[2]
Molecular Formula C₁₀H₈Cl₂O₃[2]
Hazard Codes Xn (Harmful)[2]
Risk Phrases R22: Harmful if swallowed. R41: Risk of serious damage to eyes.[2][3][4]
Safety Phrases S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S39: Wear eye/face protection.[5][6]

Causality of Hazards:

  • R22 - Harmful if swallowed: This indicates moderate acute oral toxicity. Ingestion could lead to significant health effects.

  • R41 - Risk of serious damage to eyes: This is a critical hazard. The compound is likely corrosive or severely irritating to eye tissue, with the potential for causing irreversible damage.[3][4] This mandates a high level of eye protection.

  • Structural Concerns: As a chlorinated aromatic compound, there is a potential for skin irritation and sensitization, as well as toxicity through dermal absorption or inhalation of dust/aerosols.[1][7] Thermal decomposition may produce toxic gases such as hydrogen chloride.[7][8]

The Hierarchy of Controls: Your First Line of Defense

Before relying on Personal Protective Equipment (PPE), a responsible scientist must implement more effective control measures. PPE is the last line of defense.

  • Substitution: If possible, consider if a less hazardous chemical can be used for the procedure.

  • Engineering Controls: All work involving Ethyl 3,5-dichlorobenzoylformate, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood . This is the primary method to prevent inhalation exposure.[1]

  • Administrative Controls: Develop a detailed Standard Operating Procedure (SOP) for your specific process. Work in a designated area clearly marked for the use of this compound. Purchase and use the smallest quantity of the chemical necessary for your experiment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be conservative due to the data gap. The following protocol is based on the known and anticipated hazards.

Step 1: Eye and Face Protection (Mandatory)

The R41 phrase ("Risk of serious damage to eyes") dictates that standard safety glasses are insufficient.

  • Minimum Requirement: Wear well-fitting chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.

  • Recommended Practice: In addition to goggles, wear a full-face shield to protect against splashes to the entire face.[9] This combination is essential during any transfer, reaction, or workup step.

Step 2: Hand Protection

Without permeation and degradation data, no single glove material can be guaranteed. A double-gloving strategy is the most prudent approach.

  • Inner Glove: A disposable nitrile glove provides a good first layer and splash protection.[10]

  • Outer Glove: Wear a thicker, more robust glove over the nitrile glove. Materials like neoprene or butyl rubber generally offer better protection against chlorinated solvents and aromatic compounds.[9][10]

  • Causality: The double-glove system provides layered protection. The outer glove is the primary chemical barrier, while the inner glove offers protection during the removal of the contaminated outer gloves.

  • Protocol: Inspect gloves for any signs of degradation before and during use. If direct contact occurs, remove gloves immediately using the proper technique (without touching the outer surface with your bare skin), wash your hands, and don new gloves. Dispose of all used gloves as hazardous waste.[1]

Step 3: Skin and Body Protection
  • Wear a flame-resistant laboratory coat, fully buttoned.

  • Ensure legs are fully covered (long pants or equivalent).

  • Wear closed-toe, chemically resistant shoes.[1]

  • For procedures involving larger quantities (>10g) or a significant risk of splashing, supplement your lab coat with a chemically resistant apron.

Step 4: Respiratory Protection
  • Primary Control: A chemical fume hood is the required engineering control to prevent respiratory exposure. Under normal handling conditions within a functioning fume hood, a respirator should not be necessary.

  • Emergency Use: In the event of a large spill outside of a fume hood, respiratory protection would be required. Personnel involved in the cleanup must be part of a formal respiratory protection program and be trained and fit-tested for using a respirator such as a full-facepiece respirator with multi-sorbent cartridges (e.g., organic vapor/acid gas).[11][12]

Operational and Disposal Plans

Safe Handling Workflow
  • Preparation: Don all required PPE before entering the designated work area.

  • Weighing/Transfer: Conduct all manipulations of the solid compound within the fume hood. Use a spatula for transfers. If dust is generated, handle it with extreme care.

  • Reaction: Set up reactions in the fume hood, ensuring secondary containment is in place for liquid reagents and reaction vessels.

  • Post-Handling: After completing work, carefully remove and dispose of outer gloves, then inner gloves. Wash hands thoroughly with soap and water. Decontaminate the work surface.

Spill Response
  • Small Spill (in fume hood): Wearing full PPE, absorb the spill with a chemical absorbent pad or material. Place the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area.

  • Large Spill / Spill outside hood: Evacuate the immediate area. Alert colleagues and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up unless you are trained and equipped to do so.[1]

Waste Disposal Plan
  • Hazardous Waste: All materials contaminated with Ethyl 3,5-dichlorobenzoylformate must be disposed of as hazardous chemical waste. This includes excess reagent, reaction mixtures, contaminated gloves, absorbent materials, and empty containers.[1][13]

  • Container Rinsing: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[13]

  • Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal. Ensure your waste container is properly labeled and kept closed except when adding waste.

Visualization of PPE Selection Logic

The following diagram outlines the decision-making process for selecting PPE when a full SDS is not available, grounding the choices in a conservative risk assessment.

PPE_Selection_Workflow cluster_assessment 1. Hazard Assessment cluster_data_gathering 2. Data Gathering (No SDS) cluster_ppe 3. PPE Selection (Conservative Principle) cluster_action 4. Action Start Start: Handle New Chemical (Ethyl 3,5-dichlorobenzoylformate) CheckSDS Is a manufacturer SDS available? Start->CheckSDS GetData Gather available data: - Legacy R/S Phrases (R22, R41) - Chemical Structure (Chlorinated Aromatic) - Analogous Compound Data CheckSDS->GetData No SDS_Yes Follow specific PPE, handling, and disposal instructions in the SDS. CheckSDS->SDS_Yes Yes AssessHazards Assess Primary Hazards: - Severe Eye Damage (R41) - Harmful if Swallowed (R22) - Potential Skin/Respiratory Irritant GetData->AssessHazards Eye Eye/Face Protection: - R41 is definitive. - Select Goggles AND Face Shield. AssessHazards->Eye Hand Hand Protection: - No specific data. - Select Double Gloves (Nitrile inner, Neoprene/Butyl outer). AssessHazards->Hand Body Body Protection: - Standard best practice. - Select FR Lab Coat, full coverage. AssessHazards->Body Respiratory Respiratory Protection: - Primary control is Fume Hood. - Respirator for emergency use only. AssessHazards->Respiratory Proceed Proceed with work under strict engineering/administrative controls and selected PPE. Eye->Proceed Hand->Proceed Body->Proceed Respiratory->Proceed

Caption: PPE selection workflow for a chemical with limited safety data.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,5-Dichlorobenzonitrile.
  • Echemi. (n.d.). ETHYL 3,4-DICHLOROBENZOYLFORMATE SDS, 34966-52-4 Safety Data Sheets.
  • Wikipedia. (n.d.). Risk and Safety Statements.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: N-(3-DIMETHYLAMINOPROPYL)-N'-ETHYLCARBO.
  • MSDS Europe. (n.d.). R phrases and S phrases.
  • ChemicalBook. (n.d.). ETHYL 3,5-DICHLOROBENZOYLFORMATE CAS#: 845790-52-5.
  • University of Minnesota. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services.
  • Scribd. (n.d.). Rs phrases en.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Ethyl 3-(chloroformyl)propionate.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Wollongong. (n.d.). RISK PHRASES.
  • NOP. (n.d.). R & S Phrases.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
  • Wieland. (2022, March 1). Safety Data Sheet.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.
  • Safety-Kleen. (2017, June 14). Safety Data Sheet: Crude Oil.
  • Home Science Tools. (n.d.). Safety Data Sheet: Mineral Oil.
  • National University of Singapore. (n.d.). Disposal of Waste Solvents. Department of Chemistry.
  • Paint Docs. (2025, October 3). Safety Data Sheet.
  • Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.